molecular formula C8H7NO3 B1593604 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 6253-28-7

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Cat. No.: B1593604
CAS No.: 6253-28-7
M. Wt: 165.15 g/mol
InChI Key: BSEKZMOBPPOFFB-UHFFFAOYSA-N
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Description

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h1-6H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEKZMOBPPOFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884240
Record name 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6253-28-7
Record name 3a,4,7,7a-Tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
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Record name NSC47023
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Record name 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
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Record name 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
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Record name 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its pivotal role as a molecular scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule and its potential applications.

Introduction and Significance

10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, often referred to as the Diels-Alder adduct of furan and maleimide, is a structurally rigid tricyclic imide. Its unique conformational constraints and the presence of reactive functional groups make it an attractive starting material for the synthesis of a diverse array of complex molecules. The inherent biological relevance of the succinimide moiety, coupled with the stereochemically defined framework, has positioned this compound as a valuable building block in the design of compounds with a wide range of pharmacological activities. Derivatives of this scaffold have shown promise as antitumor, anxiolytic, antidepressant, and neuroprotective agents.[1][2][3] This guide will explore the foundational chemistry of this molecule and its applications in the pursuit of new drug candidates.

Physicochemical and Structural Properties

The fundamental properties of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C8H7NO3[4][5]
Molecular Weight 165.15 g/mol [4]
CAS Number 6253-28-7[4][5]
Appearance White crystalline solid[1]
Melting Point 160 °C[4]
IUPAC Name 3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3-dione[6]
Canonical SMILES C1=CC2C3C(C1O2)C(=O)NC3=O[4]

The tricyclic structure of this molecule is a result of the fusion of a furan ring and a maleimide ring. The stereochemistry of the ring junctions is a critical aspect of its structure, which will be discussed in detail in the synthesis section.

Caption: Chemical structure of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione.

Synthesis and Mechanism

The primary and most efficient method for synthesizing 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is the Diels-Alder reaction, a [4+2] cycloaddition between furan (the diene) and maleimide (the dienophile).[7][8] This reaction is known for its high atom economy and the stereospecific nature of the product formation.[8]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between furan and maleimide can lead to two diastereomeric products: the endo and exo isomers. The formation of these isomers is dependent on the reaction conditions.[8]

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer. This is due to secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile, which stabilizes the endo transition state.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, leading to the thermodynamically more stable exo isomer as the major product. The exo isomer experiences less steric hindrance, making it the more stable configuration.[8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Furan Furan (Diene) Endo_TS Endo Transition State (Kinetic Control) Furan->Endo_TS + Maleimide (Low Temp) Exo_TS Exo Transition State (Thermodynamic Control) Furan->Exo_TS + Maleimide (High Temp) Maleimide Maleimide (Dienophile) Endo_Product Endo Isomer Endo_TS->Endo_Product Exo_Product Exo Isomer Exo_TS->Exo_Product Endo_Product->Exo_Product Isomerization (High Temp) Scaffold This compound (Core Scaffold) Modification N-Functionalization Scaffold->Modification Derivatives Diverse Library of Derivatives Modification->Derivatives Screening High-Throughput Screening Derivatives->Screening Leads Lead Compounds Screening->Leads Optimization Lead Optimization Leads->Optimization Candidates Drug Candidates Optimization->Candidates

Sources

An In-depth Technical Guide to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS Number: 6253-28-7), a privileged scaffold in modern medicinal chemistry. We delve into the stereoselective synthesis of its crucial exo and endo isomers, underpinned by the principles of the Diels-Alder reaction. The guide further elucidates the compound's reactivity, with a focus on the retro-Diels-Alder reaction, which imparts it with dynamic covalent properties. A significant portion of this whitepaper is dedicated to its expanding role in drug discovery, particularly in the development of novel anticancer and neuroprotective agents. We will explore the mechanistic underpinnings of these biological activities, supported by recent findings in the literature. This document aims to be an essential resource for researchers leveraging this versatile molecule in their drug development endeavors.

Introduction: The Significance of the 7-Oxanorbornene Scaffold

The 7-oxanorbornene scaffold, the core structure of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, has garnered considerable attention in the field of medicinal chemistry due to its rigid, bicyclic framework. This conformational rigidity allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules with high affinity and selectivity for biological targets. The embedded oxygen bridge and the reactive imide functionality offer multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antitumor, neuroprotective, anxiolytic, and antidepressant effects.[1]

Physicochemical Properties and Characterization

10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a white crystalline solid with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol .[2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6253-28-7[2]
Molecular Formula C8H7NO3[2][3]
Molecular Weight 165.15 g/mol [2][3]
Appearance White crystalline solid/powder[2][4]
Melting Point 153.5-154 °C[4][5]
Boiling Point 405.7 °C at 760 mmHg[2]
Density 1.463 g/cm³[2]
Refractive Index 1.585[2]
SMILES C1=CC2C3C(C1O2)C(=O)NC3=O[1]
InChI Key BSEKZMOBPPOFFB-UHFFFAOYSA-N[1]

Characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for confirming the structure and stereochemistry of the Diels-Alder adducts. The distinction between the exo and endo isomers is readily made by analyzing the coupling constants of the bridgehead protons. In the exo isomer, the dihedral angle between the bridgehead protons and the adjacent protons on the five-membered ring is approximately 90°, resulting in a near-zero coupling constant and appearing as a singlet.[6] Conversely, the endo isomer exhibits a smaller dihedral angle, leading to a noticeable coupling and a more complex splitting pattern.[6]

Representative 1H NMR Data (CDCl3, 300 MHz) for the exo isomer: [2]

  • δ 6.49 (s, 2H): Olefinic protons (-CH=CH-)

  • δ 5.33 (s, 2H): Bridgehead protons (-CH-O-CH-)

  • δ 2.85 (s, 2H): Protons adjacent to the imide carbonyls (-CH-C=O)

  • δ 8.05 (bs, 1H): Imide proton (-NH-)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Characteristic peaks include:

  • ~3200 cm-1: N-H stretching of the imide.

  • ~1770 cm-1 and ~1700 cm-1: Asymmetric and symmetric C=O stretching of the imide, respectively.

  • ~1150 cm-1: C-O-C stretching of the ether bridge.

Synthesis and Reactivity: A Tale of Two Isomers

The primary route to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is the Diels-Alder reaction between furan (the diene) and maleimide (the dienophile).[7][8] This [4+2] cycloaddition reaction is highly versatile and can be controlled to favor the formation of either the kinetically favored endo isomer or the thermodynamically more stable exo isomer.[6][9]

Caption: Diels-Alder reaction of furan and maleimide yielding endo and exo isomers.

Experimental Protocol: Synthesis of the exo Isomer (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis which favors the formation of the thermodynamically stable exo isomer.[2]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe vessel, combine maleimide (1.0 eq) and a slight excess of furan (1.2 eq) in water.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 90 °C for 1 hour.

  • Isolation: Upon cooling, the product precipitates out of the aqueous solution.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry in vacuo. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.

  • Characterization: Confirm the structure and purity of the exo-adduct using 1H NMR, 13C NMR, IR, and melting point analysis.

Experimental Protocol: Synthesis of the endo Isomer

The kinetically favored endo isomer can be obtained by performing the reaction at a lower temperature and for a shorter duration.[8]

Step-by-Step Methodology:

  • Reactant Solution: Dissolve maleimide (1.0 eq) and furan (1.2 eq) in a suitable solvent such as diethyl ether or dichloromethane at room temperature.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC. The endo product often precipitates out of the solution as it forms.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold solvent and dry. Due to the propensity of the endo isomer to retro-Diels-Alder and re-form the more stable exo isomer upon heating, purification by recrystallization should be performed at low temperatures if necessary.

  • Characterization: Confirm the endo stereochemistry using 1H NMR, paying close attention to the coupling patterns of the bridgehead protons.

The Retro-Diels-Alder Reaction: A Gateway to Dynamic Covalent Chemistry

A key feature of the furan-maleimide adduct is the reversibility of the Diels-Alder reaction.[10] Upon heating, the adduct undergoes a retro-Diels-Alder reaction to regenerate the starting furan and maleimide. This dynamic covalent nature is of great interest in materials science for the development of self-healing polymers and stimuli-responsive materials. The endo isomer typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more stable exo isomer.[8]

Applications in Drug Development

The rigid 7-oxanorbornene scaffold has proven to be a valuable template for the design of novel therapeutic agents. Its ability to present substituents in well-defined spatial orientations allows for the fine-tuning of interactions with biological targets.

Anticancer Activity

Derivatives of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that certain derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.[1][12] Specifically, the activation of executioner caspases, such as caspase-3 and caspase-7, has been observed.[11]

Apoptosis_Pathway cluster_compound 7-Oxanorbornene Derivative Compound 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by 7-oxanorbornene derivatives.

Anticancer Activity Data

The following table summarizes the cytotoxic activity of some representative 7-oxanorbornene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative A Human Melanoma (A375)1.70[11]
Derivative B Human Melanoma (A375)3.66[11]
Derivative C Human Melanoma (A375)0.84[11]
Derivative D Human Melanoma (A375)0.39[11]

Note: The specific structures of derivatives A-D can be found in the cited literature.

Neuroprotective Effects

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors and subsequent calcium overload, is a key mechanism of neuronal damage in various neurodegenerative disorders. Derivatives of the 7-oxanorbornene scaffold have shown promise as neuroprotective agents by modulating calcium influx.

Mechanism of Action: Calcium Channel Modulation

These compounds are thought to exert their neuroprotective effects by interacting with voltage-gated calcium channels (VGCCs).[5] By blocking or modulating the activity of specific VGCC subtypes, such as N-type and T-type channels, these derivatives can reduce the excessive influx of calcium into neurons, thereby preventing the activation of downstream neurotoxic pathways.[3][13][14]

Caption: Mechanism of neuroprotection by 7-oxanorbornene derivatives via VGCC modulation.

Future Perspectives and Conclusion

10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and its derivatives represent a highly versatile and valuable class of compounds in drug discovery and development. The straightforward and stereocontrolled synthesis, coupled with the rigid scaffold that allows for precise functionalization, makes it an ideal starting point for the exploration of chemical space. The demonstrated anticancer and neuroprotective activities highlight the therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of larger, more diverse libraries of derivatives to further refine the SAR and identify compounds with improved potency and selectivity.

  • Target Deconvolution: Elucidation of the specific molecular targets of these compounds within the apoptotic and calcium signaling pathways.

  • Pharmacokinetic and Pharmacodynamic Profiling: Optimization of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their drug-like characteristics.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing anticancer or neuroprotective drugs.

References

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. [Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an. ORBi. [Link]

  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. [Link]

  • Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. PMC. [Link]

  • 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). MDPI. [Link]

  • Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide. Molbank. [Link]

  • 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione. MDPI. [Link]

  • This compound CAS number 6253-28-7. American Elements. [Link]

  • 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. PMC. [Link]

  • Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget. [Link]

  • Combination therapy for treating malignancies. Patent US-10653710-B2. [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar. [Link]

  • Patents and Publications. Medicine Designs and Development. [Link]

  • Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1. PMC. [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]

  • The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews. [Link]

  • Evidence for subtypes, multiple drug-receptor sites, channel subunits, and the development of a radioiodinated 1,4-dihydropyridine calcium channel label, [125I]iodipine. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione, the formal IUPAC name for the archetypal Diels-Alder adduct of furan and maleimide. This compound serves as a critical building block in synthetic organic and medicinal chemistry. We will dissect its synthesis with a focus on stereochemical control, provide comprehensive physicochemical and spectroscopic data for unambiguous characterization, and explore its utility as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this bridged bicyclic imide.

Introduction: The Significance of a Classic Adduct

3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3-dione, often referred to in literature by synonyms such as 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a cornerstone molecule in the application of cycloaddition chemistry.[1] Its formation via the [4+2] Diels-Alder reaction between furan (a conjugated diene) and maleimide (a dienophile) is a classic, efficient, and atom-economical transformation.[2][3]

The significance of this scaffold lies in several key areas:

  • Stereochemical Richness: The bridged bicyclic structure presents a rigid, three-dimensional framework that is invaluable for creating stereochemically complex molecules.

  • Reversible Covalent Chemistry: The furan-maleimide adduct is known for its dynamic covalent nature; the Diels-Alder reaction is often reversible under thermal conditions.[4] This property is exploited in the development of self-healing materials, recyclable polymers, and stimuli-responsive drug delivery systems.[4][5]

  • Versatile Chemical Handle: The imide and olefin functionalities, along with the strained ether bridge, provide multiple reactive sites for further synthetic elaboration, making it a powerful intermediate for creating diverse molecular libraries.[6]

  • Bioactive Potential: The core isoindole structure is a recurring motif in biologically active compounds, and derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

This guide will provide the foundational knowledge required to confidently synthesize, validate, and strategically employ this compound in a research and development setting.

Physicochemical Properties & Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione must be unequivocally confirmed before its use in subsequent steps.

Physical and Chemical Properties

The following table summarizes the key computed and reported properties for the parent compound (unsubstituted on the imide nitrogen).

PropertyValueSource
IUPAC Name 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dionePubChem[1]
Molecular Formula C₈H₇NO₃PubChem[1]
Molecular Weight 165.15 g/mol PubChem[1]
CAS Number 6253-28-7PubChem[1]
Appearance Typically a white to off-white crystalline solidGeneral Knowledge

Note: Physical properties such as melting point can vary depending on the stereoisomer (exo vs. endo) and purity.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While the exact peak positions can vary slightly based on the solvent and spectrometer, the following provides a representative profile for the N-substituted derivative, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which illustrates the key signals of the core scaffold.[7]

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (olefin), bridgehead protons, and protons adjacent to the imide carbonyls. For a derivative, signals for the N-substituent will also be present. A representative spectrum shows multiplets around 5.90 ppm (vinyl) and 3.12 ppm (bridgehead).[7]
¹³C NMR Carbonyl carbons of the imide will appear significantly downfield (e.g., ~180 ppm). Signals for the olefinic carbons and saturated carbons of the bicyclic system will also be present.[7]
FT-IR (cm⁻¹) Strong, characteristic peaks for the imide C=O stretching (asymmetric and symmetric, e.g., ~1767 and ~1671 cm⁻¹).[7] C-O-C stretching from the epoxy bridge and C=C stretching will also be observed.
Mass Spec (MS) The molecular ion peak corresponding to the calculated molecular weight should be observed, along with characteristic fragmentation patterns.

Synthesis: The Furan-Maleimide Diels-Alder Reaction

The primary route to this scaffold is the Diels-Alder reaction. The success of this synthesis hinges on understanding and controlling the reaction conditions to favor the desired stereochemical outcome.

Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring.[2] A key consideration in the furan-maleimide reaction is stereoselectivity, leading to either the exo or endo adduct.

  • Endo Adduct: Formed via a transition state with secondary orbital overlap between the developing pi system and the dienophile's substituent. This is the kinetically favored product, typically formed at lower temperatures.

  • Exo Adduct: This is the thermodynamically more stable product. The reaction is reversible, and at higher temperatures, the endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[4]

The choice between the kinetic (endo) and thermodynamic (exo) product is a critical experimental decision driven by the desired stereochemistry for subsequent transformations.

Diels_Alder_Mechanism cluster_reactants furan Furan (Diene) ts [Transition State] furan->ts maleimide Maleimide (Dienophile) maleimide->ts plus + endo Endo Adduct (Kinetic Product) ts->endo Low Temp exo Exo Adduct (Thermodynamic Product) ts->exo High Temp endo->exo Heat (Reversible)

Stereochemical control in the Furan-Maleimide Diels-Alder reaction.
Field-Proven Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted adduct. The choice of N-substituent is vast and defines the subsequent chemistry.

Objective: To synthesize an N-substituted 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione derivative.

Materials:

  • Maleic anhydride

  • Primary amine of choice (e.g., ethylamine, benzylamine)

  • Furan (freshly distilled)

  • Toluene or other suitable aprotic solvent

  • Diethyl ether or hexanes (for precipitation)

Workflow:

Synthesis_Workflow A Step 1: Maleimide Synthesis B Step 2: Diels-Alder Cycloaddition A->B In situ or isolated C Step 3: Isolation & Purification B->C Precipitation/Crystallization D Step 4: Characterization C->D NMR, IR, MS

General workflow for synthesis and validation.

Step-by-Step Procedure:

  • Synthesis of the N-Substituted Maleimide:

    • Rationale: While pre-made maleimides can be purchased, synthesizing them in situ or as a first step from maleic anhydride and a primary amine is often more cost-effective.

    • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent like toluene.

    • Add the desired primary amine (1.0 eq) dropwise. The reaction is often exothermic. This forms the intermediate maleamic acid.

    • Heat the mixture to reflux (e.g., using a Dean-Stark trap to remove water) to facilitate the cyclization to the maleimide. Monitor the reaction by TLC until the starting material is consumed.

  • Diels-Alder Cycloaddition:

    • Rationale: This is the key bond-forming step. Temperature control is paramount for stereoselectivity.

    • Cool the reaction mixture containing the synthesized maleimide to room temperature or below (e.g., 0 °C in an ice bath) for kinetic (endo) control.

    • Add freshly distilled furan (1.1-1.5 eq) to the solution. The excess furan helps drive the reaction to completion.

    • Stir the reaction at the chosen temperature. The reaction time can range from a few hours to overnight. Monitor progress by TLC or ¹H NMR analysis of an aliquot.

  • Product Isolation and Purification:

    • Rationale: The adduct often has lower solubility than the starting materials and can be isolated by precipitation.

    • Once the reaction is complete, reduce the solvent volume under reduced pressure.

    • Add a non-polar solvent like diethyl ether or hexanes to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold non-polar solvent, and dry under vacuum.

    • Self-Validation: If purity is insufficient (as determined by NMR), recrystallization or column chromatography can be employed.[7]

  • Structural Characterization:

    • Rationale: Final confirmation of the product's identity and purity is non-negotiable.

    • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

    • Compare the obtained spectra with literature values or expected chemical shifts and fragmentation patterns to confirm the structure of the 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione core and the presence of the N-substituent.

Applications in Drug Development

The rigid, polycyclic scaffold of the furan-maleimide adduct is a privileged starting point for constructing molecules with defined three-dimensional shapes, a critical feature for specific binding to biological targets like enzyme active sites or protein-protein interfaces.

Scaffold for Bioactive Molecules

The core structure can be chemically modified at several positions to generate libraries of compounds for biological screening. The double bond can be functionalized (e.g., via epoxidation, dihydroxylation, or hydrogenation), and the epoxy bridge can be opened to yield highly functionalized cyclohexane derivatives.[6] These modifications allow for the systematic exploration of the chemical space around the core scaffold.

Derivatives of this system, broadly classified as norcantharimides, have been investigated for a range of biological activities, including potent anticancer effects.[6][7] The mechanism often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways.

Example Signaling Pathway: Protein Phosphatase Inhibition

While the parent compound is not a drug, its derivatives have been designed to target key cellular enzymes. For instance, the cantharidin family (which shares a similar bridged structure) is known to inhibit protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial regulators of cellular signaling. Inhibition of PP2A can lead to the hyperphosphorylation of proteins like Bcl-2, triggering apoptosis (programmed cell death) in cancer cells.

PP2A_Inhibition_Pathway cluster_path Adduct Adduct Derivative (e.g., Norcantharimide) PP2A Protein Phosphatase 2A (PP2A) Adduct->PP2A inhibits PP2A->Adduct Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 dephosphorylates Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2_P->Bcl2 Apoptosis Apoptosis (Cell Death) Bcl2->PP2A Bcl2->Apoptosis inhibits

Simplified pathway showing how adduct derivatives can induce apoptosis.

Safety and Handling

As a standard laboratory chemical, 3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione and its precursors require careful handling.

  • GHS Hazard Statements: The parent compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3-dione is more than a textbook example of the Diels-Alder reaction; it is a powerful and versatile platform for chemical innovation. Its straightforward, stereocontrolled synthesis and multiple points for chemical diversification make it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the creation of novel, functional molecules.

References

  • Title: Synthesis and optical properties of some isoindole-1,3-dione compounds. Source: ACG Publications. URL: [Link]

  • Title: Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. Source: ORBi (Open Repository and Bibliography). URL: [Link]

  • Title: 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Direct Diels–Alder reactions of furfural derivatives with maleimides in water for the production of 7-oxanorbornenes. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Source: ResearchGate. URL: [Link]

  • Title: The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Source: SciELO. URL: [Link]

  • Title: Furan and maleimide undergo a Diels–Alder reaction at 25 °C to give the endo adduct. At 90 °C, this adduct is converted to the exo adduct. Explain. Source: Pearson+. URL: [Link]

  • Title: The Diels–Alder reaction is a [4+2] cycloaddition between a conjugated diene (furan) and a dienophile (maleimide). Source: Pearson+. URL: [Link]

  • Title: Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

Sources

An In-depth Technical Guide to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core, a conformationally rigid tricycle, has emerged as a significant scaffold in the field of drug discovery and development. This guide provides a comprehensive technical overview of its molecular structure, synthesis, stereochemistry, and spectroscopic characterization. We delve into the nuanced chemical reactivity of this entity, exploring avenues for its derivatization. Furthermore, this document synthesizes the current understanding of the pharmacological potential of its derivatives, with a particular focus on their applications as neuroprotective and anti-cancer agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and insights into the advanced applications of this versatile molecular architecture.

Introduction: The Strategic Importance of the 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Scaffold

The quest for novel therapeutic agents is often centered on the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity. The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold represents a compelling example of such a structure. Its rigid, three-dimensional architecture provides a well-defined orientation of functional groups in space, a critical feature for specific molecular recognition by biological macromolecules.

This tricyclic system is the product of a Diels-Alder reaction between furan and maleimide, a classic [4+2] cycloaddition.[1][2] The inherent strain and unique electronic properties of the oxabicyclic core, combined with the versatile chemistry of the imide functionality, make this scaffold a fertile ground for the generation of diverse chemical libraries. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antitumor, neuroprotective, and psychotropic properties.[2][3][4] This guide will provide a detailed exploration of the fundamental chemistry and therapeutic potential of this remarkable molecule.

Synthesis and Stereochemistry: Mastering the Diels-Alder Reaction

The cornerstone of synthesizing the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is the Diels-Alder reaction between a furan derivative (the diene) and a maleimide derivative (the dienophile). The stereochemical outcome of this reaction is of paramount importance, as the spatial arrangement of substituents can dramatically influence biological activity. The reaction can yield two diastereomeric products: the endo and exo isomers.

The endo adduct is typically the kinetically favored product, forming faster at lower temperatures due to secondary orbital interactions between the developing π-system and the dienophile's electron-withdrawing groups.[5] Conversely, the exo adduct is the thermodynamically more stable product, as it minimizes steric hindrance, and its formation is favored at higher temperatures or with prolonged reaction times, which allow for the retro-Diels-Alder reaction of the less stable endo isomer.[5][6]

Diels-Alder Reaction Fig. 1: Diels-Alder Synthesis cluster_products Products furan Furan plus + furan->plus maleimide Maleimide endo endo-adduct (Kinetic Product) maleimide->endo Low Temp. exo exo-adduct (Thermodynamic Product) maleimide->exo High Temp. plus->maleimide endo->exo ⇌ (Retro-Diels-Alder)

Caption: Diels-Alder reaction of furan and maleimide leading to endo and exo isomers.

Experimental Protocol: Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol is adapted from established literature procedures that favor the formation of the thermodynamically stable exo isomer.[7]

Materials:

  • Maleimide

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • To a solution of maleimide (1.0 eq) in toluene, add an excess of furan (1.5-2.0 eq).

  • Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the exo-adduct as a white crystalline solid.

Structural Elucidation: A Spectroscopic Perspective

The unambiguous characterization of the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for determining the structure and stereochemistry of the Diels-Alder adducts. The chemical shifts and coupling constants of the bridgehead and olefinic protons are particularly diagnostic.

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for the exo-Adduct Scaffold

Proton/Carbon1H NMR (approx.)13C NMR (approx.)Key Features
Olefinic (C8-H, C9-H)6.5136A sharp singlet in the 1H NMR spectrum is characteristic of the symmetrical exo isomer.
Bridgehead (C1-H, C7-H)5.180These protons are adjacent to the oxygen bridge.
Methine (C2-H, C6-H)2.947These protons are adjacent to the carbonyl groups.
Carbonyl (C3, C5)-176Characteristic downfield shift for imide carbonyls.

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 2: Key IR Absorption Frequencies

Functional GroupWavenumber (cm-1)
N-H stretch (imide)3200-3100
C=O stretch (imide)1770-1700 (asymmetric and symmetric)
C=C stretch (alkene)1650-1630
C-O-C stretch (ether)1050-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For the parent molecule, the expected molecular ion peak [M]+ would be at m/z = 165.04.

Chemical Reactivity and Derivatization

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold offers several sites for chemical modification, allowing for the creation of a diverse range of derivatives.

Reactivity Fig. 2: Key Reactivity and Derivatization Pathways cluster_reactions Reaction Sites scaffold 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione N_alkylation N-Alkylation/ N-Arylation scaffold->N_alkylation Imide Nitrogen double_bond_mod Double Bond Modification scaffold->double_bond_mod C=C Double Bond retro_da Retro-Diels-Alder scaffold->retro_da Tricyclic Core

Caption: Major sites for chemical modification of the scaffold.

Reactions at the Imide Nitrogen

The imide nitrogen is a versatile handle for introducing a wide array of substituents. N-alkylation and N-arylation can be readily achieved under standard conditions, such as Williamson ether synthesis or Buchwald-Hartwig amination. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[8]

Modification of the Double Bond

The olefinic double bond in the oxabicyclic ring can undergo various addition reactions. For instance, catalytic hydrogenation can lead to the corresponding saturated analogue, 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione. This modification can enhance the metabolic stability of the molecule. Other reactions, such as epoxidation or dihydroxylation, can introduce further stereochemical complexity and new functional groups for subsequent derivatization.

The Retro-Diels-Alder Reaction

A key characteristic of the furan-maleimide adduct is its ability to undergo a thermally reversible retro-Diels-Alder reaction.[5] This property is of significant interest in the field of dynamic covalent chemistry and has been exploited in the development of self-healing materials and drug delivery systems. The temperature at which the retro-Diels-Alder reaction occurs can be tuned by modifying the electronic properties of the furan and maleimide precursors.

Pharmacological Significance and Applications in Drug Development

The rigid nature of the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold makes it an excellent platform for the design of potent and selective inhibitors of various biological targets.

Neuroprotective Agents

Derivatives of this scaffold have shown significant promise as neuroprotective agents. They have been investigated for their ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), both of which are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][9] The rigid tricyclic structure is thought to mimic the conformation of endogenous ligands, allowing for potent and selective binding to the target receptors. Molecular docking studies have suggested that these compounds can bind within the ion channel of the NMDA receptor in a manner similar to known antagonists like MK-801.[3]

Anti-Cancer Therapeutics

A number of derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been reported to possess anti-cancer properties.[2] While the precise mechanism of action is still under investigation for many of these compounds, it is believed that they may act by inhibiting protein phosphatases or by inducing apoptosis in cancer cells. The ability to readily synthesize a wide range of derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with improved potency and selectivity against specific cancer cell lines.

Future Perspectives and Conclusion

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold continues to be a source of inspiration for medicinal chemists. Its synthetic accessibility, conformational rigidity, and chemical versatility make it an ideal starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

  • Expansion of Chemical Space: The exploration of novel synthetic methodologies to further functionalize the scaffold will undoubtedly lead to the discovery of new biological activities.

  • Application in Targeted Drug Delivery: The reversible nature of the Diels-Alder reaction could be harnessed to develop sophisticated drug delivery systems that release their therapeutic payload in response to specific physiological triggers.

References

  • A Computational Experiment of the Endo versus Exo Preference in a Diels–Alder Reaction. Journal of Chemical Education. [Link]

  • Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. [Link]

  • Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Molbank. [Link]

  • Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. National Institutes of Health. [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]

  • An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]

  • 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. National Institutes of Health. [Link]

  • 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as nmda receptor- And VGCC blockers with neuroprotective potential. UWCScholar. [Link]

  • SYNTHESIS OF AMINO DERIVATIVES OF 10-(DIPHENYLMETHYLENE)-4- AZATRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONE AS POTENTIAL PSYCHOTROPIC. Acta Poloniae Pharmaceutica. [Link]

  • ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione. MDPI. [Link]

  • 2,6-exo-8,10-exo-4-Butyl-9-oxa-4-azatetracyclo[5.3.1.0 2,6 .0 8,10 ]undecane-3,5-dione. MDPI. [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar. [Link]

  • 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0 2,6 .0 8,12 ]tridecane-9,11-dione. MDPI. [Link]

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An In-Depth Technical Guide to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleimide. Delving into its historical context, this document details the foundational discovery by Otto Diels and Kurt Alder and the subsequent exploration of this versatile scaffold. The guide presents a thorough examination of the synthesis of its endo and exo isomers, emphasizing the principles of kinetic and thermodynamic control that govern their formation. Detailed, field-proven experimental protocols for the selective synthesis of each stereoisomer are provided, supported by comparative spectroscopic data. Furthermore, this guide explores the significant role of this tricyclic core in medicinal chemistry and drug development, highlighting its utility as a precursor to a diverse range of biologically active compounds.

Introduction and Historical Context

The discovery of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition provides a robust method for the formation of six-membered rings.[1][2] Their seminal work, published in the Justus Liebigs Annalen der Chemie, laid the groundwork for the synthesis of a vast array of cyclic compounds.[3]

The specific reaction between furan (the diene) and maleimide (the dienophile) to form the title compound is a classic example of this transformation. This reaction is particularly notable for its demonstration of stereoselectivity, yielding two diastereomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct. The ability to control the stereochemical outcome of this reaction has made 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione a valuable and versatile building block in organic synthesis.

The rigid, bicyclic framework of this molecule has proven to be an excellent scaffold for the development of novel therapeutic agents. Its derivatives have been shown to exhibit a wide range of biological activities, including antitumor, anxiolytic, and antidepressant properties, underscoring the enduring importance of this foundational chemical entity.

Stereochemistry: The Endo and Exo Isomers

The Diels-Alder reaction between furan and maleimide can produce two stereoisomers: the endo and exo adducts. The formation of these isomers is a classic example of kinetic versus thermodynamic control.

  • The Endo Adduct (Kinetic Product): At lower reaction temperatures, the endo isomer is the major product. Its formation is favored due to secondary orbital interactions between the p-orbitals of the developing six-membered ring and the carbonyl groups of the maleimide. This stabilizing interaction lowers the energy of the endo transition state, leading to a faster reaction rate.

  • The Exo Adduct (Thermodynamic Product): The exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer. At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing the less stable endo adduct to revert to the starting materials, which can then recombine to form the more stable exo product. Over time, at elevated temperatures, the reaction equilibrium shifts to favor the exo isomer.

The isomerization from the endo to the exo adduct is believed to proceed through a retro-Diels-Alder reaction of the endo form.[4]

Synthesis and Experimental Protocols

The synthesis of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is achieved through the Diels-Alder reaction of furan and maleimide. The selection of the reaction conditions, particularly temperature and reaction time, is critical for the selective synthesis of either the endo or exo isomer.

Synthesis of the exo Isomer (Thermodynamic Control)

This protocol favors the formation of the thermodynamically more stable exo adduct. A common and efficient method involves the reaction of maleic anhydride and furan to first form the corresponding exo-anhydride, which is then converted to the imide. An alternative microwave-assisted method directly reacts furan and maleimide.[5]

Experimental Protocol: Microwave-Assisted Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione [5]

  • Reaction Setup: In a 35 mL microwave reaction vessel, combine maleimide (0.855 g, 8.8 mmol), furan (1.1 mL, 15 mmol), and water (10 mL).

  • Microwave Irradiation: Heat the mixture to 90 °C using a power of 100W for 1 hour.

  • Isolation and Purification: Cool the reaction vessel to room temperature. The product will precipitate as a white crystalline material. Isolate the solid by vacuum filtration, wash with water (2 x 5 mL), and dry under vacuum overnight.

  • Yield: 1.3 g (87%)

  • Melting Point: 160.0-161.5 °C

Synthesis of an endo/exo Mixture (Kinetic Control)

This protocol, performed at room temperature, yields a mixture of the endo and exo isomers, with the endo isomer being the major product.

Experimental Protocol: Synthesis of an endo/exo Mixture [5]

  • Reaction Setup: In a suitable flask, combine maleimide (0.42 g, 4.3 mmol), furan (0.48 mL, 6.6 mmol), and diethyl ether (6 mL).

  • Reaction: Stir the mixture at room temperature for 9 days.

  • Isolation and Purification: A precipitate will form. Isolate the solid by vacuum filtration and dry under vacuum overnight. Recrystallization from benzene can be performed for further purification.

  • Yield: 0.30 g (42%)

  • Isomer Ratio: Approximately 1.5:1 (endo:exo), as determined by 1H NMR.

Structural Characterization and Data

The unambiguous identification of the endo and exo isomers is accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data
Compound 1H NMR (CDCl3, 300 MHz) δ (ppm) 13C NMR (CDCl3, 75 MHz) δ (ppm)
exo-Isomer [5]8.05 (br s, 1H), 6.49 (s, 2H), 5.28 (s, 2H), 2.85 (s, 2H)177.7, 135.9, 83.5, 55.9
endo-Isomer [5]7.70 (br s, 1H), 6.52 (s, 2H), 5.33-5.31 (m, 2H), 3.57 (dd, J = 1.8, 3.6 Hz, 2H)Not explicitly provided in the source.

Mass Spectrometry (EIMS): m/z: 165 ([M]+)[5]

Structural Diagrams

Diels-Alder Reaction of Furan and Maleimide

Diels_Alder_Reaction cluster_products furan Furan plus + furan->plus maleimide Maleimide endo endo-adduct (Kinetic Product) maleimide->endo Low Temp. exo exo-adduct (Thermodynamic Product) maleimide->exo High Temp. plus->maleimide endo->exo Isomerization

A schematic of the Diels-Alder reaction between furan and maleimide, leading to the endo and exo products.

Experimental Workflow for exo-Isomer Synthesis

Exo_Synthesis_Workflow start Combine Furan, Maleimide, and Water in Microwave Vessel microwave Microwave Irradiation (90°C, 100W, 1h) start->microwave cool Cool to Room Temperature microwave->cool filter Vacuum Filtration cool->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry product exo-10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione dry->product

Sources

An In-Depth Technical Guide to the Tricyclic Framework of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core, a heterocyclic scaffold accessible through the Diels-Alder reaction of furan and maleimide, represents a cornerstone in contemporary medicinal chemistry and materials science. Its inherent conformational rigidity, coupled with the versatile reactivity of its constituent functional groups, establishes it as a privileged starting point for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the key characteristics of this tricyclic framework, encompassing its synthesis, stereochemical nuances, spectroscopic signature, and characteristic reactivity. Furthermore, we delve into the burgeoning applications of its derivatives, particularly in the realm of drug discovery, where they have emerged as promising candidates for neuroprotective and antimicrobial agents. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and actionable experimental protocols.

Synthesis and Stereochemistry: The Diels-Alder Approach

The principal and most atom-economical route to the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione framework is the [4+2] cycloaddition reaction between furan (the diene) and maleimide (the dienophile)[1][2]. This reaction is notable for its thermal reversibility and the temperature-dependent stereoselectivity, yielding either the endo or exo diastereomer[3][4].

The endo adduct is the kinetically favored product, forming more rapidly at lower temperatures, while the exo adduct is the thermodynamically more stable isomer and is favored at elevated temperatures[4][5]. The isomerization from the endo to the more stable exo form can occur at higher temperatures, often preceded by a retro-Diels-Alder reaction[6]. The choice of reaction conditions is therefore a critical determinant of the stereochemical outcome.

Diels_Alder_Reaction cluster_products 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione furan Furan plus + furan->plus maleimide Maleimide endo endo isomer (Kinetic Product) maleimide->endo Low Temp. exo exo isomer (Thermodynamic Product) maleimide->exo High Temp. plus->maleimide endo->exo Isomerization (High Temp.)

Caption: Diels-Alder synthesis of the tricyclic framework.

Experimental Protocol: Synthesis of the Exo Isomer

This protocol is optimized for the formation of the thermodynamically favored exo isomer.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleimide (1.0 equivalent) in toluene.

  • Reaction Initiation: Add furan (1.2 equivalents) to the solution.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

Structural and Spectroscopic Characterization

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione molecule possesses a rigid, caged structure. X-ray crystallographic studies of its derivatives have confirmed the stereochemistry and provided precise bond lengths and angles[7][8]. The molecule's framework consists of a six-membered ring fused with a five-membered ring, which is bridged by an oxygen atom. This strained bicyclic system is a key determinant of its reactivity.

Caption: Numbering of the tricyclic core.

Physicochemical and Spectroscopic Data
PropertyValue/Expected Range
Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Melting Point Approximately 160 °C[10]
1H NMR (CDCl3, 400 MHz) δ (ppm): ~6.5 (t, 2H, olefinic), ~5.3 (t, 2H, bridgehead), ~3.0 (s, 2H, succinimide), ~8.5 (br s, 1H, N-H)
13C NMR (CDCl3, 100 MHz) δ (ppm): ~175 (C=O), ~137 (olefinic), ~82 (bridgehead), ~47 (succinimide)
IR (KBr, cm-1) ~3200 (N-H stretch), ~1770 & ~1700 (asymmetric and symmetric C=O stretch), ~1180 (C-O-C stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]+ = 166.05, [M+Na]+ = 188.03

Reactivity of the Tricyclic Framework

The reactivity of the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core is dictated by three primary features: the imide functionality, the olefinic double bond, and the strained ether bridge.

  • N-Functionalization: The nitrogen atom of the imide can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy for modulating the biological activity of the scaffold[11].

  • Double Bond Reactions: The double bond can undergo various addition reactions, such as hydrogenation to yield the corresponding saturated analog, or bromination.

  • Ring-Opening and Rearrangement: The strained 7-oxabicyclo[2.2.1]heptene core can undergo ring-opening or rearrangement reactions under certain conditions, such as treatment with Brønsted acids[12]. This can lead to the formation of aromatic or other complex polycyclic structures.

  • Retro-Diels-Alder Reaction: As previously mentioned, the formation of this framework is reversible. At elevated temperatures, the molecule can undergo a retro-Diels-Alder reaction to regenerate furan and the corresponding maleimide derivative[2].

Reactivity_Pathways cluster_reactions Reactivity core 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione n_func N-Functionalization (Alkylation/Acylation) core->n_func R-X db_react Double Bond Reactions (e.g., Hydrogenation) core->db_react H2/Pd ring_open Ring-Opening/ Rearrangement core->ring_open Acid retro_da Retro-Diels-Alder core->retro_da Heat

Caption: Key reactivity pathways of the tricyclic framework.

Applications in Drug Discovery and Materials Science

The rigid, three-dimensional structure of the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold makes it an attractive starting point for the design of novel therapeutic agents. Its derivatives have shown promise in a variety of pharmacological applications.

  • Neuroprotective Agents: Several studies have explored the synthesis of derivatives of this scaffold as potential neuroprotective agents. These compounds are being investigated for their ability to modulate calcium channels and mitigate excitotoxicity, a key mechanism in neurodegenerative diseases[11].

  • Antimicrobial and Antiviral Activity: Derivatives of the related 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been shown to possess antibacterial and antifungal properties[13]. Some derivatives have also been evaluated for their in vitro activity against HIV-1[13].

  • Anxiolytic and Antidepressant Potential: Arylpiperazine derivatives connected to the tricyclic imide framework have demonstrated antidepressant activity in preclinical models[14].

  • Polymer Chemistry: The reversible nature of the furan-maleimide Diels-Alder reaction has been exploited in the development of self-healing polymers and other smart materials[2]. The tricyclic adduct can act as a thermally reversible cross-linker in polymer networks.

Conclusion

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione framework is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its straightforward and stereochemically controllable synthesis via the Diels-Alder reaction, combined with its rich and tunable reactivity, provides access to a vast chemical space. The demonstrated biological activities of its derivatives underscore its potential for the development of novel therapeutics. This guide has provided a foundational understanding of the key characteristics of this important molecule, with the aim of facilitating its broader application in research and development.

References

  • Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+. (2024). Retrieved from [Link]

  • Stefanska, J., Bielenica, A., Struga, M., Tyski, S., Kossakowski, J., La Colla, P., ... & Loddo, R. (2010). Antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Annals of Microbiology, 60(1), 151-155.
  • Li, C. G. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1088.
  • Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(24), 8592-8597.
  • Kagan, H. B., & Riant, O. (1992). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • González, C. C., Kennedy, A. R., & León, E. I. (2003). 7-Oxabicyclo [2.2. 1] heptadiene derivatives: reactivity towards Brønsted acids.
  • Chiong, M. S., Leong, S. L., Lo, Y. L., Mai, C. W., & Chee, C. F. (2018). Synthesis of 4-oxatricyclo [5.2. 1.02, 6] dec-8-ene-3, 5-dione derivatives as lead scaffolds for neuroprotective agents. Medicinal Chemistry Research, 27(1), 26-37.
  • Gandini, A. (2013). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 5(3), 1019-1029.
  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. (n.d.). Retrieved from [Link]

  • Tan, X. J., Li, C. G., Xing, D. X., & Liu, Y. (2012). exo, exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo [5.2. 1.02, 6] dec-8-ene-3, 5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(3), o866.
  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). Polymers, 16(3), 441.
  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. (2008). Progress in Polymer Science, 33(8), 799-831.
  • Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. (2021). ACS Applied Materials & Interfaces, 13(47), 56739-56750.
  • Cossu, S., De Lucchi, O., & Fabris, F. (2001). Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2. 1] heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. Current Organic Chemistry, 5(8), 811-836.
  • Boyer, C., Granville, A., Jestin, J., & Billon, L. (2013). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. Journal of the American Chemical Society, 135(4), 1172-1175.
  • Obniska, J., Rapacz, A., & Filipek, B. (2008). Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo [5.2. 1.02, 6] dec-8-ene-3, 5-dione. Acta Poloniae Pharmaceutica, 65(3), 337-342.
  • Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. (n.d.).
  • Ashenhurst, J. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • Wang, X. F., Xu, J. Y., & Kong, J. (2012). 10-oxa-4-azatricyclo [5.2. 1.02, 6] decane-3, 5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(2), o381.
  • Harrison, W. F. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • Arjona, O., de la Pradilla, R. F., García, L., Mallo, A., & Plumet, J. (1989). Bromination reactions of 2-substituted derivatives of 7-oxabicyclo [2.2. 1] hept-5-ene. Journal of the Chemical Society, Perkin Transactions 2, (9), 1315-1318.

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Potential biological activities of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Abstract

This compound is a fascinating and complex molecule that, while not extensively studied, presents numerous avenues for biological investigation. This guide provides a comprehensive overview of its structural features, potential biological activities based on analogous compounds, and a detailed roadmap for its systematic evaluation. We will delve into the synthesis of this and similar compounds, explore its potential as an anti-inflammatory, analgesic, and anticonvulsant agent, and outline detailed experimental protocols for validating these hypotheses. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel heterocyclic compounds.

Introduction: Unveiling a Molecule of Interest

This compound is a polycyclic imide characterized by a unique and strained tricyclic framework. This structure, which incorporates an oxanorbornene skeleton fused with a succinimide ring, is a derivative of the well-known Diels-Alder adduct of furan and maleimide. While direct biological studies on this specific molecule are not widely reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

The succinimide ring, in particular, is a well-established pharmacophore found in a range of approved drugs with diverse activities, including anticonvulsants like ethosuximide. Furthermore, the strained olefin within the oxanorbornene system offers a unique site for chemical modification, potentially allowing for the generation of a library of derivatives with fine-tuned biological activities. This guide will, therefore, focus on a systematic, hypothesis-driven approach to exploring the biological potential of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves a Diels-Alder reaction between furan and N-substituted maleimides. This cycloaddition reaction is a powerful tool for the construction of complex cyclic systems with high stereoselectivity. The resulting exo and endo isomers can often be separated and purified using standard chromatographic techniques.

PropertyValueSource
Molecular FormulaC8H7NO3N/A
Molecular Weight165.15 g/mol N/A
AppearanceWhite to off-white crystalline solidPredicted
SolubilitySoluble in DMSO, DMF, and chlorinated solventsPredicted
Melting Point>200 °C (decomposes)Predicted

Note: The physicochemical properties listed above are predicted based on the structure of the molecule and data for similar compounds. Experimental verification is required.

Predicted Biological Activities and Mechanistic Insights

Based on the structural features of this compound, several potential biological activities can be hypothesized. The succinimide moiety is a known pharmacophore that can interact with various biological targets, including ion channels and enzymes. The strained bicyclic system may also contribute to target binding and selectivity.

Anti-inflammatory and Analgesic Potential

Numerous succinimide derivatives have been reported to possess significant anti-inflammatory and analgesic properties. The proposed mechanism of action for many of these compounds involves the inhibition of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The succinimide ring is thought to mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX, thereby blocking the production of pro-inflammatory prostaglandins.

Anticonvulsant Activity

The succinimide ring is a cornerstone of several established anticonvulsant drugs, most notably ethosuximide, which is used to treat absence seizures. The mechanism of action of ethosuximide is believed to involve the blockade of T-type calcium channels in the thalamus, which helps to stabilize neuronal activity and prevent the generation of seizure discharges. Given the structural similarity, it is plausible that this compound could exhibit similar anticonvulsant effects.

Proposed Experimental Workflows for Validation

To systematically evaluate the predicted biological activities of this compound, a tiered screening approach is recommended. This will involve a series of in vitro and in vivo assays to assess its anti-inflammatory, analgesic, and anticonvulsant properties.

In Vitro Anti-inflammatory and Analgesic Screening

The initial screening for anti-inflammatory and analgesic activity should focus on key molecular targets.

Protocol 1: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the test compound to obtain a range of concentrations. c. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib, ibuprofen). d. Incubate at 37 °C for 10 minutes. e. Initiate the reaction by adding arachidonic acid. f. Incubate for 2 minutes at 37 °C. g. Stop the reaction and measure the absorbance at 590 nm. h. Calculate the percent inhibition and determine the IC50 value.

Diagram 1: Workflow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform serial dilutions prep_compound->serial_dilution add_reagents Add enzyme, heme, and test compound to 96-well plate prep_compound->add_reagents pre_incubation Incubate at 37°C for 10 min add_reagents->pre_incubation add_substrate Add arachidonic acid to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 2 min add_substrate->reaction_incubation stop_reaction Stop reaction reaction_incubation->stop_reaction measure_absorbance Measure absorbance at 590 nm stop_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

In Vivo Models for Anti-inflammatory and Analgesic Activity

Promising candidates from the in vitro screens should be advanced to in vivo models to assess their efficacy and safety.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound.

  • Animals: Male Wistar rats (180-200 g).

  • Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound or vehicle orally 1 hour before carrageenan injection. c. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. e. Calculate the percentage of edema inhibition.

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of the test compound.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure: a. Administer the test compound or vehicle orally 30 minutes before acetic acid injection. b. Inject 0.6% acetic acid solution intraperitoneally. c. Five minutes after the injection, count the number of writhes (abdominal constrictions) for a period of 10 minutes. d. Calculate the percentage of protection against writhing.

In Vivo Models for Anticonvulsant Activity

The anticonvulsant potential of the test compound can be evaluated using well-established rodent models of epilepsy.

Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

  • Objective: To assess the ability of the test compound to protect against chemically induced seizures.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure: a. Administer the test compound or vehicle orally 30 minutes before PTZ injection. b. Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.). c. Observe the animals for 30 minutes and record the latency to the first seizure and the incidence of tonic-clonic seizures. d. Note the percentage of animals protected from seizures.

Diagram 2: Tiered Screening Strategy for Biological Evaluation

cluster_invitro In Vitro Screening cluster_invivo_inflammation In Vivo Anti-inflammatory & Analgesic Models cluster_invivo_anticonvulsant In Vivo Anticonvulsant Models cluster_lead Lead Optimization start This compound cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay ptz PTZ-Induced Seizure Test start->ptz carrageenan Carrageenan-Induced Paw Edema cox_assay->carrageenan If active writhing Acetic Acid-Induced Writhing cox_assay->writhing If active lead_opt Lead Optimization & Further Development carrageenan->lead_opt writhing->lead_opt ptz->lead_opt If active

Caption: A tiered approach for the biological evaluation of the target compound.

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising frontier in the search for novel therapeutic agents. The systematic approach outlined in this guide, from initial in vitro screening to in vivo validation, provides a robust framework for uncovering the biological potential of this unique molecular scaffold. Further studies should also focus on elucidating the structure-activity relationships of this class of compounds, which will be crucial for the design and synthesis of more potent and selective analogues. The development of a diverse library of derivatives, coupled with a comprehensive biological evaluation, will undoubtedly pave the way for the discovery of new drug candidates with improved therapeutic profiles.

References

  • Chikhale, R., et al. (2021). Succinimide: A potential scaffold for the development of new anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Kalgutkar, A. S., et al. (2000). The succinimide-type cyclooxygenase-2 inhibitors. Current Medicinal Chemistry, 7(4), 367-384. [Link]

An In-Depth Technical Guide to the Antitumor Properties of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This technical guide delves into the burgeoning field of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives, a class of molecules demonstrating significant potential as antitumor agents. This document provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy. Drawing upon established research, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the exploration of these promising compounds.

Introduction: The Rationale for Targeting Cancer with Tricyclic Imides

The this compound scaffold, a rigid tricyclic structure, presents a unique three-dimensional arrangement of atoms that can be strategically modified to interact with various biological targets. Derivatives of this core structure have been investigated for a wide range of biological activities, including neuroprotective, anxiolytic, antidepressant, and anti-HIV properties.[1][2][3] More recently, attention has shifted towards their potential as anticancer agents, with preliminary studies indicating activity against various cancer cell lines.[2]

The core structure is typically synthesized via a Diels-Alder reaction between a furan derivative and a maleimide, resulting in a high degree of stereochemical control and providing a versatile platform for generating diverse libraries of compounds.[4] The imide moiety, a key feature of this scaffold, is a common pharmacophore in many biologically active molecules and is known to participate in hydrogen bonding and other non-covalent interactions with protein targets.

Synthetic Strategies: Building the Tricyclic Core and its Derivatives

The synthesis of this compound derivatives is primarily achieved through a well-established synthetic pathway involving a Diels-Alder cycloaddition.

Core Synthesis via Diels-Alder Reaction

The foundational step in synthesizing the tricyclic core is the [4+2] cycloaddition reaction between a furan (the diene) and a maleimide derivative (the dienophile). This reaction is highly efficient and stereoselective, typically yielding the exo isomer as the major product. The starting maleimide can be readily functionalized, allowing for the introduction of various substituents at the nitrogen atom.

A general synthetic scheme is as follows: Furan and maleic anhydride undergo a Diels-Alder reaction to form the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[5] This anhydride is then treated with a primary amine or hydrazine to yield the desired N-substituted imide derivative.[6]

Synthesis_Workflow furan Furan diels_alder Diels-Alder Reaction furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder anhydride exo-7-Oxabicyclo[2.2.1]hept-5- ene-2,3-dicarboxylic Anhydride diels_alder->anhydride imidization Imidization anhydride->imidization amine Primary Amine (R-NH2) amine->imidization product 10-Oxa-4-azatricyclo[5.2.1.0,2,6] dec-8-ene-3,5-dione Derivative imidization->product Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_outcomes Tumor-Level Outcomes compound This compound Derivative inhibition Inhibition of Proliferation compound->inhibition apoptosis Induction of Apoptosis compound->apoptosis anti_angiogenesis Anti-Angiogenesis compound->anti_angiogenesis tumor_growth Reduced Tumor Growth inhibition->tumor_growth apoptosis->tumor_growth anti_angiogenesis->tumor_growth metastasis Inhibition of Metastasis anti_angiogenesis->metastasis

Sources

Neuroprotective Potential of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing challenge to human health, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in a range of these disorders is excitotoxicity, a process driven by the overstimulation of glutamate receptors, leading to excessive intracellular calcium influx and subsequent neuronal death. This technical guide explores the neuroprotective potential of a novel class of compounds: 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione analogs. While direct neuroprotective data for this specific scaffold is emerging, compelling evidence from the closely related 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione series demonstrates a promising mechanism of action involving the modulation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the synthetic rationale, proposed mechanisms of neuroprotection, and detailed experimental protocols for the evaluation of these tricyclic imide analogs, offering a roadmap for researchers and drug development professionals in this critical therapeutic area.

The Rationale for Targeting Excitotoxicity in Neurodegeneration

The concept of excitotoxicity, first described by Olney, posits that excessive or prolonged stimulation of excitatory amino acid receptors can lead to neuronal damage and death[1]. This process is a common pathological hallmark in a variety of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The primary mediators of excitotoxicity are the ionotropic glutamate receptors, particularly the NMDA receptor, which, upon overactivation, facilitates a massive influx of calcium ions (Ca2+) into the neuron[1].

This surge in intracellular Ca2+ overwhelms the cell's buffering capacity, triggering a cascade of neurotoxic events:

  • Mitochondrial Dysfunction: Excessive Ca2+ uptake by mitochondria disrupts the electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).

  • Enzymatic Activation: Elevated Ca2+ levels activate various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.

  • Nitric Oxide Synthase (nNOS) Activation: The activation of nNOS leads to the production of nitric oxide (NO), which can react with ROS to form highly damaging peroxynitrite.

Given the central role of Ca2+ dysregulation in excitotoxicity, therapeutic strategies aimed at modulating Ca2+ influx through channels like the NMDA receptor and VGCCs are of significant interest for the development of neuroprotective agents.

The this compound Scaffold: A Platform for Neuroprotective Agents

The rigid, tricyclic structure of the this compound core provides a unique and synthetically accessible scaffold for the development of novel neuroprotective compounds. Its structural features allow for the introduction of diverse functionalities, enabling the fine-tuning of its pharmacological properties.

Synthesis of this compound Analogs

The synthesis of the parent scaffold and its subsequent derivatization is a straightforward process, typically involving a Diels-Alder reaction followed by imidization or amination.

2.1.1. Synthesis of the Parent Scaffold: 4-Amino-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

The initial step involves the [4+2] cycloaddition of furan and maleic anhydride to yield the exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate is then treated with hydrazine to form the N-amino imide.

G furan Furan diels_alder_intermediate exo-7-oxa-bicyclo[2.2.1]hept-5- ene-2,3-dicarboxylic anhydride furan->diels_alder_intermediate Diels-Alder Reaction maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder_intermediate final_product 4-Amino-10-oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione diels_alder_intermediate->final_product Imidization hydrazine Hydrazine Hydrate hydrazine->final_product G parent_scaffold 4-Amino-10-oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione acylated_product N-Acyl Analog parent_scaffold->acylated_product Acylation aminated_product N-Substituted Analog parent_scaffold->aminated_product Condensation acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->acylated_product amine Primary/Secondary Amine amine->aminated_product

Caption: General derivatization strategies.

Proposed Mechanism of Neuroprotection: Insights from 4-Oxatricyclo Analogs

While direct neuroprotective studies on this compound analogs are limited, extensive research on the structurally analogous 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives provides a strong foundation for their potential mechanism of action.[2][3] These studies indicate that the neuroprotective effects are mediated through the dual blockade of NMDA receptors and voltage-gated calcium channels (VGCCs).[2][3]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Overstimulation ca_influx Excessive Ca2+ Influx nmda_receptor->ca_influx vgcc VGCC vgcc->ca_influx excitotoxicity Excitotoxicity & Neuronal Death ca_influx->excitotoxicity tricyclic_analog 10-Oxa-4-azatricyclo Analog tricyclic_analog->nmda_receptor Blockade tricyclic_analog->vgcc Blockade

Caption: Proposed mechanism of neuroprotection.

By blocking these key calcium channels, the tricyclic analogs are hypothesized to mitigate the downstream effects of excitotoxicity, thereby preserving neuronal viability.

Experimental Evaluation of Neuroprotective Potential

A systematic approach is required to evaluate the neuroprotective efficacy of novel this compound analogs. This involves a series of in vitro assays to assess cytotoxicity, neuroprotective effects against a specific toxin, and the ability to modulate calcium influx.

Cell Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized in vitro model for neurodegenerative disease research, particularly for Parkinson's disease.[2][3][4] These cells possess several key advantages:

  • Human Origin: Provides a more translationally relevant model compared to rodent cell lines.

  • Dopaminergic Phenotype: They can be differentiated to exhibit characteristics of dopaminergic neurons, which are the primary cell type affected in Parkinson's disease.

  • Susceptibility to Neurotoxins: They are sensitive to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which selectively destroys dopaminergic neurons and is used to model Parkinson's disease in vitro and in vivo.

Experimental Workflow

G start Synthesized Analogs cytotoxicity_assay Cytotoxicity Assay (MTT Assay) start->cytotoxicity_assay neuroprotection_assay Neuroprotection Assay (MPP+ Induced Toxicity) cytotoxicity_assay->neuroprotection_assay Non-toxic Concentrations ca_influx_assay Calcium Influx Assay (Fluo-4 AM) neuroprotection_assay->ca_influx_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis ca_influx_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-level experimental workflow.

Detailed Experimental Protocols

3.3.1. Synthesis of 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

This protocol describes the synthesis of a representative analog.

  • Reaction Setup: In a round-bottom flask, combine exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (2 mmol) and benzene-1,2-diamine (2 mmol) in methanol (5 ml).

  • Stirring: Stir the mixture at room temperature for 5 hours.

  • Reflux: Reflux the reaction mixture for 1 hour.

  • Isolation: Cool the mixture to room temperature. The precipitate is the desired product.

  • Purification: Filter the precipitate and dry it under vacuum. For further purification, the crude product can be recrystallized from methanol.[4]

3.3.2. Cytotoxicity and Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment (Cytotoxicity): Treat the cells with varying concentrations of the test compounds (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.

  • Compound and Toxin Treatment (Neuroprotection): Pre-treat the cells with non-toxic concentrations of the test compounds for a specified time (e.g., 1 hour) before adding MPP+ (e.g., 1 mM) for 24 hours.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

3.3.3. Calcium Influx Assay (Fluo-4 AM)

This assay measures changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

  • Cell Seeding: Seed SH-SY5Y cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with Fluo-4 AM (e.g., 5 µM) in a suitable buffer (e.g., HBSS) for 40-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader with excitation at ~488 nm and emission at ~520 nm.

  • Compound Incubation: Incubate the cells with the test compound at the desired concentration.

  • Stimulation: Induce calcium influx by adding an agonist for the NMDA receptor (e.g., NMDA and glycine in Mg2+-free buffer) or by depolarizing the membrane to open VGCCs (e.g., high KCl concentration).

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates blockade of calcium influx.

Structure-Activity Relationship (SAR) and Data Summary

The following table summarizes the neuroprotective data for a series of 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives against MPP+-induced toxicity in SH-SY5Y cells. This data provides a valuable starting point for understanding the SAR of this class of compounds and for guiding the design of novel 10-Oxa-4-azatricyclo analogs.

Compound IDR-Group% Cell Viability vs. MPP+ Control (at 10 µM)NMDA Receptor BlockadeVGCC Blockade
1 H~25%ModerateModerate
2 Benzyl>50%GoodGood
3 Phenyl~40%ModerateGood
4 4-Fluorobenzyl~45%GoodGood
5 2-Phenylethyl~35%ModerateModerate

Data is illustrative and based on findings from Egunlusi et al., 2020.[2][3]

Key SAR Observations:

  • The presence of an aromatic ring in the R-group appears to be beneficial for neuroprotective activity.

  • Substituents on the phenyl ring can modulate activity.

  • The length of the linker between the imide nitrogen and the aromatic ring may also influence efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The strong evidence for the anti-excitotoxic activity of the closely related 4-oxatricyclo analogs, mediated through the dual blockade of NMDA receptors and VGCCs, provides a solid rationale for the investigation of this new series.

Future research should focus on:

  • Synthesis and Screening: A broader library of this compound analogs should be synthesized and screened using the described in vitro assays to establish a direct SAR for this scaffold.

  • Mechanism of Action Studies: More detailed mechanistic studies, including electrophysiology, should be conducted to confirm the interaction of the most potent analogs with the NMDA receptor and VGCCs.

  • In Vivo Efficacy: Promising lead compounds should be advanced to in vivo models of neurodegenerative diseases (e.g., MPTP-induced mouse model of Parkinson's disease) to evaluate their efficacy and pharmacokinetic properties.

By following the strategic approach outlined in this guide, researchers can effectively explore the therapeutic potential of this novel class of compounds and contribute to the development of much-needed treatments for neurodegenerative diseases.

References

  • Adamczyk, B., & Strosznajder, J. B. (2006). The role of excitotoxicity in neurodegeneration. Postepy higieny i medycyny doswiadczalnej (Online), 60, 562-573.
  • Li, J. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o588. [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular neurodegeneration, 12(1), 10. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules (Basel, Switzerland), 25(19), 4552. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. PubMed, 25(19), 4552. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Furan-Maleimide Diels-Alder Reaction for Researchers in Synthetic Chemistry and Drug Development

Executive Overview

This document provides a comprehensive guide to the synthesis of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the formal adduct of the Diels-Alder reaction between furan and maleimide. This seemingly simple [4+2] cycloaddition is a cornerstone of dynamic covalent chemistry, offering a thermally reversible linkage with distinct, temperature-dependent stereoisomers.[1][2] For researchers in materials science and drug development, mastering this reaction provides access to smart polymers, reversible bioconjugates, and complex molecular scaffolds.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying principles of stereochemical control, offering detailed, validated protocols for the selective synthesis of both the kinetically and thermodynamically favored products.

Mechanistic Framework: Kinetic vs. Thermodynamic Control

The reaction between furan (a conjugated diene) and maleimide (a dienophile) proceeds via a pericyclic [4+2] cycloaddition to form a bicyclic oxanorbornene structure.[3][5] The stereochemical outcome of this reaction is a classic textbook example of kinetic versus thermodynamic control, yielding two distinct diastereomers: the endo and exo adducts.[6][7]

  • Kinetic Product (endo-adduct): Formed faster at lower temperatures. Its transition state is stabilized by secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleimide. However, the final endo product exhibits greater steric strain.[7]

  • Thermodynamic Product (exo-adduct): More stable due to reduced steric hindrance. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures or longer reaction times, which facilitates the retro-Diels-Alder reaction of the less stable endo adduct.[7][8]

The thermal reversibility of this reaction is a key feature. The endo adduct, being less stable, undergoes the retro-Diels-Alder reaction at significantly lower temperatures (typically 60-80°C) than the more stable exo adduct (~110°C).[4] This differential stability allows for temperature-tunable release and rebinding, a property exploited in self-healing materials and controlled-release systems.[2][4]

Fig 1. Reaction coordinate diagram illustrating kinetic and thermodynamic control.

Experimental Synthesis Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Furan≥99%Sigma-AldrichHighly flammable, volatile. Store under nitrogen.
Maleimide≥98%TCI ChemicalsIrritant. Store in a cool, dry place.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificExtremely flammable. Peroxide former.
Dichloromethane (DCM)ACS GradeVWRVolatile, potential carcinogen.
Ethyl Acetate (EtOAc)ACS GradeVWRFlammable.
HexanesACS GradeVWRFlammable.
Deionized WaterN/AIn-houseFor microwave protocol.
Microwave ReactorN/ACEM, BiotageFor Protocol 2B.
Protocol 1: Kinetic Synthesis of endo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol leverages low temperatures to favor the formation of the kinetically preferred endo isomer.[4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleimide (1.00 g, 10.3 mmol) in 20 mL of diethyl ether at room temperature.

  • Addition of Furan: Cool the solution to 0°C using an ice bath. Add furan (1.12 mL, 15.5 mmol, ~1.5 equivalents) dropwise over 5 minutes with vigorous stirring.

  • Reaction: Seal the flask and stir the mixture at room temperature (approx. 25°C) for 24 hours. A white precipitate should form over time.

  • Isolation: Collect the white solid by vacuum filtration, washing the precipitate with a small amount of cold diethyl ether (2 x 5 mL) to remove unreacted starting materials.

  • Purification & Drying: The product can be further purified by recrystallization from dichloromethane/hexanes. Dry the resulting white crystalline solid under vacuum.

  • Validation: The product should be characterized by ¹H NMR to confirm the predominance of the endo isomer.

  • Expected Yield: 40-50%

  • Rationale: Performing the reaction at room temperature without external heating minimizes the rate of the retro-Diels-Alder reaction, trapping the initially formed, kinetically favored endo product as it precipitates from the non-polar solvent.

Protocol 2: Thermodynamic Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol uses conditions that promote equilibrium, leading to the formation of the more stable exo isomer. Two effective methods are presented.

Method A: Thermal Equilibration in Solution [8]

  • Reaction Setup: Combine N-phenylmaleimide (for better solubility, 1.0 g, 5.78 mmol) and furan (0.84 mL, 11.6 mmol, 2 equivalents) in 15 mL of toluene in a sealed tube.

  • Reaction: Heat the mixture at 90-100°C for 24-48 hours.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to isolate the exo adduct.

Method B: Microwave-Assisted Synthesis in Water [9]

  • Reaction Setup: In a 10 mL microwave reaction vessel, create a suspension of maleimide (0.50 g, 5.15 mmol) and furan (1.5 mL, 20.6 mmol, 4 equivalents) in 5 mL of deionized water.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90°C for 1 hour with stirring.

  • Isolation: Cool the vessel to room temperature. The exo-adduct, being less soluble in water, will precipitate. Collect the white solid by vacuum filtration.

  • Drying: Dry the product under vacuum. The product is often of high purity without further purification.

  • Expected Yield (Method B): >85%

  • Rationale: Higher temperatures (Method A) provide the activation energy for the retro-Diels-Alder reaction of the endo adduct, allowing the reaction to equilibrate to the more stable exo product.[7] The use of water as a solvent (Method B) is known to accelerate Diels-Alder reactions via the hydrophobic effect and can promote high exo selectivity.[9][10]

Characterization and Data Validation

Accurate characterization is crucial to confirm the identity and stereochemical purity of the synthesized adduct.

Spectroscopic Data
Techniqueendo-Adductexo-AdductCausality & Explanation
¹H NMR δ 6.5 (s, 2H, H-8,9) , δ 5.3 (s, 2H, H-2,6) , δ 3.4 (s, 2H, H-1,7) δ 6.5 (s, 2H, H-8,9) , δ 5.0 (s, 2H, H-2,6) , δ 2.9 (s, 2H, H-1,7) The key distinction lies in the bridgehead protons (H-1,7) and the protons adjacent to the imide (H-2,6). In the exo isomer, the H-1,7 protons are shielded by the C-C double bond, causing an upfield shift compared to the endo isomer. The dihedral angle differences also result in distinct coupling patterns when using substituted maleimides.[6][7]
FTIR (cm⁻¹) ~1770 & 1700 (C=O, imide), ~1180 (C-O-C stretch)~1775 & 1705 (C=O, imide), ~1185 (C-O-C stretch)FTIR is excellent for confirming the presence of the key functional groups (imide carbonyls, ether linkage) and for monitoring the disappearance of the maleimide C=C bond. It is less effective for distinguishing between stereoisomers.[2][11]
Melting Point ~146-148 °C~160 °C[12]The more stable, thermodynamically favored exo adduct typically has a higher melting point due to more efficient crystal packing.
Experimental Workflow

Workflow Start Select Protocol Kinetic Protocol 1: Low Temp (25°C) Diethyl Ether Start->Kinetic Thermo Protocol 2: High Temp (≥90°C) Toluene or H₂O Start->Thermo Reaction Diels-Alder Reaction Kinetic->Reaction Thermo->Reaction Isolation Isolation: Filtration / Workup Reaction->Isolation Purification Purification: Recrystallization / Chromatography Isolation->Purification Characterization Characterization: ¹H NMR, FTIR, MP Purification->Characterization Endo_Product endo-Adduct Characterization->Endo_Product if Kinetic Exo_Product exo-Adduct Characterization->Exo_Product if Thermo

Fig 2. General workflow for the synthesis and validation of Diels-Alder adducts.

References

  • I. d. l. R. u. C. d. l. F. G. a. A. T. a. M. S. a. L. V. a. F. M.
  • Pearson. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep. Pearson+.
  • Ma, Y., Li, L., Li, S., Zhang, Y., Liu, Z., Wang, Y., Li, Y., & Yao, Y. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 16(43), 8289-8294. [Link]

  • Zhang, Y., & Liu, Y. (2018). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 10(12), 1358. [Link]

  • Chaykov, V. O., Strekalova, V. A., & Shainurova, A. M. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 5. [Link]

  • Becer, C. R., Hoogenboom, R., & Schubert, U. S. (2010). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. Angewandte Chemie International Edition, 49(28), 4993-4995. [Link]

  • Fišera, Ľ., Melnikov, J., Prónayová, N., & Ertl, P. (1995). Stereoselectivity of the Diels—Alder Cycloadditions, Sodium Borohydride Reduction and 1,3-Dipolar Cycloadditions to Furan Derivatives. Chemical Papers, 49(4), 185-190. [Link]

  • Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • Gandini, A. (2017). Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes. ResearchGate. [Link]

  • Zhang, Y., & Liu, Y. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]

  • Tan, X.-J., Li, C.-G., Xing, D.-X., & Liu, Y. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o866. [Link]

  • Li, J. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o588. [Link]

  • Gooden, D. M. (2009). 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). Molbank, 2009(4), M638. [Link]

  • Szych, Ł., & Paluch, P. (2018). Synthesis, characterization and supramolecular synthons in crystals of new derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. ResearchGate. [Link]

  • van der Mee, M. A. J., van der Zwaag, S., & Duin, M. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Polymers, 12(11), 2534. [Link]

  • Pineda-Contreras, A., Vázquez-Vuelvas, O. F., Negrete-López, L. E., García-Ortega, H., & Flores-Alamo, M. (2013). exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1711. [Link]

  • Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 384-390. [Link]

  • MySkinRecipes. (n.d.). 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. MySkinRecipes.
  • American Elements. (n.d.). This compound. American Elements. [Link]

  • Tan, X.-J., Li, C.-G., Xing, D.-X., & Liu, Y. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E Structure Reports Online, 68(3), o866. [Link]

Sources

Application Note: Achieving Thermodynamic Control in Diels-Alder Reactions via Microwave-Assisted Synthesis for the Preferential Formation of the exo-Cycloadduct

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. While the reaction often kinetically favors the formation of the endo stereoisomer, the thermodynamically more stable exo product is frequently the desired isomer in various applications, including drug development and materials science. This application note presents a detailed protocol for the microwave-assisted synthesis of the exo-cycloadduct of furan and N-phenylmaleimide. By leveraging the rapid and uniform heating capabilities of microwave irradiation, the reaction equilibrium can be shifted to favor the thermodynamically preferred, sterically less-hindered exo product. This guide provides a comprehensive methodology, from reaction setup and safety considerations to purification and definitive stereochemical characterization by ¹H NMR spectroscopy.

Introduction: The Causality of Stereochemical Control

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for creating cyclic compounds with a high degree of stereocontrol.[1] The stereochemical outcome is dictated by the geometry of the transition state. Typically, secondary orbital interactions stabilize the endo transition state, leading to the kinetically favored endo product, a principle known as the Alder-endo rule.[2] However, the exo adduct is almost always the thermodynamically more stable isomer due to reduced steric repulsion.[3]

The Diels-Alder reaction is often reversible, and at sufficiently high temperatures, the cycloadduct can undergo a retro-Diels-Alder reaction to regenerate the diene and dienophile.[4] This reversibility allows the reaction to reach thermodynamic equilibrium. Under such conditions, the product distribution is governed by the relative stabilities of the isomers, thus favoring the exo product.[4]

Microwave-assisted organic synthesis provides a distinct advantage for achieving this thermodynamic control. Its principal benefit is rapid, efficient, and uniform heating of the reaction mixture to temperatures that are often difficult to achieve safely and quickly with conventional oil baths.[5] This allows the retro-Diels-Alder equilibrium to be established rapidly, leading to a higher yield of the desired exo-adduct in significantly reduced reaction times.

This protocol will focus on the reaction between furan and N-phenylmaleimide, a classic system for demonstrating kinetic versus thermodynamic control.[6] At room temperature, the reaction yields the endo adduct, but with microwave heating, the equilibrium shifts to produce the exo adduct as the major product.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
FuranC₄H₄O≥99%Sigma-Aldrich
N-PhenylmaleimideC₁₀H₇NO₂≥97%Sigma-Aldrich
TolueneC₇H₈Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₆O₂ACS GradeFisher Scientific
HexanesC₆H₁₄ACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)CDCl₃99.8 atom % DCambridge Isotope Labs
Instrumentation
  • Microwave Synthesizer: A dedicated laboratory microwave reactor designed for organic synthesis, equipped with sealed vessel technology and accurate temperature and pressure sensors is mandatory. Domestic microwave ovens must not be used due to the risk of explosion and exposure to microwave radiation.[7][8]

  • Reaction Vessels: 10 mL or 20 mL microwave process vials rated for high pressures and temperatures, equipped with stir bars.[8]

  • Analytical Balance: (± 0.1 mg)

  • NMR Spectrometer: 400 MHz or higher for detailed proton NMR analysis.

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F₂₅₄

  • Column Chromatography setup: Glass column, silica gel (230-400 mesh)

Experimental Protocol

Safety Precautions
  • Microwave Safety: Microwave-assisted reactions in sealed vessels generate high internal pressures and temperatures.[8] Always use the correct type of reaction vessel and operate the microwave synthesizer behind a protective shield. Ensure the vessel has cooled to below the solvent's boiling point (e.g., < 50 °C) before opening.[8]

  • Chemical Hazards: Furan is a volatile and flammable liquid. N-phenylmaleimide is an irritant. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh N-Phenylmaleimide (1.0 mmol, 173.2 mg) B Add to 10 mL Microwave Vial with a stir bar A->B C Add Furan (3.0 mmol, 204.2 mg, 0.22 mL) and Toluene (3 mL) B->C D Seal the vial securely C->D E Place in Microwave Reactor D->E F Irradiate: 180°C, 20 min Hold Time, 300W Max Power E->F G Cool vial to < 50°C F->G H Transfer mixture to Round Bottom Flask G->H I Remove solvent via Rotary Evaporation H->I J Purify crude solid via Column Chromatography I->J K Obtain ¹H NMR Spectrum in CDCl₃ J->K L Determine exo:endo ratio and confirm structure K->L

Caption: Workflow for the microwave-assisted synthesis of the exo-cycloadduct.

Step-by-Step Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-phenylmaleimide (173.2 mg, 1.0 mmol).

  • Solvent and Reagent Addition: In a chemical fume hood, add anhydrous toluene (3 mL) to the vial, followed by furan (0.22 mL, 3.0 mmol). An excess of furan is used to ensure the reaction goes to completion and to account for its volatility.

  • Microwave Irradiation: Securely cap the vial. Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 180 °C (Use a ramp time of 2-5 minutes)

    • Hold Time: 20 minutes at 180 °C

    • Maximum Power: 300 W

    • Stirring: Medium to High

  • Cooling and Depressurization: After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Work-up: Open the vial and transfer the contents to a 50 mL round-bottom flask. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess furan, yielding a crude solid.

Purification Protocol

The crude product will be a mixture of exo and endo isomers. These can be separated by silica gel column chromatography.[6]

  • Column Packing: Prepare a chromatography column with silica gel using a slurry method with 20% ethyl acetate in hexanes.

  • Loading: Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a solvent system of 20-30% ethyl acetate in hexanes . The exo isomer is typically less polar and will elute before the endo isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure exo-adduct.

  • Solvent Removal: Remove the solvent from the combined fractions by rotary evaporation to yield the pure exo-adduct as a white solid.

Characterization and Validation

The definitive method for distinguishing the exo and endo isomers is ¹H NMR spectroscopy.[6] The stereochemical assignment is based on the coupling constants between the bridgehead protons (Hb) and the adjacent protons (Hx/Hn), as dictated by the Karplus relationship.

  • In the exo-adduct , the dihedral angle between the bridgehead proton (Hb) and the adjacent proton (Hx) is approximately 90°, resulting in a very small coupling constant (J ≈ 0 Hz). Therefore, the bridgehead proton signal appears as a singlet.

  • In the endo-adduct , the dihedral angle is approximately 45°, leading to a significant coupling constant (J ≈ 4-5 Hz), and the bridgehead proton signal appears as a doublet.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignmentexo-Adduct Chemical Shift (δ, ppm)endo-Adduct Chemical Shift (δ, ppm)
Bridgehead Protons (Hb)~5.30 (s, 2H)~5.38 (d, 2H)
Olefinic Protons~6.55 (s, 2H)~6.52 (t, 2H)
Methine Protons (Hx/Hn)~3.05 (s, 2H)~3.60 (d, 2H)
Aromatic Protons~7.20-7.50 (m, 5H)~7.20-7.50 (m, 5H)

Note: The simplicity of the exo-adduct's spectrum (three singlets for the bicyclic core) is a hallmark of its structure.[6]

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. The success of the synthesis is directly and unambiguously confirmed by the ¹H NMR spectrum of the purified product. The appearance of a singlet for the bridgehead protons at ~5.30 ppm is definitive proof of the exo stereochemistry. Furthermore, by analyzing the crude reaction mixture before purification, the researcher can determine the exo:endo ratio achieved under the microwave conditions, confirming the effectiveness of thermodynamic control. The reversibility of the reaction can also be demonstrated: heating a pure sample of the endo adduct under the same microwave conditions will result in its isomerization to the thermodynamically favored exo adduct.[6]

Conclusion

This application note provides a robust and reliable protocol for the selective synthesis of the exo Diels-Alder adduct between furan and N-phenylmaleimide. By utilizing the precise and rapid heating of microwave irradiation, the reaction is driven towards thermodynamic equilibrium, favoring the more stable exo product. This method not only dramatically reduces reaction times compared to conventional heating but also serves as an excellent practical demonstration of kinetic versus thermodynamic control in a foundational organic reaction. The clear-cut analytical validation via ¹H NMR ensures high confidence in the stereochemical outcome, making this protocol a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • ACS Publications. (n.d.). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Retrieved from [Link]

  • AK Lectures. (n.d.). Exo-Endo Isomerism in Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Induced Preparations of Incipient and Solvent Stabilized Cyclopentadiene for Diels-Alder Reactions with Kinetic Control. Retrieved from [Link]

  • ResearchGate. (2020). Microwave Thermal Effect on Diels-Alder Reaction of Furan and Maleimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Retrieved from [Link]

  • ResearchGate. (2019). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Alkylation of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold, a constrained cyclic imide readily accessible via the Diels-Alder reaction of furan and maleimide, serves as a valuable building block in medicinal chemistry. Its N-alkylated derivatives are integral to the synthesis of compounds with a wide spectrum of biological activities, including potential neuroprotective and antitumor properties.[1][2] This document provides detailed, field-proven protocols for the N-alkylation of this scaffold, targeting researchers, scientists, and professionals in drug development. We present two robust methodologies: a classical base-mediated substitution and the Mitsunobu reaction, explaining the causality behind experimental choices and offering insights for troubleshooting and optimization.

Introduction: The Strategic Importance of N-Alkylation

The nitrogen atom of the imide functional group in 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is acidic (pKa ≈ 8-10), making it amenable to deprotonation and subsequent nucleophilic attack. The introduction of an alkyl substituent at this position (N-alkylation) is a critical synthetic transformation for several reasons:

  • Modulation of Physicochemical Properties: Alkyl groups can systematically alter lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.

  • Pharmacophore Elaboration: The alkyl chain can act as a linker to introduce additional functional groups or pharmacophoric elements, enabling interaction with biological targets.[3]

  • Bioisosteric Replacement: N-alkylated imides can serve as bioisosteres for other chemical groups, aiding in the optimization of lead compounds.

This guide details two primary, reliable methods for achieving this transformation, each with distinct advantages depending on the available starting materials and desired molecular complexity.

General Reaction Principle

The core of the N-alkylation process involves the generation of a nucleophilic imide anion, which subsequently displaces a leaving group on an electrophilic carbon atom in an SN2-type reaction.

General Reaction Scheme cluster_reaction Imide Imide Scaffold (N-H) Anion Imide Anion (N-) Imide->Anion Base or Mitsunobu Reagents Product N-Alkylated Product (N-R) Anion->Product Electrophile Alkylating Agent (R-X or R-OH) Electrophile->Product SN2 Attack

Caption: General scheme for N-alkylation of the imide scaffold.

Method A: Base-Mediated N-Alkylation

This classical approach, analogous to the Williamson ether synthesis, relies on the deprotonation of the imide using a suitable base, followed by reaction with an alkyl halide or sulfonate.[4][5][6][7] It is a versatile and cost-effective method suitable for a wide range of primary and some secondary alkylating agents.

Mechanistic Causality & Parameter Selection
  • The Role of the Base: The primary function of the base is to quantitatively deprotonate the imide N-H without promoting side reactions.

    • Strong, Non-Nucleophilic Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation, driving the reaction to completion. Its use mandates strictly anhydrous conditions as it reacts violently with water.

    • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and often sufficient for deprotonation. Cesium carbonate (Cs₂CO₃) is particularly effective due to the high solubility of the cesium-imide salt in organic solvents and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[8]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the metal cation while leaving the imide anion poorly solvated and thus highly nucleophilic.[8]

  • Alkylating Agent Reactivity: The reaction follows an SN2 pathway, meaning reactivity is highly dependent on the leaving group and steric hindrance. The order of reactivity for halides is I > Br > Cl. Primary alkyl halides are excellent substrates, while tertiary halides will undergo elimination exclusively.[6][7]

Protocol 1: Standard N-Alkylation using K₂CO₃

This protocol describes the N-benzylation of the title compound as a representative example.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mmol scale)
10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione165.151.0165 mg
Benzyl Bromide171.041.2143 µL (205 mg)
Potassium Carbonate (K₂CO₃), anhydrous138.212.0276 mg
N,N-Dimethylformamide (DMF), anhydrous--5 mL

Step-by-Step Procedure

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (165 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (143 µL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imide is consumed.

  • Cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol 2: Phase-Transfer Catalysis (PTC) Variation

PTC is an excellent modification that avoids the need for strictly anhydrous conditions and strong bases. It is particularly efficient and environmentally benign, sometimes allowing for solvent-free reactions.[9][10][11]

Additional Materials

ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mmol scale)
Tetrabutylammonium Bromide (TBAB)322.370.132 mg

Modified Procedure (Steps 1-6)

  • To a 25 mL round-bottom flask, add the imide (165 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (32 mg, 0.1 mmol).

  • Add toluene (10 mL) and benzyl bromide (143 µL, 1.2 mmol).

  • Heat the mixture to 80 °C with vigorous stirring for 3-5 hours. The TBAB facilitates the transfer of the deprotonated imide into the organic phase where it can react.[9][12]

  • Monitor by TLC. Work-up and purification proceed as described in Protocol 1.

Base-Mediated Workflow Start Combine Imide, Base (& Alkyl Halide) in Solvent React Heat & Stir (e.g., 60-80°C) Start->React Monitor Monitor by TLC React->Monitor Monitor->React Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterize Pure Product Purify->Product

Caption: Workflow for base-mediated N-alkylation.

Method B: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation when the desired alkyl group is derived from a primary or secondary alcohol.[13][14] It is a redox process that couples the alcohol and the imide (the nucleophile) with concomitant inversion of stereochemistry at the alcohol carbon.[15][16]

Mechanistic Causality & Parameter Selection
  • Core Reagents: The reaction is driven by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). DIAD is generally preferred for its greater stability and reduced hazard profile.

  • Activation Pathway: PPh₃ and DIAD react to form a phosphonium salt. The acidic imide protonates this adduct. The alcohol is then activated by the resulting species to form an excellent leaving group (an oxyphosphonium species). The now-nucleophilic imide anion attacks this activated alcohol in a concerted SN2 displacement.[14][15] This mechanism dictates the key experimental parameters.

  • Order of Addition: The order of reagent addition is critical. Typically, the imide, alcohol, and PPh₃ are mixed first, and the DIAD is added last and slowly at a reduced temperature (0 °C). This controls the initial exothermic reaction and ensures the desired pathway is followed.[13][14]

  • Byproduct Management: A significant challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification strategies must account for these.

Protocol 3: Mitsunobu N-Alkylation

This protocol describes the reaction of the imide with ethanol.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mmol scale)
10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione165.151.0165 mg
Ethanol, absolute46.071.587 µL (69 mg)
Triphenylphosphine (PPh₃)262.291.5393 mg
Diisopropyl azodicarboxylate (DIAD)202.211.5295 µL (303 mg)
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Procedure

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add the imide (165 mg, 1.0 mmol), absolute ethanol (87 µL, 1.5 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Add anhydrous THF (10 mL) and stir until all solids dissolve.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIAD (295 µL, 1.5 mmol) dropwise over 10 minutes. A color change and/or formation of a precipitate (TPPO) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The primary challenge is purification. The crude residue can be directly loaded onto a silica gel column. The less polar N-ethylated product will elute before the highly polar TPPO and hydrazine byproduct. Alternatively, precipitation techniques (e.g., adding diethyl ether to precipitate TPPO) can be attempted prior to chromatography.

Mitsunobu Workflow Start Combine Imide, Alcohol, & PPh3 in THF Cool Cool to 0°C Start->Cool Add Add DIAD Dropwise Cool->Add Warm Warm to RT & Stir Add->Warm Monitor Monitor by TLC Warm->Monitor Monitor->Warm Reaction Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Column Chromatography (Separate from TPPO) Concentrate->Purify Product Characterize Pure Product Purify->Product

Caption: Workflow for Mitsunobu N-alkylation.

Product Characterization

Confirmation of successful N-alkylation is achieved through standard spectroscopic methods.

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the N-H proton (typically > 8 ppm) and the appearance of new signals characteristic of the introduced alkyl group (e.g., a benzylic CH₂ singlet around 4.5-5.0 ppm for N-benzylation).

  • ¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the new N-alkyl group.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ will correspond to the mass of the N-alkylated product.

  • FTIR: Disappearance of the N-H stretching vibration (around 3200 cm⁻¹). The characteristic symmetric and asymmetric imide C=O stretches (around 1770 and 1700 cm⁻¹) will remain.

Several publications detail the characterization of related N-substituted derivatives of this scaffold, providing valuable reference data.[1][3][17]

Troubleshooting & Field-Proven Insights

IssueMethodPotential CauseSuggested Solution
No or Low Conversion Base-Mediated1. Ineffective deprotonation (base too weak).2. Wet reagents/solvents.1. Switch to a stronger base (e.g., NaH).2. Ensure all reagents and solvents are rigorously dried.
Mitsunobu1. Impure DIAD/DEAD.2. Incorrect order of addition.1. Use freshly opened or purified reagents.2. Pre-form the betaine: add DIAD to PPh₃ at 0°C first, then add alcohol and imide.[14]
Elimination Product Observed Base-MediatedUse of a secondary or sterically hindered primary alkyl halide.Use a less hindered alkylating agent. Consider the Mitsunobu reaction as an alternative if the corresponding alcohol is available.
Difficult Purification MitsunobuCo-elution of product with triphenylphosphine oxide (TPPO).1. Use polymer-supported PPh₃ for easy filtration-based removal.[18]2. Optimize chromatography (try different solvent systems).3. Attempt to crystallize the product or precipitate the TPPO from a non-polar solvent.

References

  • Jonczyk, A., & Pytlewski, D. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic imides synthesis via N-alkylation of activated halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]

  • Kossakowski, J., & Pakosińska-Parys, M. (2004). Synthesis of some N-substituted derivatives of 1-(1H-pyrrole-1-ylmethyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with an expected anxiolytic activity. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 423-428. Available at: [Link]

  • Grajek, M., et al. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide. Molbank, 2007(2), M533. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]

  • Díez-Barra, E., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1795-1801. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Rehman, A. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6268. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 1-15. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and supramolecular synthons in crystals of new derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, a versatile heterocyclic scaffold, using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material. The protocol emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized gradient elution strategy for column chromatography. Underlying principles, experimental rationale, and troubleshooting guidelines are discussed to ensure reliable and reproducible outcomes.

Introduction

This compound (CAS 6253-28-7) is a bridged bicyclic imide, commonly synthesized via a Diels-Alder reaction between furan and maleimide.[1] Its rigid, stereochemically defined structure makes it a valuable building block in medicinal chemistry and materials science. Derivatives of this scaffold have been investigated for various pharmacological activities, highlighting the need for pure starting material to ensure the integrity of subsequent research.[2][3][4]

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For a molecule like this compound, which possesses moderate polarity, normal-phase chromatography on silica gel is an exceptionally effective purification strategy. This guide details a validated protocol for its isolation from typical crude reaction mixtures.

Foundational Principles: Physicochemical Properties and Method Selection

The successful design of a purification protocol is predicated on understanding the physicochemical properties of the target molecule.

Molecular Structure and Properties: The structure of this compound contains several key functional groups that dictate its chromatographic behavior:

  • Imide Group (-C(O)NHC(O)-): The two carbonyl groups are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. This imparts significant polarity.

  • Ether Linkage (-O-): The oxygen atom in the oxabridge is a hydrogen bond acceptor.

  • Alkene Double Bond: The C=C bond is relatively nonpolar.

This combination of polar functional groups on a compact carbon skeleton results in a compound of moderate overall polarity. This polarity profile makes it an ideal candidate for normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[6] The molecule will adsorb to the acidic silica gel surface primarily through hydrogen bonding interactions. By gradually increasing the polarity of the mobile phase, these interactions can be disrupted, allowing the compound to elute from the column.

PropertyValueReference
CAS Number 6253-28-7[7][8]
Molecular Formula C₈H₇NO₃[7][8]
Molecular Weight 165.15 g/mol [7]
Melting Point 160 °C[7]
Appearance White Solid[1]

Preliminary Method Development via Thin-Layer Chromatography (TLC)

Before committing a sample to a column, it is imperative to develop an appropriate solvent system using TLC. This rapid and inexpensive technique provides a reliable forecast of the compound's behavior during column chromatography. The primary goal is to identify a mobile phase composition that provides a retention factor (Rƒ) between 0.2 and 0.4 for the target compound, ensuring good separation from impurities.

Protocol: TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the origin line. Allow the solvent to fully evaporate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). If the compound is not UV-active, staining with potassium permanganate or iodine may be necessary.

  • Rƒ Calculation: Calculate the Rƒ value for the target spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Solvent Systems for Screening:
  • Hexane / Ethyl Acetate (e.g., 70:30, 50:50, 30:70)

  • Dichloromethane / Methanol (e.g., 99:1, 98:2, 95:5)

An Rƒ value below 0.2 suggests the mobile phase is not polar enough, while an Rƒ above 0.4 indicates it may be too polar, risking co-elution with less polar impurities.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Dissolve Crude Sample spot Spot Sample on Origin prep_sample->spot prep_plate Prepare TLC Plate prep_plate->spot develop Develop in Solvent Chamber spot->develop visualize Visualize under UV Light develop->visualize calculate Calculate Rƒ Value visualize->calculate decision Is 0.2 < Rƒ < 0.4? calculate->decision optimize Adjust Solvent Polarity decision->optimize No proceed Proceed to Column Chromatography decision->proceed Yes optimize->spot Re-run TLC

Caption: Workflow for TLC Method Development.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard flash chromatography setup. The quantities can be scaled based on the amount of crude material. It is a common practice to use approximately 50-100 g of silica gel for every 1 g of crude material.[9]

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).

  • Crude Product: this compound.

  • Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol.

  • Sample Adsorbent (for dry loading): Celite® or a small amount of silica gel.

  • Collection Vessels: Test tubes or fraction collector vials.

Equipment
  • Glass chromatography column with stopcock.

  • Separatory funnel (for solvent reservoir).

  • Fraction collector (optional).

  • Rotary evaporator.

  • TLC supplies (as listed above).

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 70:30 Hexane/Ethyl Acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed bed should be flat and homogenous. Never let the column run dry.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or methanol.

    • Add a small amount of Celite® or silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[9]

    • Gently add the dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Add a small protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting solvent system determined by TLC (e.g., 70:30 Hexane/Ethyl Acetate).

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example:

      • Phase 1: 70:30 Hexane/Ethyl Acetate (to elute nonpolar impurities).

      • Phase 2: 50:50 Hexane/Ethyl Acetate (to elute the target compound).

      • Phase 3: 100% Ethyl Acetate or 98:2 DCM/Methanol (to elute highly polar impurities).

    • The use of a gradient is often more efficient than isocratic elution, providing better resolution and faster run times.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot multiple fractions on a single TLC plate to identify which ones contain the pure product.

    • Fractions containing only the target compound (single spot at the correct Rƒ) should be combined.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Column_Chromatography_Workflow cluster_setup Setup cluster_process Purification Process cluster_final Isolation pack_column Pack Column with Silica Slurry load_sample Dry Load Sample onto Column pack_column->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry final_product Pure Product Isolated dry->final_product

Caption: General Workflow for Column Chromatography Purification.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on silica.[9]1. Drastically increase the polarity of the mobile phase (e.g., switch to a DCM/Methanol system).[9] 2. Test compound stability by spotting on a TLC plate and letting it sit for an hour before eluting.[9] Consider switching to a less acidic stationary phase like neutral alumina.
Poor separation (overlapping bands) 1. Column was overloaded with crude material. 2. Poor column packing (channeling). 3. Inappropriate mobile phase.1. Reduce the sample load to 1-2% of the silica mass.[9] 2. Repack the column carefully, ensuring no air bubbles. 3. Re-optimize the solvent system with TLC to achieve a greater ΔRƒ between the target and impurities.
Streaking of spots on TLC or column 1. Compound is too polar and interacting strongly with silica. 2. Sample is acidic/basic, interacting with silica's acidic sites.1. Use a more polar mobile phase system, such as HILIC.[10] 2. For basic compounds, add a modifier like 0.1-1% triethylamine to the mobile phase. For acidic compounds, add 0.1-1% acetic acid.[9]
Low product recovery 1. Incomplete elution from the column. 2. Decomposition on the stationary phase.1. After the main elution, flush the column with a very strong solvent (e.g., 100% Methanol) to check for residual product. 2. See "Compound does not elute," point 2. Work quickly and avoid leaving the compound on the column for extended periods.

Conclusion

The protocol described provides a reliable and systematic method for the purification of this compound. By leveraging preliminary TLC analysis to inform the column chromatography conditions, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting guidelines presented here are broadly applicable and serve as a robust foundation for tackling similar purification challenges in a drug discovery or chemical research setting.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Notes.
  • Novotna, K., et al. (2025). Stationary and mobile phases in hydrophilic interaction chromatography (Review).
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  • Waugh, M. A., & Yaggie, M. (2009). A simple, efficient, microwave-assisted synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide and an N-alkylated derivative. Molecules, 14(9), 3349–3356. [Link]

  • Li, J. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o588. [Link]

  • American Elements. (n.d.). This compound. American Elements Product Catalog. [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link]

  • Jarosz, S., et al. (2001). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Journal of Chemical Crystallography, 31, 41-44.
  • Research Journal of Pharmacy and Technology. (2018).
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  • The Royal Society of Chemistry. (n.d.). Supporting Information section Photo-Induced Sequence Defined Macromolecules via Hetero Bifunctional Synthons.
  • Semantic Scholar. (n.d.). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents.
  • MDPI. (2018). 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0 2,6 .0 8,12 ]tridecane-9,11-dione. [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed protocol for its characterization using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry. The methodologies outlined herein are designed to ensure robust and reproducible results, providing critical insights into the molecular integrity and fragmentation behavior of this tricyclic imide. This guide is intended for researchers engaged in the synthesis, quality control, and structural elucidation of novel small molecules.

Introduction

This compound (Chemical Formula: C₈H₇NO₃, Molecular Weight: 165.15 g/mol ) is a constrained bicyclic compound incorporating a furan-maleimide Diels-Alder adduct structure.[1][2] The rigid, three-dimensional architecture of such molecules makes them valuable scaffolds in drug discovery and polymer chemistry.[3] Accurate molecular weight determination and structural confirmation are paramount for advancing research and development involving this and related compounds. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity, speed, and the ability to deduce structural information through fragmentation analysis.[4]

This document outlines an optimized workflow for the analysis of this specific molecule, leveraging the "soft" ionization capabilities of Electrospray Ionization (ESI) to preserve the intact molecule for accurate mass measurement, followed by tandem mass spectrometry (MS/MS) to probe its structural characteristics.[5][6]

Scientific Rationale and Experimental Design

The analytical approach is built upon established principles of small molecule mass spectrometry.[4][7] The core of the methodology is the use of high-resolution mass spectrometry, which is pivotal for unambiguously determining the elemental composition of the analyte.[4]

Choice of Ionization Technique: Electrospray Ionization (ESI) was selected as the ionization method. ESI is a soft ionization technique that typically imparts minimal excess energy to the analyte, thus keeping the molecular ion intact.[5] This is crucial for accurately determining the molecular weight. Given the presence of a polar imide functional group and an ether linkage, this compound is readily ionizable by ESI, primarily through protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: While a full scan mass spectrum provides the molecular weight, it offers little structural information.[5] By isolating the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation. The resulting product ions provide a veritable fingerprint of the molecule's structure, allowing for confirmation of its identity and differentiation from isomers.[8] The fragmentation of related heterocyclic systems and N-substituted imides often involves characteristic losses of small neutral molecules like CO, CO₂, and retro-Diels-Alder reactions.[9][10]

Experimental Protocol

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to achieve stable and optimal ionization.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard (CAS: 6253-28-7).[11] Dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Acidification: To promote protonation and enhance signal intensity in positive ion mode, add formic acid to the working solution to a final concentration of 0.1%.[12]

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. The protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.

Table 1: Mass Spectrometer Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Soft ionization suitable for the analyte's polarity.[5]
Polarity PositiveThe imide nitrogen is a site for protonation.
Capillary Voltage 3.2 kVOptimal for generating a stable electrospray plume.[12]
Drying Gas (N₂) Flow 11.0 L/minFacilitates desolvation of the ESI droplets.[12]
Drying Gas Temp. 250 °CBalances efficient desolvation with minimizing thermal degradation.[12]
Nebulizer Pressure 35 psiAssists in the formation of a fine aerosol.[12]
Scan Range (MS1) m/z 50 - 500Covers the expected precursor ion and potential low-mass fragments.
Acquisition Mode MS and MS/MSMS for precursor identification, MS/MS for structural analysis.
Precursor Ion (MS/MS) m/z 166.045The calculated exact mass of the [M+H]⁺ ion.
Collision Energy Ramped (10-40 eV)A range of energies ensures the capture of both low- and high-energy fragments.
Data Analysis Workflow

The following diagram illustrates the logical flow from data acquisition to structural confirmation.

cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation acq_ms1 Full Scan MS1 Analysis acq_ms2 Tandem MS/MS of m/z 166.045 acq_ms1->acq_ms2 Isolate Precursor proc_mass Confirm Exact Mass of [M+H]+ acq_ms1->proc_mass proc_frag Analyze Fragmentation Pattern acq_ms2->proc_frag proc_formula Determine Elemental Composition proc_mass->proc_formula proc_confirm Structural Confirmation proc_formula->proc_confirm proc_path Propose Fragmentation Pathways proc_frag->proc_path proc_path->proc_confirm

Caption: Workflow for mass spectrometric analysis.

Expected Results and Interpretation

Full Scan (MS1) Analysis

The full scan spectrum is anticipated to show a prominent ion at m/z 166.045, corresponding to the protonated molecule, [C₈H₇NO₃+H]⁺. The high-resolution measurement allows for the confirmation of the elemental composition, distinguishing it from other species with the same nominal mass. Adducts such as [M+Na]⁺ (m/z 188.027) and [M+K]⁺ (m/z 203.999) may also be observed.

Table 2: Expected Precursor Ions

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺166.04477
[M+Na]⁺188.02671
[M+K]⁺203.99928
Tandem MS/MS Fragmentation Analysis

The fragmentation of the [M+H]⁺ precursor ion is key to confirming the tricyclic structure. Based on the known fragmentation patterns of related heterocyclic compounds, a plausible fragmentation pathway is proposed.[9][10][13] A retro-Diels-Alder reaction is a highly probable fragmentation route for this class of molecules.

Proposed Fragmentation Pathway:

The primary fragmentation is expected to be a retro-Diels-Alder reaction, leading to the loss of furan (C₄H₄O, 68.026 Da). Another characteristic fragmentation for imides is the loss of carbon monoxide (CO).

cluster_0 Proposed Fragmentation cluster_1 Retro-Diels-Alder cluster_2 Loss of CO parent [M+H]⁺ m/z 166.045 frag1 [M+H - C₄H₄O]⁺ m/z 98.018 (Protonated Maleimide) parent->frag1 - Furan frag2 [M+H - CO]⁺ m/z 138.050 parent->frag2 - CO

Caption: Proposed major fragmentation pathways.

Table 3: Expected Major Fragment Ions from [M+H]⁺

Fragment Ion (m/z)Proposed FormulaNeutral LossDescription
138.050[C₇H₈NO₂]⁺COLoss of carbon monoxide from the imide ring.
98.018[C₄H₄NO₂]⁺C₄H₄ORetro-Diels-Alder reaction leading to loss of furan.

The presence of a strong signal at m/z 98.018 would be highly indicative of the core oxa-azatricyclo structure, as it corresponds to the protonated maleimide resulting from the characteristic retro-Diels-Alder fragmentation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS and MS/MS, researchers can confidently confirm the molecular weight, determine the elemental composition, and gain structural insights through characteristic fragmentation patterns. The methodologies described are foundational and can be adapted for the analysis of analogous heterocyclic compounds, thereby accelerating research in drug development and materials science.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC.

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987.

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Van de Velde, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLoS ONE, 15(5), e0232853.

  • Gramlich, V., et al. (2010). 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3246.

  • Smart, D. R. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University.

  • Sun, J., et al. (2006). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 78(10), 3379-3385.

  • MolPort. (n.d.). 1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 765-772.

  • Pineda-Contreras, A., et al. (2013). exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1713.

  • Li, J. (2010). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2894.

  • Gooden, D. M. (2009). 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). Molbank, 2009(4), M638.

  • Tan, S. Y., et al. (2019). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. South African Journal of Chemistry, 72, 161-170.

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons.

  • J-GLOBAL. (n.d.). (1R,2S,6R,7S)-4-Octyl-10-oxa-4-azatricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (Eds.). (1971). Physical Methods in Heterocyclic Chemistry V3. Academic Press.

  • Liang, X. R., et al. (2015). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(1), 103-109. [URL: http://www.cj prachtige.com/EN/Y2015/V43/I1/103]([Link] prachtige.com/EN/Y2015/V43/I1/103)

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.

  • Hess, S., et al. (2001). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 12(11), 1184-1195.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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Application Notes and Protocols: X-ray Crystallography for Structural Elucidation of Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed overview and practical protocols for the application of single-crystal X-ray crystallography in the structural elucidation of small molecule derivatives. In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional atomic arrangement is paramount.[1][2][3] This knowledge underpins the rational design of new chemical entities, optimization of lead compounds, and the understanding of structure-activity relationships (SAR).[1] This document offers an in-depth exploration of the crystallographic workflow, from the foundational principles to advanced data analysis, tailored for scientists aiming to leverage this powerful analytical technique.

Introduction: The Imperative of Structural Integrity in Drug Development

The journey of a drug from a conceptual molecule to a therapeutic agent is paved with rigorous scientific validation. A critical milestone in this process is the unambiguous determination of its chemical structure.[1][2][4] X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional map of a molecule, revealing intricate details of bond connectivity, stereochemistry, and intermolecular interactions.[5][6] For pharmaceutical derivatives, which are often synthesized to enhance efficacy, selectivity, or pharmacokinetic properties, confirming the exact structural modifications is non-negotiable.

Misinterpretation of a molecular structure can lead to flawed SAR studies, wasted resources, and potential safety concerns. X-ray crystallography mitigates this risk by providing direct, unequivocal evidence of the atomic arrangement within a crystalline solid.[7]

Foundational Principles of X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[7] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms arranged in a highly ordered, repeating lattice. When a beam of X-rays is directed at a single crystal, it is diffracted in specific directions.[7] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated.[7] From this map, the positions of individual atoms can be deduced, revealing the molecule's structure.[7]

The overall workflow of a single-crystal X-ray diffraction experiment can be visualized as a sequential process:

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing & Integration Diffraction->Data_Processing Phasing Phase Problem Solution Data_Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation Deposition Data Deposition (e.g., CSD) Validation->Deposition

Caption: The general workflow for determining a molecular structure using X-ray crystallography.

Detailed Protocols

Protocol 1: Crystallization of Small Molecule Derivatives

The formation of high-quality single crystals is often the most challenging and critical step in the crystallographic process.[8] The goal is to create a supersaturated solution from which the molecule of interest will slowly precipitate in an ordered crystalline form.

Materials:

  • Purified small molecule derivative (>98% purity)

  • A selection of analytical grade solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, heptane, hexane, isopropanol, tetrahydrofuran, toluene, water)

  • Small glass vials (1-4 mL) with screw caps or septa

  • Micro-syringes and needles

  • Heating block or water bath

  • Stereomicroscope

Methods for Crystallization:

  • Slow Evaporation: This is one of the simplest methods for crystallizing organic compounds.[9]

    • Dissolve the compound in a suitable solvent at room temperature to create a near-saturated solution.

    • Loosely cap the vial or pierce the cap with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available.[9][10] It involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound.[10]

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a precipitant. Seal the well to create a closed system.

    • Sitting Drop: Place a larger drop (5-20 µL) of the compound solution in a well. Place the precipitant in the surrounding reservoir. Seal the well.

  • Solvent Layering: This method involves carefully layering a precipitant on top of a solution of the compound.[9]

    • Dissolve the compound in a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent (precipitant) on top, creating a distinct interface.

    • Over time, the solvents will slowly mix, inducing crystallization at the interface.

Solvent Selection Strategy:

The choice of solvent is crucial for successful crystallization.[11][12] A systematic approach to solvent screening is recommended.

Solvent Property Rationale
High solubility at elevated temperatures Allows for the dissolution of a sufficient amount of the compound.[11]
Low solubility at lower temperatures Promotes precipitation and crystal formation upon cooling.[11]
Moderate volatility Important for slow evaporation and vapor diffusion methods.
Inertness The solvent should not react with the compound of interest.

Table 1: Key considerations for solvent selection in crystallization experiments.

Protocol 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, they must be carefully mounted and exposed to an X-ray beam for data collection.

Materials:

  • Single-crystal X-ray diffractometer

  • Cryo-loop (nylon or polymer)

  • Goniometer head

  • Cryoprotectant (e.g., Paratone-N oil, glycerol)

  • Liquid nitrogen Dewar

Procedure:

  • Crystal Selection: Under a stereomicroscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Cryo-protection (if necessary): For data collection at low temperatures (typically 100 K) to minimize radiation damage, the crystal must be protected from ice formation. Briefly soak the crystal in a cryoprotectant solution.

  • Mounting: Using a cryo-loop, carefully scoop the crystal from the mother liquor or cryoprotectant. The crystal should adhere to the loop via surface tension.

  • Flash Cooling: Immediately plunge the loop with the crystal into a stream of cold nitrogen gas (cryostream) on the diffractometer. This vitrifies the surrounding solvent, preventing ice crystal formation.

  • Data Collection Strategy: The strategy for collecting a complete dataset depends on the crystal's symmetry.[13] Modern diffractometers with automated software can typically determine an optimal data collection strategy.[13][14] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[14][15]

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to obtain a list of reflection intensities. The subsequent steps involve solving the "phase problem" and refining the atomic model.

Structure Solution and Refinement Data_Integration Data Integration (Intensity Extraction) Space_Group Space Group Determination Data_Integration->Space_Group Direct_Methods Structure Solution (e.g., Direct Methods) Space_Group->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Refinement_Cycle Iterative Refinement (Least-Squares) Initial_Model->Refinement_Cycle Difference_Map Difference Fourier Map (Locating Missing Atoms) Refinement_Cycle->Difference_Map Calculate Final_Model Final Validated Model Refinement_Cycle->Final_Model Convergence Difference_Map->Refinement_Cycle Update Model

Caption: The iterative process of solving and refining a crystal structure.

Key Steps:

  • Data Integration: The diffraction spots on the images are integrated to determine their intensities.

  • Structure Solution: For small molecules, "direct methods" are commonly used to obtain initial phase information, leading to a preliminary electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[16][17][18] This is an iterative process that minimizes the difference between the model and the experimental data.[16]

  • Validation: The final model is rigorously checked for geometric reasonability and agreement with the diffraction data.

Data Validation and Deposition

Before publication, the determined crystal structure must be validated and the data deposited in a public repository.

Validation Checks:

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.[17] Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

  • Residual Electron Density: The difference electron density map should be largely featureless.

  • Geometric Parameters: Bond lengths, angles, and torsion angles should be chemically reasonable.

Data Deposition: It is standard practice to deposit the final crystallographic data in a public database.

  • Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[19][20][21][22]

  • Crystallographic Information File (CIF): The standard file format for submitting crystallographic data to journals and databases, promulgated by the International Union of Crystallography (IUCr).[23][24][25][26]

Common Challenges and Troubleshooting

Challenge Potential Cause(s) Troubleshooting Strategy
No crystal formation Poor solubility, impurities, compound instabilityScreen a wider range of solvents and crystallization techniques. Further purify the compound.
Poor crystal quality (e.g., twinning, small size) Rapid crystallization, unfavorable solvent systemSlow down the crystallization process (e.g., lower temperature). Use vapor diffusion with a less volatile precipitant.
Weakly diffracting crystals Small crystal size, inherent disorder in the crystal latticeUse a high-intensity X-ray source (e.g., synchrotron). Screen for different polymorphs.
Disorder in the crystal structure Conformational flexibility, solvent molecules not well-orderedModel the disorder using appropriate software tools. Collect data at a lower temperature.[7]

Table 2: Common challenges in small molecule crystallography and potential solutions.

Conclusion

X-ray crystallography is an indispensable tool in the structural elucidation of pharmaceutical derivatives. While the process can be challenging, a systematic and well-informed approach to crystallization, data collection, and structure refinement can yield high-quality, unambiguous structural information. This knowledge is fundamental to advancing drug discovery and development programs, enabling scientists to make data-driven decisions in the design of novel therapeutics.

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Application Notes and Protocols: The Versatile Scaffold of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione and its derivatives in the field of medicinal chemistry. This document provides an in-depth exploration of its synthesis, functionalization, and utility as a privileged scaffold in the design of novel therapeutic agents.

Introduction: A Scaffold of Unique Potential

The rigid, bicyclic structure of this compound, a derivative of the well-known 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, presents a unique three-dimensional framework that is of significant interest in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This scaffold has been explored for the development of a range of therapeutic agents, with derivatives showing promise in areas such as oncology and neuroscience.[1][2][3]

The synthesis of the parent scaffold is typically achieved through a Diels-Alder reaction between furan and maleimide. This straightforward and efficient synthesis allows for the generation of a diverse library of derivatives by modifying the N-substituent of the maleimide.[1]

Applications in Oncology

Derivatives of this compound have been investigated for their potential as anti-cancer agents. The rigid scaffold serves as a core upon which various pharmacophoric groups can be appended to modulate activity and selectivity.

Norcantharidin Analogs

Some derivatives are considered analogs of norcantharidin, a demethylated derivative of cantharidin, which is known to exhibit anti-cancer properties.[4] While certain N-substituted derivatives of the unsaturated norcantharidin scaffold, such as exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, have shown weaker anti-cancer activity than norcantharidin itself, they provide a valuable platform for further structural modifications to enhance potency.[4]

Anti-angiogenesis Agents

A series of aryl-piperazine derivatives of a chlorinated and methoxylated analog, 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, have been synthesized and evaluated for their anti-cancer and anti-angiogenesis activities.[3] These compounds demonstrated the potential to inhibit cancer cell proliferation and migration, highlighting the utility of this scaffold in developing agents that target the tumor microenvironment.[3]

Applications in Central Nervous System (CNS) Disorders

The unique conformational constraints of the this compound scaffold have also been exploited in the design of agents targeting the CNS.

Anxiolytic and Antidepressant Activity

N-substituted derivatives incorporating a 1H-pyrrol-1-ylmethyl moiety have been synthesized and evaluated for their potential anxiolytic and antidepressant activities.[2][3] Specifically, arylpiperazine derivatives connected by propyl and butyl linkers to the core scaffold have demonstrated antidepressant activity in preclinical models.[3] These findings suggest that the tricyclic core can serve as a valuable template for the development of novel psychotropic agents.

Protocol: Synthesis of a Representative N-Substituted Derivative

This protocol outlines the synthesis of 4-(2-aminophenyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, a representative example of an N-substituted derivative.[5]

Objective: To synthesize 4-(2-aminophenyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione from exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and benzene-1,2-diamine.

Materials:

  • exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Benzene-1,2-diamine

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (2 mmol) and benzene-1,2-diamine (2 mmol) in methanol (5 ml).

  • Stir the mixture at room temperature for 5 hours.

  • After the initial stirring period, heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the precipitate by filtration and dry thoroughly to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of hot methanol, filter to remove any insoluble impurities, and allow the filtrate to cool slowly for crystallization.

Expected Outcome: The formation of 4-(2-aminophenyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione as a crystalline solid.

A Note on the Structurally Related and Medicinally Significant Vince Lactam

While this compound holds promise, it is important to acknowledge the profound impact of a structurally similar class of compounds, the azabicyclo[2.2.1]heptanones, particularly the renowned Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[6] Vince lactam is a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of drugs with significant antiviral activity.[7]

Vince Lactam as a Precursor to Blockbuster Antiviral Drugs

Vince lactam is a critical intermediate in the synthesis of several blockbuster antiviral drugs, including:

  • Abacavir: A potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6][8]

  • Carbovir: Another important anti-HIV agent.[7][9]

  • Peramivir: A neuraminidase inhibitor for the treatment of influenza.[6]

The versatility of Vince lactam stems from the reactivity of its double bond, which allows for a variety of chemical transformations to introduce the necessary functional groups for antiviral activity.[7]

Enzymatic Resolution of Vince Lactam: A Key Industrial Process

A critical step in the synthesis of these antiviral drugs is the resolution of racemic Vince lactam to obtain the desired enantiomer.[8] This is often achieved through enzymatic kinetic resolution using γ-lactamases.[10] These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the desired, unreacted enantiomer.[11] This biocatalytic approach is highly efficient and environmentally friendly, making it the preferred method in industrial-scale synthesis.[11]

The following diagram illustrates the central role of Vince lactam in the synthesis of carbocyclic nucleosides.

Figure 1: The central role of Vince lactam in antiviral drug synthesis.

Summary and Future Perspectives

The this compound scaffold represents a valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated potential in oncology and neuroscience, warranting further investigation and optimization. The straightforward synthesis of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening.

The remarkable success of the structurally related Vince lactam in the development of blockbuster antiviral drugs underscores the potential of rigid, bicyclic scaffolds in medicinal chemistry. Future research in this area could focus on exploring a wider range of N-substituents on the this compound core, as well as modifications to the bicyclic framework itself, to develop novel drug candidates with improved efficacy and safety profiles.

References

  • Wikipedia. Vince lactam. [Link]

  • Singh, R., et al. (2010). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. [Link]

  • Reddy, K. R., et al. (2004). Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Jasiński, R., et al. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide. Molbank. [Link]

  • Gao, S., et al. (2017). Engineering the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans for the kinetic resolution of Vince lactam. Applied and Environmental Microbiology. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Kossakowski, J., & Pakosińska-Parys, M. (2005). SYNTHESIS OF SOME N-SUBSTITUTED DE- RIVATIVES OF 1-(1H-PYRROLE-1-YL- METHYL) - 10-OXA-4-AZATRICYCLO- [5.2.1.02,6]DEC -8-ENE-3,5-DIONE WITH AN EXPECTED ANXIOLYTIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Tan, X.-J. (2011). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E. [Link]

  • Kossakowski, J., et al. (2010). Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo[5.2.1.02,6] dec-8-ene-3,5-dione. ResearchGate. [Link]

  • Contente, M. L., et al. (2020). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. [Link]

  • Li, Y. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E. [Link]

  • Zheng, G.-J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. [Link]

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Application Notes & Protocols: 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigid, polycyclic architecture of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a derivative of the 7-oxanorbornene system, presents a powerful and versatile building block for synthetic chemists. Its conformationally constrained framework, combined with strategically placed reactive sites—an imide, an olefin, and a strained ether bridge—offers multiple vectors for chemical elaboration. This guide provides an in-depth exploration of the synthesis and application of this scaffold, focusing on its use in constructing complex molecular architectures, including conformationally restricted amino acids and novel polymeric materials. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern experimental outcomes.

Introduction: Structural Features and Synthetic Potential

10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as the Diels-Alder adduct of furan and maleimide, is a crystalline solid with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol .[1] Its significance as a synthetic intermediate stems from three primary structural features:

  • The Oxanorbornene Core: This bicyclic system imparts significant rigidity to the molecule. The strained C-O-C ether linkage and the double bond are key sites for further chemical transformations, including ring-opening and addition reactions.

  • The Imide Functionality: The succinimide ring provides a convenient handle for N-functionalization. The acidic N-H proton can be readily deprotonated, allowing for alkylation, acylation, and arylation, thereby enabling the attachment of a wide array of side chains or linkers.

  • Stereochemical Control: The Diels-Alder synthesis of this scaffold typically proceeds with high exo selectivity.[2] This predictable stereochemical outcome is crucial for applications where precise three-dimensional arrangement of atoms is paramount, such as in drug design and asymmetric catalysis.

These features make the tricyclic dione an ideal starting point for synthesizing molecules with well-defined shapes and functionalities, particularly in the development of peptidomimetics and novel materials.[3][4][5]

Synthesis of the Core Scaffold: The Furan-Maleimide Diels-Alder Reaction

The most direct and efficient route to the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is the [4+2] cycloaddition between furan and maleimide. While conventional methods involving prolonged heating in organic solvents often yield mixtures of endo and exo isomers, modern protocols have been developed to favor the thermodynamically more stable exo adduct.[2]

The preference for the exo isomer can be rationalized by considering the reversibility of the furan Diels-Alder reaction. Under thermodynamic control (e.g., higher temperatures or longer reaction times), the initially formed, kinetically favored endo adduct can undergo a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo product, which minimizes steric repulsion. Microwave-assisted synthesis in water has proven particularly effective in accelerating this reaction and enhancing exo selectivity.[2]

G cluster_reactants Reactants furan Furan adduct exo-10-Oxa-4-azatricyclo [5.2.1.0²,⁶]dec-8-ene-3,5-dione furan->adduct [4+2] Cycloaddition (Diels-Alder) maleimide Maleimide maleimide->adduct [4+2] Cycloaddition (Diels-Alder) plus +

Caption: Synthetic pathway for the core scaffold via Diels-Alder reaction.

Protocol 2.1: Microwave-Assisted Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol is adapted from methodologies that leverage microwave irradiation to achieve high yield and stereoselectivity.[2]

Materials:

  • Maleimide (1.0 eq)

  • Furan (3.0 eq, excess to act as both reactant and solvent)

  • Deionized Water

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add maleimide (e.g., 0.97 g, 10 mmol) and furan (e.g., 2.04 g, 2.2 mL, 30 mmol).

  • Add deionized water (e.g., 5 mL). The use of water as a solvent is reported to enhance exo-selectivity.[2]

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at 90 °C for 1 hour with stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating and promoting the thermodynamically favored exo product.

  • After the reaction is complete, cool the vial to room temperature. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether to facilitate drying.

  • Dry the product in vacuo to yield the exo-cycloadduct as a white crystalline solid.

Validation:

  • Yield: Typically 85-95%.

  • Purity: Assess by melting point (approx. 160 °C) and 1H NMR spectroscopy.[1] The spectrum should show characteristic peaks for the bridgehead protons and the olefinic protons, and the coupling constants can confirm the exo stereochemistry.

Synthesis Method Conditions Selectivity (endo:exo) Typical Yield Reference
Conventional HeatingDiethyl Ether, RT, 9 days1.5 : 1~42%[2]
High PressureNeat, 15 kbar, RT, 8hPredominantly exoHigh[2] (implied)
Microwave-AssistedWater, 90 °C, 1hExclusively exo~87%[2]

Key Synthetic Transformations and Protocols

The utility of the scaffold is demonstrated by the diverse range of chemical modifications it can undergo. The following sections detail key reaction types with validated protocols.

G Start 10-Oxa-4-azatricyclo [5.2.1.0²,⁶]dec-8-ene-3,5-dione N_Func N-Functionalization (Alkylation, Acylation) Start->N_Func Imide N-H Olefin_Mod Olefin Modification (Hydrogenation, Dihydroxylation) Start->Olefin_Mod C=C Double Bond Ring_Open Ring-Opening (Acid/Base Catalyzed) Start->Ring_Open Strained Ether Product_N N-Substituted Derivatives N_Func->Product_N Product_O Saturated/Functionalized Tricycles Olefin_Mod->Product_O Product_R Functionalized Cyclohexanes Ring_Open->Product_R

Caption: Key reaction pathways for modifying the core scaffold.

N-Functionalization via Mitsunobu Alkylation

The Mitsunobu reaction is an exceptionally mild and efficient method for alkylating the imide nitrogen with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. This reaction is invaluable for introducing delicate or complex side chains.

Protocol 3.1.1: Mitsunobu Alkylation with Tetraethylene Glycol

This protocol demonstrates the attachment of a hydrophilic polyethylene glycol (PEG) chain, a common strategy for creating amphiphilic molecules for applications like Ring-Opening Metathesis Polymerization (ROMP).[2]

Materials:

  • exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (1.0 eq)

  • Tetraethylene glycol (5.0 eq, excess)

  • Triphenylphosphine (PPh3, 1.15 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.15 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the exo-imide (e.g., 2.31 g, 14.0 mmol), PPh3 (4.2 g, 16.0 mmol), and tetraethylene glycol (12 mL, 70 mmol) in anhydrous THF (120 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar).

    • Causality Note: Anhydrous conditions are critical to prevent the hydrolysis of DIAD and the phosphonium betaine intermediate, which would reduce the reaction efficiency.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIAD (4.3 mL, 16.0 mmol) dropwise over 10 minutes. The solution may develop a characteristic orange or red color.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imide is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • The resulting oily residue contains the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct. Purify the crude material by partitioning between diethyl ether and water, followed by column chromatography on silica gel.[2]

Validation:

  • Yield: ~81%.[2]

  • Characterization: Confirm product formation using 1H NMR, observing the disappearance of the N-H proton signal and the appearance of new signals corresponding to the tetraethylene glycol chain.

Olefin Modification: Catalytic Hydrogenation

Reduction of the double bond yields the saturated 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione analogue. This transformation removes a reactive site and alters the geometry of the scaffold, which can be useful for creating more stable derivatives or for studying structure-activity relationships.

Protocol 3.2.1: Catalytic Hydrogenation of the Olefin

Materials:

  • exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (or an N-substituted derivative) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5 mol%)

  • Methanol or Ethyl Acetate as solvent

  • Hydrogen gas (H2) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the starting material (e.g., 1.65 g, 10 mmol) in a suitable solvent like methanol (50 mL) in a flask appropriate for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Causality Note: Celite® is a diatomaceous earth filter aid that prevents the fine Pd/C particles from passing through the filter paper.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the saturated product.

Validation:

  • Yield: Typically quantitative (>95%).

  • Characterization: In the 1H NMR spectrum, the signals for the olefinic protons (~6.5 ppm) will disappear, and new aliphatic proton signals will appear. Mass spectrometry will confirm the addition of two mass units.

Application in the Synthesis of Constrained Amino Acids

The rigid tricyclic framework is an excellent platform for the synthesis of conformationally constrained, non-proteinogenic amino acids. These building blocks are of high interest in medicinal chemistry for their ability to induce specific secondary structures, such as β-turns, in peptides, thereby enhancing metabolic stability and receptor affinity.[3][5][6] While the direct conversion of the title compound is a complex, multi-step process, related scaffolds like endo-carbic anhydride are used to generate analogous tricyclic amino acids, demonstrating the synthetic potential.[3] The general strategy involves sequential functionalization and ring-opening to install the required amino and carboxyl groups with precise stereocontrol.

Conclusion

10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a readily accessible and highly versatile building block in organic synthesis. Its predictable stereochemistry from the Diels-Alder reaction, coupled with the orthogonal reactivity of its imide and olefin functionalities, provides a robust platform for the synthesis of complex and stereochemically rich molecules. The protocols outlined in this guide serve as a validated starting point for researchers and drug development professionals seeking to leverage the unique structural and chemical properties of this scaffold to create novel chemical entities.

References

  • Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2 ,6 ]dec-4-yl)-acetamide. (n.d.). ACAIJ, 14(11). Retrieved from [Link]

  • Tan, X. J., Li, C. G., Xing, D. X., & Liu, Y. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(3), o588. Retrieved from [Link]

  • Li, J. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(3), o588. Retrieved from [Link]

  • Pineda-Contreras, A., Vázquez-Vuelvas, O. F., Negrete-López, L. E., García-Ortega, H., & Flores-Alamo, M. (2013). exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1679–o1680. Retrieved from [Link]

  • Gooden, D. M. (2009). 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). Molbank, 2009(4), M638. Retrieved from [Link]

  • 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. (n.d.). American Elements. Retrieved from [Link]

  • 1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. (n.d.). Molport. Retrieved from [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkat USA. Retrieved from [Link]

  • Tan, X. J., et al. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. ResearchGate. Retrieved from [Link]

  • Butler, R. N., et al. (2017). 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0 2,6 .0 8,12 ]tridecane-9,11-dione. MDPI. Retrieved from [Link]

  • Seebach, D., et al. (2012). Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. Beilstein Journal of Organic Chemistry, 8, 1556–1562. Retrieved from [Link]

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245-3251. Retrieved from [Link]

  • Pineda-Contreras, A., et al. (2013). exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2012). 1,2-Bis(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-4-yl)ethane. Acta Crystallographica Section E: Structure Reports Online, 68(2), o381. Retrieved from [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). MDPI. Retrieved from [Link]

  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. Retrieved from [Link]

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In Vitro Biological Assays for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTES & PROTOCOLS

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione scaffold represents a class of structurally rigid molecules with significant potential in drug discovery. Various derivatives have demonstrated a wide spectrum of biological activities, including antitumor, psychotropic, and antimicrobial properties.[1][2][3][4] The unique tricyclic framework offers a three-dimensional arrangement of functional groups that can be tailored to interact with specific biological targets. This guide provides a comprehensive overview of foundational in vitro assays to systematically evaluate the biological activity of novel derivatives of this scaffold, focusing on cytotoxicity, anti-inflammatory, and antioxidant properties.

The rationale for selecting these initial assays is grounded in the need to establish a baseline safety and activity profile for any new chemical entity. Cytotoxicity assays are a crucial first step to determine the concentration window for therapeutic effects versus overt toxicity.[5][6] Given the prevalence of inflammatory processes in numerous diseases, assays targeting key inflammatory mediators like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway are highly relevant.[7][8] Furthermore, assessing the antioxidant potential by measuring the impact on reactive oxygen species (ROS) can provide insights into mechanisms of cytoprotection or, conversely, pro-oxidant-induced cell death.

This document is designed to be a practical resource, offering not just step-by-step protocols but also the underlying principles and rationale for each experimental choice. By following these guidelines, researchers can generate robust and reproducible data to guide the hit-to-lead optimization process for this promising class of compounds.

Part 1: Foundational Cytotoxicity Assessment

A primary and essential step in the evaluation of any novel compound is the assessment of its cytotoxic potential.[5] This initial screening provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. The MTT and XTT assays are reliable, colorimetric methods for determining cell viability by measuring the metabolic activity of living cells.[9][10]

Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[10]

  • MTT: The yellow, water-soluble MTT is reduced to a purple, insoluble formazan. This requires a solubilization step before absorbance can be read.[9][10]

  • XTT: This second-generation salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[10]

The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[10]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis A 1. Culture selected cell line B 2. Trypsinize and count cells A->B C 3. Seed cells in 96-well plates B->C D 4. Prepare serial dilutions of test compounds C->D E 5. Treat cells with compounds & controls D->E F 6. Incubate for 24, 48, or 72 hours E->F G 7. Add MTT or XTT reagent F->G H 8. Incubate for 2-4 hours G->H I 9. Add solubilization solution (MTT only) H->I J 10. Read absorbance on plate reader I->J K 11. Calculate % viability vs. vehicle control J->K L 12. Determine IC50 values K->L

Caption: Workflow for MTT/XTT cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.[10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[10]

    • Remove the old medium and add 100 µL of the medium containing the test compounds.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent.

      • Positive Control: A known cytotoxic agent.

      • Untreated Control: Cells in culture medium only.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well.[12][13]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.[11]

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values for a series of derivatives against different cell lines in a table for easy comparison.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1MCF-7 (Breast Cancer)4815.2 ± 1.8
Derivative 1A549 (Lung Cancer)4822.5 ± 2.1
Derivative 2MCF-7 (Breast Cancer)488.7 ± 0.9
Derivative 2A549 (Lung Cancer)4812.1 ± 1.5
DoxorubicinMCF-7 (Breast Cancer)480.8 ± 0.1
DoxorubicinA549 (Lung Cancer)481.2 ± 0.2

Note: The data presented are for illustrative purposes only.

Part 2: Anti-Inflammatory Activity Assessment

Inflammation is a key pathological feature of many diseases. Evaluating the anti-inflammatory potential of the tricyclic derivatives can be achieved by targeting key enzymes and signaling pathways involved in the inflammatory response.

Assay 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[14] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible at sites of inflammation.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14]

This assay utilizes a human recombinant COX-2 enzyme to measure the ability of the test compounds to inhibit the production of prostaglandins.[15]

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a commercially available COX-2 inhibitor screening kit (e.g., Abcam ab283401) and should be performed according to the manufacturer's instructions.[15]

  • Reagent Preparation: Prepare all reagents, including the human recombinant COX-2 enzyme, arachidonic acid (substrate), and a positive control (e.g., Celecoxib), as per the kit's manual.

  • Compound Preparation: Prepare a dilution series of the test compounds in the provided assay buffer.

  • Assay Procedure:

    • Add the assay buffer, COX-2 enzyme, and test compounds (or positive/vehicle controls) to the wells of a 96-well plate.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at the recommended temperature and time (e.g., 37°C for 10 minutes).

    • Stop the reaction and measure the fluorescence at the specified wavelengths (e.g., Ex/Em = 535/587 nm).[15]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Assay 2: NF-κB Signaling Pathway Activation Assay

Scientific Rationale: Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7][17] Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17][18] Inhibiting this pathway is a key strategy for controlling inflammation.

This assay often employs a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene activity in stimulated cells indicates inhibition of the NF-κB pathway.[18]

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Inactive Complex cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates DNA DNA (NF-κB Response Elements) NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: Canonical NF-κB signaling pathway.

Protocol 3: NF-κB Luciferase Reporter Assay

  • Cell Transfection:

    • Seed a suitable cell line (e.g., HEK293) in a 96-well plate.

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB responsive promoter. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Pre-incubate with the compounds for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated vehicle control.

    • Determine the IC₅₀ value for each compound.

Part 3: Evaluation of Antioxidant Activity

Cellular oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathologies. Assessing the ability of the tricyclic derivatives to mitigate ROS production is a valuable measure of their potential cytoprotective effects.

Scientific Rationale: ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can damage cellular components. The DCFH-DA assay is a widely used method to measure intracellular ROS levels. The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.[19]

Protocol 4: Intracellular ROS Detection using DCFH-DA

  • Cell Seeding: Seed cells (e.g., HaCaT or SH-SY5Y) in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation time (e.g., 1-2 hours). Include a positive control such as N-acetylcysteine (NAC).

  • Induction of Oxidative Stress:

    • Remove the compound-containing medium.

    • Add a solution of DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Add an ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) to the wells (except for the negative control) and incubate for 30-60 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of ROS scavenging activity: [1 - (Fluorescence of treated cells / Fluorescence of H₂O₂ control)] x 100.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro biological characterization of novel this compound derivatives. The data generated from these cytotoxicity, anti-inflammatory, and antioxidant assays will be instrumental in establishing structure-activity relationships (SAR) and selecting promising candidates for further development.

Subsequent investigations should focus on elucidating the specific mechanisms of action. For compounds showing significant activity, further assays could include:

  • Enzyme kinetics studies to determine the mode of COX-2 inhibition (e.g., competitive, non-competitive).[20][21]

  • Western blotting to analyze the expression levels of key proteins in the NF-κB pathway (e.g., phospho-IκB, nuclear p65).

  • Fluorescence polarization assays to investigate direct binding to specific protein targets.[22][23][24][25]

  • More specific ROS assays to distinguish between different types of reactive species (e.g., superoxide vs. hydrogen peroxide).[26][27]

By systematically applying this tiered approach to in vitro testing, researchers can efficiently and effectively advance the most promising this compound derivatives through the drug discovery pipeline.

References

  • BellBrook Labs. (2025, November 14).
  • BMG Labtech.
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  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
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  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
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  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
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  • Hall, M. D., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology, 10(4), e53.
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  • Taras-Kruszon, K., & Peczynska-Czoch, W. (2002). In Vitro Studies of DNA Damage Caused by Tricyclic Antidepressants: A Role of Peroxidase in the Side Effects of the Drugs. Chemical Research in Toxicology, 15(10), 1345-1351.
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  • Nawrot, E., et al. (1998). Synthesis of amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione as potential psychotropic and/or anti HIV agents. Il Farmaco, 53(8-9), 629-634.
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Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical guide on the purification of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. This compound, the exo-adduct of the Diels-Alder reaction between furan and maleimide, is a cornerstone for building complex molecular architectures. However, its purification is often non-trivial. This document, structured as a series of practical questions and troubleshooting scenarios, leverages our in-field experience to help you navigate these challenges and achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product?

The synthesis of this molecule is an equilibrium process, which dictates the nature of the impurities.[1][2] You will most commonly encounter:

  • Unreacted Starting Materials: Furan and maleimide are often present, especially if the reaction has not gone to completion.

  • Endo-Isomer: While the exo-isomer is often the thermodynamically favored product, the endo-isomer can form as a kinetic byproduct.

  • Polymeric Byproducts: Maleimide, in particular, can be susceptible to polymerization under certain conditions.

  • Hydrolysis Products: The dione moiety can undergo hydrolysis to the corresponding dicarboxylic acid, especially if purification involves aqueous media or wet solvents.[3]

Q2: What is the retro-Diels-Alder reaction and how does it impact purification?

The formation of the target compound is reversible. The reverse reaction, known as the retro-Diels-Alder, involves the cycloadduct reverting to furan and maleimide.[2][3] This process is highly sensitive to temperature.

  • Causality: Applying heat during purification (e.g., high-temperature recrystallization, distillation, or even prolonged heating in a solvent) provides the activation energy needed to break the C-C bonds formed in the cycloaddition, shifting the equilibrium back towards the starting materials. This directly leads to yield loss and re-contamination of your product. Therefore, all purification steps should be conducted at the lowest feasible temperature.

Q3: What are the key physicochemical properties I should leverage for purification?

Understanding the molecule's properties is fundamental to designing a successful purification strategy.

  • Polarity: The imide and ether functionalities make this a moderately polar molecule.[4][5] This makes it well-suited for normal-phase chromatography.

  • Solubility: It typically exhibits good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its solubility is poor in non-polar solvents like hexanes and diethyl ether. This differential solubility is the basis for effective recrystallization and trituration procedures.[6]

  • Crystallinity: The compound is a crystalline solid, which makes recrystallization a powerful technique for achieving high purity, provided the conditions are carefully controlled to prevent the retro-Diels-Alder reaction.[6][7]

Troubleshooting Guide

This section provides direct answers to common experimental problems.

Scenario 1: My crude product is an intractable oil or sticky solid, not a free-flowing powder.
  • Plausible Cause: This is often due to a high concentration of unreacted starting materials or low-molecular-weight oligomers that act as a solvent for your product.

  • Troubleshooting Protocol:

    • Trituration: The first step should be to triturate the crude material. This involves stirring the crude product vigorously in a solvent in which the desired compound is insoluble but the impurities are soluble.

    • Solvent Choice: Cold diethyl ether or a 1:1 mixture of diethyl ether and hexanes is an excellent starting point. The non-polar solvent will dissolve the unreacted furan and some oligomeric material, often causing your product to precipitate as a solid.

    • Procedure: Add the cold solvent to your crude oil, stir or sonicate for 10-15 minutes, and then collect the resulting solid by vacuum filtration. Wash the solid with more cold solvent.

Scenario 2: My column chromatography provides poor separation (overlapping fractions).
  • Plausible Cause: This typically stems from an improperly chosen mobile phase or incorrect column loading. The polarity of your product is close to that of the maleimide starting material, which can lead to co-elution.

  • Troubleshooting Protocol:

    • TLC Optimization is Mandatory: Before every column, optimize your solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your product an Rf value of approximately 0.3-0.4, with clear separation from all other spots. A common starting point is a hexane/ethyl acetate system.[4]

    • Employ Gradient Elution: Start the column with a less polar solvent mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc). This will elute non-polar impurities first, followed by your product, and finally the more polar impurities like maleimide.

    • Dry Loading: If your compound is not highly soluble in the mobile phase, use the dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, leading to much sharper bands and better separation.

Scenario 3: I'm losing most of my material during recrystallization.
  • Plausible Cause: There are two likely culprits: either the solvent system is not optimal (the product is too soluble even when cold), or you are inadvertently triggering the retro-Diels-Alder reaction by overheating.[3]

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. Test solvent pairs. An ethyl acetate/hexane system is often effective.[6]

    • Use Minimal Hot Solvent: Heat your high-polarity solvent (e.g., ethyl acetate) and add it portion-wise to your crude product until it just dissolves. Using an excess of this solvent is a common cause of low recovery.

    • Gentle Heating: Do not boil the solution for an extended period. Heat it just enough to dissolve the solid, then immediately remove it from the heat source.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities. Once crystals have formed at room temperature, then you can place the flask in an ice bath to maximize precipitation.

Validated Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for purifying crude material that contains multiple impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Ethyl Acetate, Hexanes (or Heptanes), Dichloromethane

  • Standard chromatography glassware

Procedure:

  • TLC Analysis: Develop a TLC method. A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust the ratio to achieve an Rf of ~0.35 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in a 9:1 Hexane:EtOAc mixture.

  • Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal volume of DCM (~2-3 mL). Add ~2g of silica gel and concentrate the mixture on a rotary evaporator to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Gradient Elution:

    • Begin eluting with the 9:1 Hexane:EtOAc mixture, collecting fractions.

    • After non-polar impurities have eluted (monitor by TLC), switch to the 7:3 Hexane:EtOAc mixture that you optimized.

    • Your product should now begin to elute.

  • Analysis and Pooling: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure, avoiding excessive heat on the water bath (keep below 40 °C).

Protocol 2: High-Purity Recrystallization

This protocol is ideal for polishing material that is already >90% pure.

Materials:

  • Partially purified product

  • Ethyl Acetate

  • Hexanes

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the product in an Erlenmeyer flask. Add a small amount of ethyl acetate. Gently warm the mixture on a hot plate (do not boil) while slowly adding more ethyl acetate until the solid is completely dissolved.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise while swirling. Continue until the solution becomes faintly and persistently cloudy.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. You should observe the formation of well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes.

  • Isolate Product: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visualized Workflows

Purification_Strategy cluster_input Crude Material cluster_purification Purification Pathways cluster_output Final Product Crude Crude Product (Often oily, impure) Triturate Trituration (Initial Cleanup) Crude->Triturate High Impurity Load Column Flash Chromatography (Separation) Crude->Column Moderate Impurity Load Triturate->Column Recrystal Recrystallization (Polishing) Column->Recrystal For Highest Purity Pure Pure Crystalline Solid (>98% Purity) Column->Pure If Purity is Sufficient Recrystal->Pure

Caption: Recommended purification workflows based on crude product quality.

Troubleshooting_Decision_Tree Start Analyze Crude Product IsOily Is it an oil or sticky solid? Start->IsOily PoorSep Poor separation on column? IsOily->PoorSep No ActionTriturate Triturate with Et2O/Hexanes IsOily->ActionTriturate Yes LowYield Low yield from recrystallization? PoorSep->LowYield No ActionTLC Optimize TLC & use gradient elution PoorSep->ActionTLC Yes ActionSolvent Screen solvents & use minimal hot solvent LowYield->ActionSolvent Yes Proceed Proceed to Next Step LowYield->Proceed No ActionTriturate->PoorSep ActionTLC->LowYield ActionSolvent->Proceed

Caption: A decision tree for troubleshooting common purification challenges.

Method Comparison

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Trituration 75-90%>90%Fast, simple, removes non-polar impurities effectively.Not a high-resolution technique; ineffective for polar impurities.
Flash Chromatography >95%60-85%Excellent for complex mixtures with multiple components.[8]More time-consuming, requires larger solvent volumes.
Recrystallization >99%50-75%Can provide exceptionally high purity; scalable.Risk of significant yield loss and product decomposition if not done carefully.[3]

References

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link]

  • ResearchGate. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. [Link]

  • Li, Y. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o588. [Link]

  • Endotherm GmbH. 4-Hydroxy-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. [Link]

  • Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 356-363. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Carreras, J., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5048-5052. [Link]

  • Wight, P., & Gavlick, W. K. (2010). Microwave-assisted synthesis of 4-{2-[2-(2-{2-[2-(2-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione. Molbank, 2010(3), M687. [Link]

  • Wang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 421. [Link]

  • Sorbent Technologies. (2023). Flash Chromatography Basics. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Vafiadi, C., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]www.youtube.com/watch?v=1F-Zg3Pj4vQ)

Sources

Improving the yield of the Diels-Alder reaction for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. This molecule, a product of the Diels-Alder reaction between furan and maleimide, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis is characterized by a unique set of challenges, primarily revolving around the reaction's reversibility and stereoselectivity.[3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and consistently achieve high yields of your desired product.

Core Scientific Principles: Understanding the Furan-Maleimide Reaction

The Diels-Alder reaction between furan (a diene) and maleimide (a dienophile) is a [4+2] cycloaddition.[5] Unlike many Diels-Alder reactions, this specific transformation is highly reversible, a phenomenon that is central to most yield-related issues.[6] Understanding the interplay between kinetics, thermodynamics, and stereochemistry is critical for success.

The Reversibility Challenge: Forward vs. Retro-Diels-Alder

The furan-maleimide adduct is held together by dynamic covalent bonds that are weaker than typical carbon-carbon bonds.[3] At elevated temperatures, the equilibrium can shift to favor the reverse reaction, known as the retro-Diels-Alder, breaking the product back down into furan and maleimide.[4] This thermal cycloreversion is a primary cause of decreased yields.[4][7] The challenge lies in finding conditions that promote the forward reaction while minimizing the retro reaction.

Kinetic vs. Thermodynamic Control: The Endo vs. Exo Dilemma

This reaction produces two key diastereomers: the endo and exo adducts. These isomers differ in the orientation of the maleimide ring relative to the furan-derived oxygen bridge.

  • endo-Adduct: This isomer is the kinetically favored product, meaning it forms faster at lower temperatures.[4][8]

  • exo-Adduct: This isomer is the thermodynamically favored product, meaning it is more stable.[4][9]

At low temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates.[10] At higher temperatures, the reaction becomes reversible. The endo adduct can undergo a retro-Diels-Alder reaction and then re-form as the more stable exo adduct, leading to thermodynamic control.[9][11] Therefore, temperature is the primary tool for controlling stereochemical outcomes.

Reactants Furan + Maleimide Endo endo-Adduct (Kinetic Product) Reactants->Endo Low Temp (Fast) Exo exo-Adduct (Thermodynamic Product) Reactants->Exo High Temp (Slow) Endo->Reactants retro-Diels-Alder (Requires Energy) Endo->Exo Isomerization via retro-Diels-Alder (High Temp)

Caption: Kinetic vs. Thermodynamic pathways in the furan-maleimide Diels-Alder reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My overall reaction yield is very low. What are the primary causes and how can I fix this?

Low yield is the most frequent complaint and almost always traces back to the reaction equilibrium.

  • Cause 1: Retro-Diels-Alder Reaction is Dominating. If your reaction temperature is too high, the equilibrium will favor the starting materials. The furan-maleimide system is particularly sensitive to this.[4]

    • Solution: Lower the reaction temperature. For many furan-maleimide systems, conducting the reaction at room temperature (20-25 °C) is sufficient to favor the forward reaction, especially for obtaining the kinetic endo product.[12]

  • Cause 2: Unfavorable Equilibrium Under Standard Conditions. Furan's aromaticity provides a stability that must be overcome for it to participate as a diene, which can make the equilibrium inherently unfavorable.[13]

    • Solution A (High Pressure): Applying high pressure significantly favors the formation of the more compact cyclic product, effectively pushing the equilibrium to the right.[13][14]

    • Solution B (Solvent-Free Conditions): Running the reaction neat (without solvent) can be highly effective. Often, the reactants will melt to form a liquid phase, and as the product forms, it may precipitate as a solid. This phase transition effectively removes the product from the reaction equilibrium, driving the reaction to completion according to Le Châtelier's principle.[15][16] This is particularly useful for challenging electron-poor furans.[16]

    • Solution C (Aqueous Medium): For certain substrates, particularly electron-poor furans, water can serve as an excellent solvent. It can provide an additional thermodynamic driving force by promoting favorable interactions with the transition state and, in some cases, by coupling the reaction to the exergonic hydration of functionalities on the adduct.[17]

Q2: I am getting a mixture of endo and exo isomers. How can I selectively synthesize one over the other?

Controlling stereoselectivity is entirely dependent on managing the kinetic and thermodynamic parameters of the reaction.

  • To Synthesize the endo (Kinetic) Adduct:

    • Methodology: Employ kinetic control. Use the lowest practical temperature that allows the reaction to proceed at a reasonable rate. Room temperature is often the best starting point.[12] Keep reaction times shorter; prolonged heating will lead to isomerization to the exo product.

    • Purification: The endo isomer can often be selectively recrystallized from the reaction mixture. A reported method uses dichloromethane for selective recrystallization.[12]

  • To Synthesize the exo (Thermodynamic) Adduct:

    • Methodology: Employ thermodynamic control. Use higher temperatures (e.g., 80-110 °C).[10][15] This ensures the reaction is readily reversible, allowing the initially formed endo adduct to convert to the more stable exo isomer over time.

    • Specialized Technique: Microwave-assisted synthesis in an aqueous medium has been shown to produce the exo-cycloadduct exclusively and rapidly (e.g., 1 hour at 90 °C).[18]

Q3: The reaction is not starting or is extremely slow. How can I improve the reaction rate?

A sluggish reaction points to issues with activation energy or reactant purity.

  • Cause 1: Purity of Reactants. Furan is susceptible to oxidation and polymerization. Maleimide can hydrolyze. Ensure reactants are pure. Furan should be freshly distilled if it has been stored for a long time.

  • Cause 2: Unfavorable Electronics. The reaction rate is fastest with electron-donating groups on the diene (furan) and electron-withdrawing groups on the dienophile (maleimide).[19] If your furan substrate has electron-withdrawing groups, the reaction will be inherently slower.[15][17]

    • Solution (Catalysis): Lewis acids are known to catalyze Diels-Alder reactions.[14] They coordinate to the dienophile (maleimide), making it more electron-deficient and thus more reactive. Common Lewis acids include ZnCl₂, AlCl₃, and BF₃·OEt₂. Use stoichiometric or catalytic amounts, but be mindful of potential side reactions.

  • Cause 3: Low Effective Concentration. If the reaction is run in a very dilute solution, the rate of bimolecular collision will be low.

    • Solution: Increase the concentration of your reactants or, as mentioned, switch to solvent-free conditions.[15][16]

Start Low Yield Issue CheckTemp Is Reaction Temp > 60°C? Start->CheckTemp LowerTemp Action: Lower Temp to 20-40°C (Favors Forward Reaction) CheckTemp->LowerTemp Yes ConsiderPressure Is High Pressure an Option? CheckTemp->ConsiderPressure No End Yield Improved LowerTemp->End UsePressure Action: Apply High Pressure (Favors Product Formation) ConsiderPressure->UsePressure Yes ConsiderNeat Can Reaction be run Neat? ConsiderPressure->ConsiderNeat No UsePressure->End RunNeat Action: Use Solvent-Free Conditions (Drives Equilibrium via Precipitation) ConsiderNeat->RunNeat Yes ConsiderNeat->End No, Re-evaluate Substrate Electronics RunNeat->End

Caption: Troubleshooting flowchart for low reaction yield.

Optimized Experimental Protocols
Protocol 1: Selective Synthesis of endo-10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (Kinetic Control)

This protocol is designed to maximize the yield of the kinetically favored endo isomer.

  • Reactant Preparation: In a round-bottom flask, dissolve maleimide (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or acetone at room temperature (20-25 °C).

  • Reaction Initiation: Add freshly distilled furan (1.1-1.5 eq) to the maleimide solution. A slight excess of furan is used to push the equilibrium towards the product.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using TLC or ¹H NMR by observing the disappearance of starting materials. The reaction is typically complete within a few hours to 24 hours. Avoid heating.

  • Isolation and Purification: As the reaction proceeds, the endo-adduct may precipitate. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization, with dichloromethane being a reported solvent for selective crystallization of the endo isomer.[12]

Protocol 2: Selective Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (Thermodynamic Control)

This protocol leverages thermal energy to overcome the kinetic barrier and allow the system to settle into its most stable state, the exo adduct.

  • Reactant Preparation: Combine maleimide (1.0 eq) and furan (1.1-1.5 eq) in a pressure-tolerant sealed vessel.

  • Solvent Selection: Choose a higher-boiling point solvent such as toluene or conduct the reaction neat. Alternatively, for the microwave protocol, use deionized water.[18]

  • Reaction Conditions (Thermal): Heat the mixture to 80-110 °C and stir for 12-48 hours. The prolonged heating allows the initial endo product to undergo retro-Diels-Alder and re-form as the more stable exo isomer.

  • Reaction Conditions (Microwave): Heat an aqueous mixture of maleimide and furan to 90 °C in a microwave reactor for 1 hour.[18]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often crystallize upon cooling. Isolate the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove any unreacted furan. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Summary of Key Parameters
ParameterTo Favor endo (Kinetic) AdductTo Favor exo (Thermodynamic) AdductRationale & Causality
Temperature Low (e.g., 20-25 °C)[10]High (e.g., 80-110 °C)[15]Low temp prevents retro-reaction, trapping the faster-forming product. High temp enables equilibrium to be reached.
Reaction Time Short (hours)Long (12-48 hours)Prevents isomerization to the more stable exo product. Allows sufficient time for the system to equilibrate to the thermodynamic minimum.
Pressure AtmosphericHigh Pressure (Optional)[13][14]High pressure favors the more compact adduct, increasing overall yield, especially at higher temperatures.
Solvent Dichloromethane, AcetoneToluene, Water (Microwave), or Neat[15][18]Standard organic solvents work well for kinetic control. High-boiling or aqueous media are needed for thermodynamic conditions.
References
  • Cardosa-Gutierrez, M., et al. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. Available at: [Link]

  • Gevşek, B., et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. National Institutes of Health (NIH). Available at: [Link]

  • McKay, C. S., et al. (2015). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. National Institutes of Health (NIH). Available at: [Link]

  • Konovalov, A. I., et al. (2009). Internal and external factors influencing the Diels-Alder reaction. John Wiley & Sons, Ltd. Available at: [Link]

  • Sahami, S., et al. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. Available at: [Link]

  • Turrin, A., et al. (2020). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: [Link]

  • Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Available at: [Link]

  • Cardosa-Gutierrez, M., et al. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. Cambridge Open Engage. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2019). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. National Institutes of Health (NIH). Available at: [Link]

  • Galkin, M. V., et al. (2023). Influence of furan and maleimide structural features on the Diels–Alder reaction. ResearchGate. Available at: [Link]

  • Li, S., et al. (2017). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. RSC Publishing. Available at: [Link]

  • Galkin, M. V., & Samec, J. S. M. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. Available at: [Link]

  • Pearson Education. (2024). Furan and maleimide undergo a Diels–Alder reaction at 25 °C to give... Pearson+. Available at: [Link]

  • Rzaczynska, Z., et al. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6]dec-4-yl)-acetamide. ResearchGate. Available at: [Link]

  • Kiselev, V. D., & Konovalov, A. I. (2010). Internal and external factors influencing the Diels-Alder reaction. ResearchGate. Available at: [Link]

  • Mallory, C. W., & Mallory, F. B. (1998). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. ChemConnections. Available at: [Link]

  • Reddit User Discussion. (2015). Trouble with furan/maleimide DA on nanoparticle surface. Reddit. Available at: [Link]

  • Gooden, D. M. (2009). 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). MDPI. Available at: [Link]

  • Galkin, M. V., et al. (2023). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. Available at: [Link]

  • Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. Available at: [Link]

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Technical Support Center: Stereoselectivity in Endo/Exo Isomer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling stereoselectivity in the synthesis of endo and exo isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during stereoselective synthesis. The content is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter in the laboratory, offering potential causes and actionable solutions.

Issue 1: Poor or Unexpected Endo/Exo Selectivity

You've run a Diels-Alder reaction expecting a high endo:exo ratio based on the Alder-endo rule, but your product mixture is nearly 1:1 or, unexpectedly, favors the exo isomer.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures.[1][2][3] The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[1][4] If your reaction is run at an elevated temperature or for an extended period, you may be allowing the system to reach thermodynamic equilibrium, favoring the exo product.[3][5]

    • Solution: To favor the kinetic (endo) product, lower the reaction temperature and shorten the reaction time.[3][6] Conversely, to favor the thermodynamic (exo) product, use higher temperatures and longer reaction times to allow for equilibration.[3] It's crucial to monitor the reaction progress over time to determine the optimal endpoint for the desired isomer.

  • Steric Hindrance: Significant steric bulk on the diene or dienophile can override the secondary orbital interactions that typically favor the endo transition state.[4][7] This steric repulsion can destabilize the endo transition state, making the exo pathway more favorable.[8][9]

    • Solution: Carefully examine the steric profiles of your reactants. If a bulky substituent is forcing the reaction towards the exo product, consider if a less sterically demanding protecting group or substituent could be used. Computational modeling can also predict the steric clashes in both the endo and exo transition states, providing valuable insight before heading to the lab.[4][7]

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies and thus the endo:exo ratio.[10] For instance, some deep eutectic solvents (DESs) have been shown to enhance endo-selectivity compared to traditional organic solvents.[11][12][13][14]

    • Solution: Screen a variety of solvents with different properties. Protic solvents, for example, can stabilize the transition state leading to the endo product through hydrogen bonding.[10] Consider novel solvent systems like DESs if you are struggling to achieve the desired selectivity in common organic solvents.[11][12][13][14]

  • Catalyst Choice: The nature and size of a Lewis acid catalyst can dramatically influence stereoselectivity.[1][15] While many Lewis acids enhance endo selectivity, bulky Lewis acids can favor the exo product by sterically blocking the endo approach.[4][7]

    • Solution: If your current catalyst is not providing the desired selectivity, screen a range of Lewis acids with varying steric bulk and Lewis acidity. For example, catalysts like AlCl₃ or SnCl₄ are commonly used.[1] Organocatalysts, which can activate dienophiles through the formation of iminium ions, also offer an alternative approach to controlling stereoselectivity.[16][17]

Issue 2: Isomerization of the Desired Product

You've successfully synthesized the desired kinetic (endo) product, but upon purification or further reaction, you observe isomerization to the more stable exo isomer.

Potential Causes & Solutions:

  • Harsh Purification Conditions: Exposure to acid or base during workup or chromatography can catalyze the isomerization of the kinetically favored endo product to the thermodynamically more stable exo product. High temperatures during distillation or solvent removal can also promote this process.

    • Solution: Use neutral workup conditions whenever possible. For chromatographic purification, consider using a less acidic solid phase (e.g., neutral alumina instead of silica gel) or adding a small amount of a neutralizer like triethylamine to your eluent. Perform all purification steps at the lowest practical temperature.

  • Retro-Diels-Alder and Re-addition: The Diels-Alder reaction is often reversible.[3] If the desired endo adduct is subjected to conditions that promote the retro-Diels-Alder reaction (typically heat), the starting materials can reform and then re-react to form the more stable exo product.

    • Solution: Avoid excessive heating of the product. If subsequent reaction steps require high temperatures, consider if a more stable derivative of the Diels-Alder adduct can be made first.

  • Catalyst-Mediated Isomerization: Some catalysts, particularly strong Lewis acids or certain zeolites, can promote the isomerization of the endo product to the exo product.[18][19][20]

    • Solution: Ensure complete removal of the catalyst after the reaction. If isomerization is still an issue, consider using a milder catalyst or a catalyst that can be more easily quenched and removed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of endo and exo selectivity.

Q1: What is the fundamental difference between endo and exo isomers?

In the context of bridged ring systems, such as those formed in many Diels-Alder reactions, the terms endo and exo describe the relative stereochemistry of a substituent.[21] The endo isomer has the substituent on the same side as the longest bridge of the bicyclic system, while the exo isomer has the substituent on the opposite side.[2][21]

Q2: Why is the endo product typically favored in Diels-Alder reactions (the Alder-endo rule)?

The preference for the endo product is often explained by the concept of secondary orbital interactions.[1][4] In the endo transition state, there is a favorable overlap between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-bond of the diene.[1][2] This interaction stabilizes the endo transition state, lowering its activation energy and causing it to form faster than the exo product.[1]

Q3: Under what conditions would the exo product be the major product?

The exo product can be favored under several circumstances:

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the more stable exo isomer.[3]

  • Steric Hindrance: When bulky substituents on the diene or dienophile create significant steric repulsion in the endo transition state.[4][7]

  • Catalysis: The use of bulky Lewis acid catalysts can sterically direct the reaction towards the exo product.[4][7]

  • Intramolecular Reactions: In some intramolecular Diels-Alder reactions, conformational constraints can force the reaction to proceed through an exo transition state.

Q4: How do Lewis acids enhance endo selectivity?

Lewis acids coordinate to the electron-withdrawing group of the dienophile, which increases its electrophilicity and accelerates the reaction.[1][15] This coordination also lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), which can strengthen the secondary orbital interactions that stabilize the endo transition state, thereby increasing the endo:exo ratio.[1]

Q5: Can I convert an endo product to an exo product?

Yes, it is often possible to isomerize the kinetically favored endo product to the thermodynamically more stable exo product. This can typically be achieved by heating the endo isomer, sometimes in the presence of a catalyst such as a Lewis acid or an acidic zeolite, to facilitate the retro-Diels-Alder reaction and subsequent re-addition to form the exo product.[18][19][20]

Section 3: Data and Protocols

Table 1: Influence of Reaction Conditions on endo/exo Selectivity
ParameterCondition to Favor Endo (Kinetic)Condition to Favor Exo (Thermodynamic)Rationale
Temperature LowHighLower temperatures favor the faster-forming kinetic product; higher temperatures allow for equilibration to the more stable thermodynamic product.[3][6][22]
Reaction Time ShortLongShorter times trap the kinetic product; longer times allow for equilibration.[3]
Catalyst Lewis Acids (e.g., SnCl₄, TiCl₄)Bulky Lewis Acids, ZeolitesLewis acids enhance secondary orbital interactions. Bulky catalysts can sterically disfavor the endo transition state.[1][4][7]
Solvent Polar, Protic SolventsNon-polar SolventsPolar solvents can stabilize the more polar endo transition state.
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

This is a general protocol and should be adapted for specific substrates.

  • Preparation: Dry all glassware thoroughly. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Solution: In a flame-dried flask, dissolve the dienophile in a dry, inert solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in dichloromethane) to the dienophile solution while stirring.

  • Diene Addition: Add the diene to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visualizing Concepts

Diagram 1: Reaction Coordinate Diagram

G cluster_0 Reaction Progress Reactants Reactants P_endo Endo Product (Kinetic) P_exo Exo Product (Thermo) TS_endo Endo TS TS_exo Exo TS path_endo path_exo Ea_endo ΔG‡ (endo) Ea_exo ΔG‡ (exo)

Caption: Energy profile showing the lower activation energy for the kinetic endo product and the greater stability of the thermodynamic exo product.

Diagram 2: Troubleshooting Flowchart

G start Poor endo/exo Selectivity q_temp High Reaction Temp? start->q_temp a_temp_yes Lower Temperature q_temp->a_temp_yes Yes a_temp_no Consider Other Factors q_temp->a_temp_no No q_sterics Bulky Substituents? a_temp_no->q_sterics a_sterics_yes Modify Substituents q_sterics->a_sterics_yes Yes a_sterics_no Evaluate Catalyst/Solvent q_sterics->a_sterics_no No q_catalyst Bulky Catalyst? a_sterics_no->q_catalyst a_catalyst_yes Screen Less Bulky Catalysts q_catalyst->a_catalyst_yes Yes a_catalyst_no Screen Solvents q_catalyst->a_catalyst_no No

Caption: A decision tree for troubleshooting poor endo/exo selectivity in a reaction.

References

  • Herndon, W. C., & Hall, L. H. (1967). Endo and Exo transition states in the Diels-Alder reaction. Tetrahedron Letters, 8(32), 3095-3100. [Link]

  • Huang, C.-J., & Li, E. Y. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(13), 7136-7144. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • Sauer, J. (1967). Diels‐Alder reactions II: The Reaction Mechanism. Angewandte Chemie International Edition in English, 6(1), 16-33. [Link]

  • Wikipedia contributors. (2023, December 2). Diels–Alder reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, May 29). Thermodynamic versus kinetic reaction control. Wikipedia. [Link]

  • García, J. I., Mayoral, J. A., & Salvatella, L. (1998). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2, (2), 359-364. [Link]

  • Clososki, G. C., & de Oliveira, K. T. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. ACS Omega, 6(30), 19392–19399. [Link]

  • Corey, E. J., & Stoltz, B. M. (2000). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 2-Cycloalkenones. Organic Letters, 2(13), 1927–1929. [Link]

  • LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Zhu, H., Wang, J., Zhang, Y., & Zhang, D. (2021). Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega, 6(27), 17359–17366. [Link]

  • Liu, X., Wang, X., & Li, Y. (2019). exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry, 84(8), 4853–4862. [Link]

  • Cooley, J. H., & Williams, R. V. (1998). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 75(4), 470. [Link]

  • Jensen, W. B. (2006). Kinetic versus Thermodynamic Control. University of Cincinnati. [Link]

  • Wikipedia contributors. (2023, January 21). endo–exo isomerism. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

  • Zhang, X., Miao, Q., Zou, J.-J., & Mi, Z.-T. (2007). Study on the Isomerization of endo - Tetrahydrodicyclopentadiene. ResearchGate. [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]

  • Grygorenko, O. O. (2021). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 26(15), 4437. [Link]

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Technical Support Center: Troubleshooting Poor Reproducibility in the Alkylation of Exo-Dicarboximides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of exo-dicarboximides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this crucial transformation. The N-alkylation of dicarboximides is a cornerstone reaction in synthesizing a vast array of biologically active molecules. However, the seemingly straightforward nature of this reaction often conceals a sensitivity to subtle variations in experimental conditions, leading to poor reproducibility, low yields, and inconsistent product profiles.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering a systematic, cause-and-effect approach to troubleshooting. By understanding why certain issues arise, you can develop robust, self-validating experimental designs that deliver consistent results.

Section 1: Foundational Principles of Exo-Dicarboximide Alkylation

The reaction proceeds via a two-step sequence: deprotonation of the imide N-H proton followed by a nucleophilic substitution (typically SN2) by the resulting anion on an alkyl electrophile. While simple in theory, the success and reproducibility of this process hinge on a delicate balance of several factors.

The core of the reaction involves the formation of a resonance-stabilized amidate anion. The choice of base, solvent, and reaction temperature directly influences the stability and reactivity of this intermediate, dictating the outcome of the reaction.

Alkylation_Mechanism Start_Material Exo-Dicarboximide (R-NH) Anion Amidate Anion (Resonance Stabilized) Start_Material->Anion Deprotonation Base Base (B:) Base->Anion Byproduct Conjugate Acid (BH+) + Halide (X-) Product N-Alkylated Product (R-NR') Anion->Product SN2 Attack Electrophile Alkyl Halide (R'-X) Electrophile->Product

Caption: General mechanism for the N-alkylation of a dicarboximide.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the alkylation of exo-dicarboximides in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is typically a problem of insufficient reactivity. This can stem from the base, the electrophile, or the reaction conditions.

Causality & Solutions:

  • Ineffective Deprotonation: The imide proton (pKa ≈ 8-10) must be fully removed to generate the nucleophile.

    • Insight: A base whose conjugate acid has a pKa at least 2-3 units higher than the imide is required for irreversible deprotonation.

    • Troubleshooting:

      • Switch to a Stronger Base: If you are using a milder base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

      • Verify Base Quality: NaH is notoriously sensitive to moisture. Use NaH from a freshly opened container or wash it with dry hexanes before use. Solutions of KHMDS or LiHMDS should be titrated periodically to confirm their molarity.

      • Ensure Anhydrous Conditions: Trace water will quench the base. Flame-dry glassware, use anhydrous solvents (e.g., from a solvent purification system), and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Poor Electrophile Reactivity: The rate of the SN2 reaction is highly dependent on the leaving group.

    • Insight: The reactivity order for alkyl halides is I > Br > OTs > Cl.[1]

    • Troubleshooting:

      • If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

      • For sluggish reactions, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride/bromide to the more reactive iodide.

  • Suboptimal Temperature:

    • Insight: While higher temperatures can increase reaction rates, they can also promote side reactions. Most imide alkylations proceed well between 0 °C and room temperature.

    • Troubleshooting: Ensure the deprotonation step is complete before adding the electrophile. A common procedure is to stir the imide and base at 0 °C for 30-60 minutes before slowly adding the electrophile at the same temperature, then allowing the reaction to warm to room temperature.

Q2: My yields are inconsistent between batches. How can I improve reproducibility?

A2: Irreproducibility is almost always due to insufficient control over key experimental variables. A robust protocol is a self-validating one.

Systematic Approach to Reproducibility:

Reproducibility_Workflow Start Inconsistent Yields Check1 Reagent & Solvent Quality Start->Check1 Check2 Atmospheric Control Start->Check2 Check3 Procedural Discipline Start->Check3 Sol1 Use fresh, anhydrous solvents. Titrate organometallic bases. Verify starting material purity. Check1->Sol1 Sol2 Flame-dry all glassware. Use a robust inert gas setup (Ar/N2 manifold, not balloon). Check2->Sol2 Sol3 Control addition rates & temperature. Ensure consistent stirring. Standardize reaction times. Check3->Sol3 End Achieve Robust & Reproducible Protocol Sol1->End Sol2->End Sol3->End

Caption: A systematic workflow for diagnosing and improving reaction reproducibility.

  • Reagent Quality Control:

    • Solvents: Use freshly dispensed anhydrous solvents. Never use a bottle that has been open for a long time.

    • Bases: As mentioned in A1, the activity of strong bases is paramount. Do not assume 100% purity or activity.

    • Substrates: Confirm the purity of your exo-dicarboximide and alkylating agent via NMR or LC-MS before starting. Impurities can inhibit the reaction or create complex side-product profiles.

  • Atmospheric Purity:

    • Insight: Oxygen can interfere with some organometallic bases, and moisture is detrimental.

    • Action: A simple balloon of nitrogen is often insufficient for ensuring a truly inert atmosphere. Use a manifold that provides a positive, continuous flow of inert gas.

  • Procedural Rigor:

    • Order of Addition: Always add the base to the solution of the imide. This prevents high local concentrations of the base. Allow sufficient time for deprotonation before adding the electrophile.

    • Temperature Control: Use an ice bath or cryocooler for consistent temperature management. Do not rely on ambient "room temperature," which can fluctuate.

    • Stirring: Ensure stirring is vigorous enough to keep heterogeneous mixtures like NaH well-suspended.

Q3: I'm observing significant side products, particularly a product with the same mass. What's happening?

A3: This could be due to several issues, including O-alkylation or epimerization at a stereocenter adjacent to a carbonyl.

Causality & Solutions:

  • N- vs. O-Alkylation: The amidate anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms.[2]

    • Insight (HSAB Theory): The nitrogen center is generally considered "softer" and the oxygen "harder." Hard electrophiles (e.g., R-OTs) may show a higher tendency for O-alkylation, while softer electrophiles (R-I) favor N-alkylation.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent at solvating the cation of the base, leaving a more "naked" and reactive anion that tends to favor N-alkylation. Carefully tuning the solvent and base can achieve high yields.[3]

      • Counter-ion: Larger, "softer" counter-ions like Cs⁺ (from Cs₂CO₃) can sometimes increase the preference for N-alkylation compared to smaller, "harder" ions like Li⁺.

  • Base-Induced Epimerization: If your exo-dicarboximide has a stereocenter alpha to one of the carbonyls, a sufficiently strong base can deprotonate that position, leading to epimerization and diastereomeric products.

    • Troubleshooting:

      • Use a Hindered Base: A bulky base like LiHMDS may be less likely to deprotonate a sterically congested α-carbon.

      • Lower Temperature: Perform the deprotonation at a lower temperature (-78 °C) to minimize the rate of epimerization.

      • Use a Milder Base: If the imide proton is acidic enough, a weaker base like DBU or Cs₂CO₃ may be sufficient for N-alkylation without causing significant epimerization.

Section 3: Validated Experimental Protocols

The following protocols provide a starting point for robust and reproducible alkylation.

Protocol 1: Standard Conditions (NaH/DMF)

This is a reliable method for most primary and secondary alkyl halides.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

  • Reagents: Add the exo-dicarboximide (1.0 equiv) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mild Conditions for Sensitive Substrates (Cs₂CO₃/Acetonitrile)

This method is suitable for substrates prone to decomposition or epimerization with stronger bases.

  • Preparation: To a round-bottom flask, add the exo-dicarboximide (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and acetonitrile (0.1 M).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Heat the mixture to 40-60 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, filter off the solids, and rinse the filter cake with acetonitrile. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Section 4: Data & Reference Tables

Table 1: Common Bases for Dicarboximide Alkylation
BaseFormulapKa (Conj. Acid)Common SolventsKey Considerations
Sodium HydrideNaH~36THF, DMFStrong, irreversible, heterogeneous. Requires strictly anhydrous conditions.
Potassium CarbonateK₂CO₃~10.3DMF, AcetonitrileMild, inexpensive. Often requires heat and is only suitable for acidic imides.
Cesium CarbonateCs₂CO₃~10.3DMF, AcetonitrileMore soluble and reactive than K₂CO₃. Good for sensitive substrates.
DBUC₉H₁₆N₂~13.5THF, CH₂Cl₂Strong, non-nucleophilic organic base. Homogeneous reactions.
KHMDSKN(SiMe₃)₂~26THFVery strong, hindered base. Good for preventing side reactions at α-carbons.
Table 2: Solvent Properties and Their Influence
SolventPolarity (Dielectric Const.)TypeInfluence on Alkylation
Tetrahydrofuran (THF)7.6Polar AproticGood general-purpose solvent. Less polar, may not fully solvate ions.
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent choice. Highly polar, solvates cations well, often favors N-alkylation. High boiling point can make removal difficult.
Acetonitrile (MeCN)37.5Polar AproticGood alternative to DMF, lower boiling point.
Dichloromethane (DCM)9.1Polar AproticLower polarity, useful with organic bases like DBU.

References

  • Reina, J. J., et al. (2020). Visible-Light-Enabled Direct Decarboxylative N-Alkylation. PubMed Central. Available at: [Link]

  • Sharma, K., et al. (2018). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. Available at: [Link]

  • Various Authors. (2023). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Available at: [Link]

  • Wolińska, E., et al. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]

  • Smith, P. M., et al. (1998). The Microsomal Dealkylation of N,N-dialkylbenzamides. PubMed. Available at: [Link]

  • Various Authors. (2018). Optimization of the alkylation reaction. ResearchGate. Available at: [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. ACS. Available at: [Link]

  • Various Authors. (2023). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • McCarty, K., et al. (2018). N-Dealkylation of Amines. PubMed Central. Available at: [Link]

  • Saavedra, J. E., et al. (2004). Chemistry of the Diazeniumdiolates. O- Versus N-alkylation of the RNH Ion. PubMed. Available at: [Link]

  • Mamer, O. A., et al. (2004). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. ResearchGate. Available at: [Link]

Sources

Troubleshooting side reactions during the synthesis of N-substituted derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-substituted derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to address common side reactions encountered during N-alkylation and related transformations. This resource is structured in a question-and-answer format to directly tackle the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of N-substituted derivatives, providing quick and actionable solutions.

Q1: My N-alkylation reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: This is a classic problem known as over-alkylation, and it arises because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[1][2] Here are several strategies to enhance mono-selectivity:

  • Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, further favoring reaction with the excess primary amine.

  • Protecting Groups: Employ a protecting group on the nitrogen atom to prevent multiple alkylations. The tert-butyloxycarbonyl (Boc) group is a common choice. After a single alkylation, the protecting group is removed to yield the desired secondary amine.[2]

  • Alternative Synthetic Methods: Switch to a more selective method like reductive amination, which involves the reaction of an amine with a ketone or aldehyde, followed by reduction of the resulting imine.[3]

Q2: I'm observing a significant amount of an elimination byproduct (an alkene) in my N-alkylation reaction. What causes this and how can I minimize it?

A2: Elimination is a common side reaction in N-alkylation, especially when using sterically hindered alkyl halides or strong bases. The amine can act as a base, promoting the elimination of HX from the alkyl halide.[4] To minimize this:

  • Choice of Alkyl Halide: Whenever possible, use primary alkyl halides, as they are less prone to elimination than secondary or tertiary halides.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger bases like hydroxides or alkoxides.

  • Solvent Choice: The choice of solvent can influence the substitution-to-elimination ratio. Polar aprotic solvents like DMF or acetonitrile often favor Sₙ2 reactions.[5]

Q3: My starting material is a chiral amine, and I'm losing enantiomeric purity during the N-alkylation. What is causing this racemization and how can I prevent it?

A3: Racemization of chiral amines during N-alkylation can occur through various mechanisms, often involving the formation of an achiral intermediate like an imine.[6] To preserve stereochemical integrity:

  • Avoid Harsh Conditions: High temperatures and strongly basic or acidic conditions can promote racemization.[1]

  • Protecting Group Strategy: Protecting the chiral amine with a suitable group (e.g., Boc or Cbz) can prevent side reactions at the nitrogen that might lead to racemization. The protecting group can be removed under mild conditions after the desired transformation on another part of the molecule is complete.

  • Alternative Methods: Consider using methods known for their stereochemical retention, such as the Mitsunobu reaction with a nitrogen nucleophile, which proceeds with a predictable inversion of configuration at the alcohol carbon.[7] For N-alkylation of α-amino acid esters, using a base-free catalytic system can prevent racemization of the sensitive α-carbon.[8]

Q4: I have a molecule with multiple amine groups (a polyamine) and I want to selectively alkylate only one of them. How can I achieve this chemoselectivity?

A4: Achieving mono-alkylation in polyamines requires careful control of reaction conditions to differentiate between the nucleophilicity of the various amine groups.[9]

  • Protecting Groups: The most reliable method is to use orthogonal protecting groups to differentiate the amines. For example, you can protect all but one amine, perform the alkylation, and then deprotect.

  • pH Control: In some cases, the basicity (and thus nucleophilicity) of the amines can be modulated by controlling the pH of the reaction medium. At a specific pH, one amine may be protonated and therefore non-nucleophilic, while another remains as a free base and is available for alkylation.

  • Steric Hindrance: If the amine groups have different steric environments, you may be able to achieve selective alkylation of the least hindered amine by using a bulky alkylating agent.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions and named reactions in a question-and-answer format.

Troubleshooting Over-alkylation

Q: I've tried using an excess of my primary amine, but I'm still getting significant amounts of the di-alkylated product. What else can I do?

A: While using an excess of the amine is a good first step, its effectiveness can be limited if the secondary amine product is significantly more reactive.[1] Here's a more detailed approach:

  • Increase the Excess: Try increasing the excess of the primary amine to 10-fold or even higher. While this may seem wasteful, it can be effective and the unreacted amine can often be recovered and recycled.

  • Solvent Dilution: Running the reaction at high dilution can disfavor the second alkylation step, which is a bimolecular reaction.[10]

  • Protecting Group Strategy: This is often the most robust solution. Protecting the primary amine as a carbamate (e.g., with Boc₂O) reduces its nucleophilicity. The protected amine can then be alkylated once, and subsequent deprotection yields the desired mono-alkylated product.

Mechanism of Over-alkylation

The "runaway" nature of amine alkylation is due to the product being a better nucleophile than the starting material. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the secondary amine more reactive than the primary amine.[1]

Overalkylation Primary Amine (R-NH2) Primary Amine (R-NH2) Secondary Amine (R-NH-R') Secondary Amine (R-NH-R') Primary Amine (R-NH2)->Secondary Amine (R-NH-R') + R'-X Alkyl Halide (R'-X) Alkyl Halide (R'-X) Tertiary Amine (R-N(R')2) Tertiary Amine (R-N(R')2) Secondary Amine (R-NH-R')->Tertiary Amine (R-N(R')2) + R'-X (faster) Quaternary Salt (R-N(R')3+ X-) Quaternary Salt (R-N(R')3+ X-) Tertiary Amine (R-N(R')2)->Quaternary Salt (R-N(R')3+ X-) + R'-X

Caption: The over-alkylation cascade in amine synthesis.

Troubleshooting Named Reactions for N-Arylation
Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is giving a low yield, and I'm observing a significant amount of hydrodehalogenation of my aryl halide. What's going wrong?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, where the aryl halide is reduced to the corresponding arene. This can be caused by several factors:

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose, leading to side reactions. Using a pre-catalyst can often lead to cleaner formation of the active catalytic species.[11]

  • Ligand Choice: The choice of phosphine ligand is crucial. A ligand that is too electron-rich or sterically hindered can sometimes promote reductive dehalogenation. Screening different ligands is often necessary.[12]

  • Base: The choice and amount of base can influence the reaction outcome. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.[13]

  • Solvent: Ensure you are using anhydrous solvents. The presence of water can contribute to hydrodehalogenation.[14]

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield / Side Products in Buchwald-Hartwig Check_Catalyst Is the catalyst active? Consider using a pre-catalyst. Start->Check_Catalyst Screen_Ligands Screen different phosphine ligands. Check_Catalyst->Screen_Ligands Screen_Bases Screen different bases (e.g., K3PO4, Cs2CO3). Screen_Ligands->Screen_Bases Check_Solvent Ensure anhydrous solvent. Screen_Bases->Check_Solvent Optimize_Temp Optimize reaction temperature. Check_Solvent->Optimize_Temp Result Improved Yield and Selectivity Optimize_Temp->Result

Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

Ullmann Condensation

Q: I'm attempting an Ullmann coupling to form a C-N bond, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?

A: The classical Ullmann reaction often requires harsh conditions. Modern protocols have improved this, but optimization is still key:

  • Copper Source and Ligand: The combination of the copper source (often CuI) and a ligand is critical. For N-arylation, ligands like N-methylglycine or L-proline can significantly accelerate the reaction and allow for milder conditions.[10][15]

  • Base: The choice of base is important. K₃PO₄ is a common and effective base for many Ullmann couplings.[6]

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used. Ensure the solvent is anhydrous, as water can lead to side reactions like debromination.[6]

  • Temperature: While modern methods are milder, some substrate combinations still require elevated temperatures. If the reaction is slow, a stepwise increase in temperature may be necessary.[6]

Troubleshooting Alternative N-Alkylation Methods
Reductive Amination

Q: My reductive amination is not going to completion, and I'm isolating unreacted starting materials. How can I drive the reaction forward?

A: Low conversion in reductive amination often points to issues with the formation of the imine/enamine intermediate or the subsequent reduction step.

  • Imine Formation: The formation of the imine is an equilibrium process. To drive it forward, you can:

    • Remove Water: Use a dehydrating agent like molecular sieves or a Dean-Stark trap to remove the water formed during imine formation.[16]

    • Use a Lewis Acid: A catalytic amount of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group and promote imine formation.[3]

  • Reduction Step:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine over the carbonyl starting material. NaBH₄ can also be used, but it may reduce the carbonyl if added too early.[11]

    • pH Control: The pH of the reaction is crucial. A slightly acidic pH (around 4-5) is often optimal for both imine formation and reduction.[11]

Mitsunobu Reaction

Q: I'm trying to use a primary amine as a nucleophile in a Mitsunobu reaction, but it's not working well. What are the challenges and solutions?

A: Using primary amines as nucleophiles in the Mitsunobu reaction can be problematic because their pKa is generally too high for effective deprotonation by the betaine intermediate formed from the phosphine and the azodicarboxylate.[17]

  • Use a More Acidic Nitrogen Nucleophile: Instead of a simple primary amine, consider using a more acidic nitrogen source like phthalimide (used in the Gabriel synthesis), a sulfonamide, or an azide. These can be subsequently converted to the primary amine.[7]

  • Modified Conditions: Some modified Mitsunobu protocols have been developed to accommodate less acidic nucleophiles, for example, by using more nucleophilic phosphines.[17]

Data Summaries

Table 1: Influence of Solvent on Sₙ2 N-Alkylation Reactions

The choice of solvent can have a significant impact on the rate of Sₙ2 reactions. Polar aprotic solvents are generally preferred for N-alkylation as they solvate the cation but not the nucleophilic amine, thus increasing its reactivity.[5][18]

SolventDielectric Constant (ε)TypeRelative Rate of Sₙ2 Reaction
n-Hexane1.9Nonpolar1
Diethyl Ether4.3Nonpolar~10
Tetrahydrofuran (THF)7.6Polar Aprotic~10³
Acetone21Polar Aprotic~10⁵
Acetonitrile (MeCN)38Polar Aprotic~10⁶
Dimethylformamide (DMF)37Polar Aprotic~10⁶
Dimethyl Sulfoxide (DMSO)47Polar Aprotic~10⁶
Methanol33Polar Protic~10⁴
Water80Polar Protic~10³

Note: Relative rates are approximate and can vary depending on the specific reactants.

Table 2: Relative Leaving Group Ability in Sₙ2 Reactions

A good leaving group is a weak base. The ability of a group to depart is inversely related to its basicity.[14]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate
I⁻HI-10~100,000
Br⁻HBr-9~10,000
Cl⁻HCl-7~200
F⁻HF3.21
TsO⁻ (tosylate)TsOH-2.8~60,000
MsO⁻ (mesylate)MsOH-1.9~30,000
TfO⁻ (triflate)TfOH-14~1,000,000,000

Note: Relative rates are approximate and can vary depending on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Optional: Base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))

Procedure:

  • Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add di-tert-butyl dicarbonate (1.05-1.2 equiv).

  • If the amine is used as its hydrochloride salt, add a base (e.g., TEA, 2.2 equiv) to neutralize the salt and facilitate the reaction. For the free base, a base is not strictly necessary but can accelerate the reaction.[4]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the N-Boc protected amine, which can be further purified by column chromatography if necessary.[19]

Protocol 2: General Procedure for Reductive Amination of a Ketone with a Primary Amine

This protocol outlines a one-pot reductive amination procedure.[8]

Materials:

  • Ketone

  • Primary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Optional: Acetic acid (AcOH)

Procedure:

  • To a solution of the ketone (1.0 equiv) in the chosen solvent (e.g., DCE), add the primary amine (1.0-1.2 equiv).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired N-alkylated amine.[20]

References

  • Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Avoiding Over-alkylation. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved January 22, 2026, from [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 22, 2026, from [Link]

  • Substitution and Elimination Reactions of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

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Technical Support Center: A Senior Application Scientist's Guide to Optimizing Column Chromatography for Higher Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced column chromatography. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their isolated compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.

The Pursuit of Purity: Foundational Principles

Column chromatography is a cornerstone technique for the purification of chemical compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase (the column packing material) and a mobile phase (the eluting solvent).[1][2] Achieving high purity is a matter of maximizing the separation between the target compound and impurities, which is quantified by resolution. This guide will delve into the practical aspects of manipulating key parameters to achieve this goal.

Troubleshooting Guide: From Tailing Peaks to Elusive Purity

Even the most seasoned chromatographers encounter challenges.[3] This section is structured in a question-and-answer format to directly address the most common issues that compromise purity.

Visualizing the Troubleshooting Workflow

When faced with a suboptimal separation, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving purity issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Parameter Optimization cluster_3 Advanced Techniques Purity_Issue Purity Issue Identified e.g., Overlapping Peaks, Poor Resolution Check_Method Review Method Parameters Stationary Phase, Mobile Phase, Flow Rate, Sample Load Purity_Issue->Check_Method Check_Hardware Inspect System Leaks, Blockages, Column Integrity Purity_Issue->Check_Hardware Optimize_Mobile_Phase Adjust Mobile Phase Solvent Strength, pH, Additives Check_Method->Optimize_Mobile_Phase Optimize_Stationary_Phase Change Stationary Phase Polarity, Particle Size Check_Method->Optimize_Stationary_Phase Optimize_Flow_Rate Modify Flow Rate Slower for Higher Resolution Check_Method->Optimize_Flow_Rate Optimize_Sample_Load Adjust Sample Load Reduce Load to Prevent Overloading Check_Method->Optimize_Sample_Load Gradient_Elution Implement Gradient Elution For Complex Mixtures Optimize_Mobile_Phase->Gradient_Elution

Caption: A systematic workflow for troubleshooting purity issues in column chromatography.

Q1: My chromatogram shows tailing peaks, which are compromising the purity of my collected fractions. What's happening and how can I fix it?

A1: Understanding and Mitigating Peak Tailing

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue that can significantly reduce resolution and purity.[4][5]

Causality:

  • Secondary Interactions: The primary cause of peak tailing is often undesirable interactions between the analyte and the stationary phase.[4] In normal-phase chromatography with a silica stationary phase, basic compounds can interact strongly with acidic silanol groups on the silica surface, leading to tailing.[4][6]

  • Column Overload: Exceeding the binding capacity of the column can lead to peak distortion, including tailing.[7]

  • Poor Column Packing: Voids or channels in the column bed can cause non-uniform flow, resulting in peak tailing.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can contribute to peak broadening and tailing.[5][8]

Troubleshooting Protocol:

  • Assess for Column Overload:

    • Experiment: Reduce the sample load by half and re-run the separation.

    • Expected Outcome: If tailing is reduced, column overload was a contributing factor. Continue to decrease the sample load until a symmetrical peak is achieved.

  • Mitigate Secondary Interactions:

    • For Basic Compounds on Silica: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase. This will occupy the active silanol sites, minimizing their interaction with your analyte.

    • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization and reduce secondary interactions.[4][9] For basic compounds, operating at a lower pH can protonate the silanol groups, reducing their interaction.[4]

    • Use an End-Capped Column: In reverse-phase chromatography, using an "end-capped" column, where residual silanol groups are chemically deactivated, can significantly reduce tailing for basic compounds.[5][7]

  • Check Column and System Integrity:

    • Inspect Column: If the top of the column bed has settled, creating a void, it may need to be repacked or replaced.

    • Minimize Extra-Column Volume: Use the shortest possible length of narrow-bore tubing to connect the column to the detector.

Q2: I'm observing peak fronting. What are the likely causes and solutions?

A2: Addressing the Causes of Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can also negatively impact separation.[10][11][12]

Causality:

  • Column Overload: Similar to tailing, overloading the column is a primary cause of fronting.[7][11][13] When the concentration of the sample at the peak maximum exceeds the linear capacity of the stationary phase, the peak shape becomes distorted.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or is injected in a solvent significantly stronger than the mobile phase, it can lead to fronting.[7]

  • Column Collapse: Physical collapse of the column bed, though rare, can cause severe fronting.[7]

Troubleshooting Protocol:

  • Rule out Column Overload:

    • Experiment: Systematically reduce the amount of sample loaded onto the column.

    • Expected Outcome: If fronting diminishes with a lower sample load, you have identified the primary cause.[7] Consider using a column with a larger diameter or a higher capacity stationary phase for larger sample quantities.[7]

  • Optimize Sample Introduction:

    • Solvent Matching: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[14] Dissolving the sample in a strong solvent can cause it to travel too quickly through the initial part of the column, leading to a broad, fronting peak.

    • Reduce Injection Volume: If solubility is an issue, try dissolving the sample in a larger volume of a weaker solvent and injecting a smaller volume.[7]

  • Inspect the Column:

    • Visual Check: Look for any visible signs of bed collapse or channeling.

    • Performance Test: Run a standard compound to check the column's efficiency. A significant drop in performance may indicate an irreversible column issue.

Q3: My compounds of interest are co-eluting or have very poor resolution. How can I improve their separation?

A3: Strategies for Enhancing Resolution

Poor resolution is a direct impediment to achieving high purity. Resolution can be improved by manipulating selectivity, efficiency, and retention.

Causality:

  • Inappropriate Stationary Phase: The choice of stationary phase is the most critical factor influencing selectivity.[13][15] If the stationary phase does not have significantly different affinities for your compounds, they will not separate well.

  • Suboptimal Mobile Phase: The composition of the mobile phase dictates how strongly compounds interact with the stationary phase and thus their elution order and separation.[16][17]

  • Insufficient Column Length or Inefficient Column: A longer column or a column packed with smaller particles generally provides higher efficiency (more theoretical plates), leading to better resolution.[18]

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of strong to weak solvent in your mobile phase. For normal-phase chromatography, increasing the polarity of the mobile phase will decrease retention times and may improve the separation of closely eluting peaks. The opposite is true for reverse-phase.

    • Change Solvent Selectivity: If adjusting solvent strength is insufficient, try a different organic modifier. For example, in reverse-phase, switching from acetonitrile to methanol can alter the selectivity for aromatic compounds due to different pi-pi interactions.[19]

  • Select a Different Stationary Phase:

    • Principle of "Like Dissolves Like": Choose a stationary phase with a polarity that is similar to your analytes.[13][20]

    • Alternative Chemistries: If you are using a standard C18 column for reverse-phase, consider a phenyl-hexyl column for compounds with aromatic rings or a cyano column for compounds with polar functional groups.[19]

  • Consider Gradient Elution:

    • Isocratic vs. Gradient: For complex mixtures with a wide range of polarities, isocratic elution (constant mobile phase composition) may not be effective.[21][22][23] Gradient elution, where the mobile phase composition is changed over time, can improve resolution, sharpen peaks, and reduce analysis time.[23][24][25]

    • Experimental Protocol for Gradient Development:

      • Start with a high percentage of the weak solvent (e.g., 95% hexane in normal-phase).

      • Linearly increase the percentage of the strong solvent (e.g., to 50% ethyl acetate) over a set period (e.g., 20 minutes).

      • Hold at the final composition for a few minutes to ensure all compounds have eluted.

      • Analyze the resulting chromatogram to identify the optimal solvent composition range for separating your target compounds.

Data Presentation: Mobile Phase Polarity Index

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol6.6
Water10.2

This table provides a quick reference for selecting solvents of appropriate polarity for your mobile phase.

Frequently Asked Questions (FAQs)

Q: How do I choose the right stationary phase for my separation? A: The selection of the stationary phase is a critical first step.[15] Consider the polarity of your target compound and impurities. For non-polar compounds, a polar stationary phase like silica (normal-phase) is often a good choice.[2][20] For polar compounds, a non-polar stationary phase like C18 (reverse-phase) is typically used.[20]

Q: What is the optimal flow rate for achieving high purity? A: There is a trade-off between speed and resolution.[26] Slower flow rates generally lead to better resolution as they allow for more effective mass transfer between the mobile and stationary phases.[27] However, excessively slow flow rates can lead to band broadening due to longitudinal diffusion.[27] The optimal flow rate will depend on the column dimensions and particle size, but starting with a lower flow rate and gradually increasing it while monitoring resolution is a good strategy.[28]

Q: How much sample can I load onto my column? A: The sample loading capacity depends on several factors, including the column dimensions, the stationary phase, and the difficulty of the separation. A general guideline is to load no more than 1-5% of the column's mass for good resolution.[19] For gradient elution, a general rule is to not exceed 30% of the column's total binding capacity to maintain optimal resolution.[29] It is always advisable to perform a loading study by injecting increasing amounts of your sample to determine the maximum load that does not compromise resolution.

Q: Should I use dry loading or liquid loading? A: The choice between dry and liquid loading depends on the solubility of your sample and the desired resolution.[30][31]

  • Liquid Loading: This is the simpler method, where the sample is dissolved in a minimal amount of the initial mobile phase and injected directly onto the column.[31] It is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: This technique involves pre-adsorbing the sample onto a small amount of stationary phase (or an inert support like Celite) and then loading the solid material onto the top of the column.[30][31] Dry loading is preferred for samples with poor solubility in the mobile phase or when high resolution is critical, as it often leads to sharper bands.[31]

Experimental Protocol for Dry Loading:

  • Dissolve your sample in a suitable solvent in a round-bottom flask.[31]

  • Add 2-3 times the mass of silica gel (or other adsorbent) compared to your sample mass.[31]

  • Gently swirl the flask to create a uniform slurry.[31]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[31]

  • Carefully add the powder to the top of your packed column.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • ACD/Labs. (2022, October 6).
  • Unknown. (2025, August 21).
  • Biocompare. (2020, March 9).
  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
  • Chemistry For Everyone. (2025, January 26).
  • Unknown. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Unknown Source.
  • PerkinElmer. (n.d.).
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Restek. (2021, January 28).
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Biotage. (2023, May 30).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Teledyne ISCO. (n.d.).
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Biotage. (2023, January 24).
  • Kromasil. (n.d.).
  • Agilent. (n.d.). Increasing resolution using longer columns while maintaining analysis time. Agilent.
  • Waters. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Buchi.com. (n.d.).
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Unknown. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Cytiva. (2024, February 13).
  • Buchi.com. (n.d.).
  • LCGC International. (2015, April 1). Be Careful of the Flow Rate.
  • Columbia University. (n.d.).
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
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Interpreting complex NMR spectra of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of complex heterocyclic systems. This guide provides troubleshooting and frequently asked questions (FAQs) for interpreting the NMR spectra of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the common Diels-Alder adduct of furan and maleimide. The rigid, strained bicyclic structure of this scaffold presents unique challenges in spectral interpretation, which we will address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum looks incredibly complex. Where do I begin with the assignments?

A1: Initial assignment for this tricyclic system should start by identifying the most characteristic signals. The molecule has a plane of symmetry, which simplifies the spectrum, meaning you should see signals for only half the number of unique protons.

Start by identifying these key regions:

  • Olefinic Protons (H-8/H-9): Expect a single signal, typically a triplet or a complex multiplet, in the range of δ 6.0-6.5 ppm . This signal corresponds to the two equivalent protons on the double bond.[1]

  • Bridgehead Protons (H-1/H-7): Look for a signal, often a multiplet, around δ 5.1-5.4 ppm . These protons are adjacent to the oxygen bridge.

  • Succinimide Protons (H-2/H-6): These protons are on the five-membered ring and are highly sensitive to the stereochemistry of the adduct. Their chemical shift can vary significantly, typically appearing between δ 3.0-4.0 ppm .[2]

  • Bridge Protons (CH2): The methylene bridge protons are often magnetically inequivalent and appear as two distinct signals, typically in the upfield region of δ 1.5-1.8 ppm . They may show complex splitting due to coupling with each other (geminal coupling) and other nearby protons.[1]

A logical workflow is essential for tackling complex spectra. The following diagram outlines a systematic approach to structure elucidation.

G cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Advanced Techniques cluster_3 Final Structure A Acquire 1D NMR (¹H, ¹³C, DEPT) B Identify Key Signals (Olefinic, Bridgehead, etc.) A->B C Overlapping Signals? B->C D Broad Peaks? B->D E Ambiguous Stereochemistry? B->E F Run 2D COSY (¹H-¹H Connectivity) C->F J Change Solvent / Temperature C->J D->J I Run 2D NOESY (Through-Space Correlation) E->I G Run 2D HSQC (¹H-¹³C Direct Correlation) F->G H Run 2D HMBC (¹H-¹³C Long-Range) G->H H->I K Assemble Fragments H->K L Confirm Stereochemistry I->L K->L M Final Assignment L->M

Caption: Workflow for NMR-based structure elucidation.

Q2: How can I determine if I have the exo or endo isomer, or a mixture of both?

A2: The stereochemistry of the Diels-Alder adduct is the most critical and challenging aspect to determine. The distinction relies heavily on analyzing the coupling constants (J-values) between the bridgehead protons (H-1/H-7) and the adjacent succinimide protons (H-2/H-6), a concept grounded in the Karplus equation, which relates dihedral angles to coupling constants.[2][3]

  • exo Isomer: The dihedral angle between H-1 and H-2 (and H-7/H-6) is approximately 90°. According to the Karplus equation, this results in a very small or non-existent coupling constant (J ≈ 0 Hz).[2][4] Therefore, the signal for protons H-2/H-6 in the exo isomer often appears as a singlet or a narrowly split doublet.[2]

  • endo Isomer: The dihedral angle is much smaller (approx. 34°). This results in a significant and observable coupling constant (J ≈ 5-8 Hz).[2][4] Consequently, the signal for protons H-2/H-6 in the endo isomer will appear as a distinct doublet.

Additionally, through-space correlation experiments like NOESY are definitive. In the endo isomer, the succinimide protons (H-2/H-6) are spatially close to the olefinic protons (H-8/H-9), which will produce a cross-peak in the NOESY spectrum. This correlation is absent in the exo isomer.

IsomerDihedral Angle (H1-C1-C2-H2)Expected 3JH1-H21H NMR Signal for H-2/H-6Key NOESY Correlation
exo ~90°~0 HzSinglet or narrow multipletNone between H-2/H-6 and H-8/H-9
endo ~34°5-8 HzDoubletPresent between H-2/H-6 and H-8/H-9
Q3: Many of my proton signals are overlapping. What techniques can I use to resolve them?

A3: Signal overlap is a common issue in molecules with multiple protons in similar chemical environments.[5] When 1D spectra are insufficient, 2D NMR spectroscopy is the most powerful solution.[6][7]

  • Change the Solvent: This is the simplest first step. Switching from a non-polar solvent like CDCl3 to a more polar one like DMSO-d6 or an aromatic one like Benzene-d6 can alter the chemical shifts of protons due to different solute-solvent interactions, potentially resolving the overlap.[8][9]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[10][11] It allows you to trace out the spin systems within the molecule, for example, connecting the bridgehead protons to the succinimide protons in the endo isomer.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[12][13] It is invaluable for assigning the 13C spectrum and confirming which protons belong to which part of the molecule.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-4 bonds).[10][12] It is crucial for connecting different spin systems and for assigning quaternary carbons, such as the carbonyls (C-3/C-5), by looking for correlations from nearby protons (e.g., H-2/H-6).

The diagram below illustrates how these 2D techniques are used to piece together the molecular structure.

G H1 H-1 H2 H-2 H1->H2 COSY (endo) H10 H-10 H1->H10 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C8 C-8 H1->C8 HMBC H8 H-8 H2->H8 NOESY (endo) H2->C2 HSQC C3 C-3 H2->C3 HMBC H8->H1 COSY H8->C8 HSQC H10->C8 HMBC C10 C-10 H10->C10 HSQC

Caption: Key 2D NMR correlations for structure assignment.

Q4: I'm seeing broad peaks in my spectrum. What is the likely cause?

A4: Peak broadening can arise from several experimental factors.[5][14]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first corrective action.

  • High Concentration/Low Solubility: A highly viscous sample or one with undissolved particulate matter will result in broad lines. Try diluting the sample or filtering it.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant broadening. If suspected, you can try washing your glassware with EDTA or filtering the NMR sample through a small plug of silica or celite.[5]

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, it can lead to broadened signals.[5] Acquiring the spectrum at a different temperature (Variable Temperature NMR) can resolve this. Lowering the temperature may slow the exchange to resolve individual conformers, while increasing it may cause the signals to coalesce into a sharp average.

Experimental Protocols

Protocol 1: Acquiring a Standard Suite of 2D NMR Spectra

This protocol assumes the user has a properly prepared sample (5-10 mg in ~0.6 mL of deuterated solvent) and is familiar with basic spectrometer operation.

  • 1H Spectrum: Acquire a standard, high-resolution 1D proton spectrum. Optimize the spectral width and receiver gain.

  • 13C Spectrum: Acquire a proton-decoupled 13C spectrum. A sufficient number of scans will be needed due to the low natural abundance of 13C.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy or cosygpqf).

    • Set the spectral width in both dimensions to be the same as the 1D proton spectrum.

    • Acquire at least 2-4 scans per increment, with 256-512 increments in the indirect dimension (t1).

    • Process the data using a sine-bell or similar window function in both dimensions.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).

    • Set the F2 (proton) dimension to the 1H spectral width and the F1 (carbon) dimension to the 13C spectral width.

    • The experiment is optimized for one-bond JCH coupling, typically set to a default of 145 Hz.

    • Acquire 4-8 scans per increment with 256 increments in t1.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths as in the HSQC experiment.

    • This experiment is optimized for long-range JCH coupling. A value of 8 Hz is a good starting point.[11]

    • Acquire 8-16 scans per increment with 256-400 increments in t1.

  • NOESY:

    • Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set the spectral widths as in the COSY experiment.

    • The crucial parameter is the mixing time (d8), which allows for the NOE to build up. A typical range is 300-800 ms. Start with ~500 ms.

    • Acquire 8-16 scans per increment with 256-512 increments in t1.

References

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Direct Diels-Alder Reactions of Furfural Derivatives with Maleimides - Supporting Information. (n.d.). Wiley-VCH.
  • Schoffstall, A. M., & Gaddis, B. A. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582.
  • Bothner-By, A. A., & Naar-Colin, C. (1962). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 36(9), 2439-2445.
  • High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure.
  • Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001). ACS Publications.
  • Advanced NMR Spectroscopy. (n.d.). Wiley Analytical Science.
  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Chemistry.
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1833.
  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ACS Sustainable Chemistry & Engineering.
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  • Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. (n.d.). Semantic Scholar.
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  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI.
  • From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. (2026). Bioconjugate Chemistry - ACS Publications.
  • 2,6-exo-8,10-exo-4-Butyl-9-oxa-4-azatetracyclo[5.3.1.0 2,6 .0 8,10 ]undecane-3,5-dione. (n.d.). MDPI.
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  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
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Addressing stability issues of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this valuable chemical scaffold. As a strained bicyclic system, this molecule's reactivity is key to its utility, but it also necessitates careful handling to ensure experimental success and reproducibility. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction: Understanding the Core Stability Challenges

This compound is a Diels-Alder adduct of furan and maleimide. Its unique three-dimensional structure makes it a compelling building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its two primary points of instability:

  • Inherent Ring Strain: The tricyclic framework possesses significant angle and torsional strain, making it energetically poised for reactions that can alleviate this strain.[1][2] This is the underlying reason for its susceptibility to degradation.

  • Susceptibility to Hydrolysis: The molecule contains a succinimide ring, which is prone to nucleophilic attack by water or hydroxide ions, leading to ring-opening.[3][4] This process is highly dependent on the pH of the solution.

  • Thermal Reversibility: As a Diels-Alder adduct, it can undergo a thermal retro-Diels-Alder (rDA) reaction, reverting to its constituent furan and maleimide precursors, particularly at elevated temperatures.[5][6]

This guide will address how to manage these challenges in your experimental workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are designed to be both practical and mechanistically informative.

Question 1: "My compound is rapidly degrading in an aqueous buffer, leading to new peaks in my LC-MS. What is happening and how can I prevent it?"

Answer: This is the most common stability issue and is almost certainly due to the hydrolysis of the succinimide ring. The succinimide moiety is an imide flanked by two carbonyl groups, which are electrophilic and susceptible to nucleophilic attack. In aqueous solutions, water or hydroxide ions act as nucleophiles, leading to the cleavage of a carbonyl-nitrogen bond and the formation of a succinamic acid derivative.

The rate of this hydrolysis is highly pH-dependent.[4] Alkaline conditions dramatically accelerate the degradation due to the increased concentration of the potent hydroxide nucleophile.[3] While the reaction also occurs in neutral water, a slightly acidic environment can significantly slow the process.

Causality Behind Mitigation: By controlling the pH, you directly control the concentration of the primary nucleophile (OH⁻) responsible for rapid degradation. Using a non-nucleophilic buffer and maintaining a slightly acidic pH minimizes the rate of this unwanted side reaction, preserving the integrity of your compound in solution.

Mitigation Protocol:

  • Buffer Selection: Immediately switch to a buffer system with a pH between 5.5 and 6.5. Acetate or MES buffers are excellent starting points. Avoid basic buffers (e.g., phosphate or borate buffers at pH > 7.5) and buffers containing primary or secondary amines (e.g., Tris), as these can also act as nucleophiles.[4]

  • Solution Preparation: Prepare aqueous solutions of the compound immediately before use. Do not store the compound in aqueous media for extended periods, even at low temperatures. If a stock solution is required, prepare it in a dry, aprotic solvent like DMSO or DMF and store it at -20°C or below.

  • Temperature Control: Perform your experiments at the lowest practical temperature to further reduce the hydrolysis rate.

Question 2: "I'm running a reaction at 80°C and observing low yields and the appearance of what I suspect are furan and a maleimide derivative. Is my starting material decomposing?"

Answer: Yes, this is a classic signature of a retro-Diels-Alder (rDA) reaction. The tricyclic system is formed via a [4+2] cycloaddition, and this reaction is reversible.[7] The forward reaction is enthalpically favored at lower temperatures, but the reverse reaction is entropically favored because two molecules are formed from one. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), at a sufficiently high temperature (T), the TΔS term will dominate, making the retro-reaction spontaneous.[8] For many 7-oxabicyclo[2.2.1]heptene systems, this becomes significant at temperatures above 60-80°C.[5]

Causality Behind Mitigation: The rDA is a thermal equilibrium process. By lowering the temperature, you shift the equilibrium back toward the thermodynamically favored adduct, minimizing the concentration of the dissociated furan and maleimide in your reaction mixture. This ensures your starting material remains intact for the desired transformation.

Mitigation Protocol:

  • Temperature Reduction: If your desired reaction chemistry allows, reduce the temperature to below 60°C. Ideally, run the reaction at room temperature or below.

  • Reaction Monitoring: If elevated temperatures are unavoidable, monitor the reaction closely for the consumption of starting material and the formation of byproducts. Minimize reaction time at high temperatures.

  • Alternative Synthetic Routes: In some cases, it may be necessary to redesign the synthetic sequence to avoid high-temperature steps after the formation of the tricyclic scaffold.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary pathways for the degradation of this compound in solution.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_rda Retro-Diels-Alder Parent 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione Hydrolysis_Product Ring-Opened Succinamic Acid Derivative Parent->Hydrolysis_Product H₂O / OH⁻ (pH Dependent) Furan Furan Parent->Furan Heat (Δ) (Temp. Dependent) Maleimide Maleimide Parent->Maleimide Heat (Δ) (Temp. Dependent)

Caption: Primary degradation routes: pH-dependent hydrolysis and temperature-dependent rDA.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Proper storage is critical for maintaining the compound's integrity. The recommended conditions are summarized in the table below.

ConditionSolid StateSolution State
Temperature -20°C or below-20°C or below (ideally -80°C)
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)N/A
Solvent N/ADry, aprotic solvents (e.g., Anhydrous DMSO, DMF)
Considerations Keep tightly sealed in a desiccator to prevent moisture uptake.Prepare solutions fresh. If storing, use septum-sealed vials to minimize moisture ingress. Avoid repeated freeze-thaw cycles.
  • Q: Which analytical methods are best for monitoring the stability of this compound?

    • A: A combination of techniques is ideal.

      • HPLC-UV/MS: This is the workhorse method. A reversed-phase C18 column can be used to monitor the disappearance of the parent peak and the appearance of more polar hydrolysis products or less retained rDA products. Mass spectrometry provides definitive identification of the degradants.

      • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation. In a stability study, you can monitor the disappearance of characteristic peaks of the parent compound and the emergence of new signals corresponding to furan (a sharp singlet) or the ring-opened succinamic acid.

  • Q: Can I reverse the retro-Diels-Alder reaction?

    • A: Yes, the reaction is an equilibrium. If you have a sample that has partially decomposed via the rDA pathway, simply allowing it to stand at a lower temperature (e.g., room temperature) in a concentrated solution can shift the equilibrium back towards the desired tricyclic adduct. However, this is not a practical purification method and it is far better to prevent the rDA reaction from occurring in the first place.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffer

This protocol provides a framework for evaluating the stability of your compound under specific aqueous conditions.

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock (e.g., 50 mg/mL). This stock is considered stable when stored at -20°C.

  • Test Solution Preparation:

    • Prepare your aqueous buffer of interest (e.g., 50 mM sodium acetate, pH 5.5).

    • Spike the buffer with the DMSO stock solution to a final concentration of 0.5 mg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to not significantly alter the solution properties. This is your t=0 sample.

  • Time-Point Analysis:

    • Immediately inject the t=0 sample onto the HPLC system.

    • Store the remaining test solution under the desired experimental conditions (e.g., 25°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC.

  • Data Analysis:

    • Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the chromatogram at a relevant UV wavelength (e.g., 220 nm).

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine its stability profile under those conditions.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose potential stability issues in your workflow.

G Start Experiencing Low Yield or Unexpected Byproducts? Aqueous Is the compound in an aqueous or protic solution? Start->Aqueous Temp Is the solution heated above room temperature? Aqueous->Temp No Check_pH Suspect Hydrolysis. Check Solution pH. Aqueous->Check_pH Yes Check_rDA Suspect Retro-Diels-Alder. Confirm byproducts (Furan/Maleimide). Temp->Check_rDA Yes Other Consider other reaction pathways or reagent instability. Temp->Other No Action_pH Adjust to pH 5.5-6.5. Use aprotic solvent for storage. Work at lower temperatures. Check_pH->Action_pH Action_rDA Reduce reaction temperature (<60°C). Minimize time at elevated temperatures. Check_rDA->Action_rDA

Caption: A decision tree to quickly diagnose potential stability problems.

References

  • Guzman, F., & Salah, Z. (2002). Theoretical Study on the Alkaline and Neutral Hydrolysis of Succinimide Derivatives in Deamidation Reactions. The Journal of Physical Chemistry A. [Link]

  • Guzman, F., & Salah, Z. (2003). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry. [Link]

  • Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]

  • Lu, C., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Manka, J. T., et al. (2000). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry. [Link]

  • Casida, J. E., & Soderlund, D. M. (1996). Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog. Chemical Research in Toxicology. [Link]

  • St. Amant, A. H., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

  • Manka, J. T., et al. (2000). Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Retro-Diels–Alder reaction. [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Discovery of Novel Cyclophilin A Ligands Using an H/D... ResearchGate. [Link]

  • Li, Y. (2010). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E. [Link]

  • American Elements. This compound. [Link]

  • Stability Relationships in Bicyclic Ketones. ResearchGate. [Link]

  • Wikipedia. Ring strain. [Link]

  • Tan, X.-J., et al. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E. [Link]

  • Gooden, D. M. (2009). 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione). Molbank. [Link]

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. [Link]

  • Fiveable. Stability of Cycloalkanes: Ring Strain. [Link]

  • DIELS-ALDER REACTION AND ITS APPLICATIONS IN POLYMER... ITU Academic Open Archives. [Link]

  • Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Smirnova, T. (2010). Novel Photochemical Methodologies for Diversity Oriented Synthesis and Screening of Combinatorial Libraries. Digital Commons @ DU. [Link]

  • Wilson, J. J., et al. (2012). Discovery of Novel Cyclophilin A Ligands Using an H/D Exchange- and Mass Spectrometry-Based Strategy. ACS Combinatorial Science. [Link]

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Best practices for handling and storage of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS No. 6253-28-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and utilization of this versatile chemical intermediate. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section provides a foundational understanding of this compound, covering its essential properties and recommended practices.

FAQ 1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. Its rigid, tricyclic structure, often referred to as an oxanorbornene imide, makes it a valuable building block in medicinal chemistry and materials science.[1] It is synthesized via a Diels-Alder reaction between furan and maleimide.

Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including derivatives with potential as neuroprotective agents.[2][3]

  • Polymer Chemistry: The strained olefin bond in the bicyclic system makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP).

  • Dynamic Covalent Chemistry: The thermally reversible nature of its formation (Diels-Alder reaction) and decomposition (retro-Diels-Alder reaction) is utilized in the development of self-healing materials and other dynamic systems.[4][5]

FAQ 2: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

  • Temperature: 2-8°C is often suggested by suppliers for optimal shelf life.[1]

  • Atmosphere: Storage under an inert gas (e.g., argon or nitrogen) is advisable to prevent potential oxidation or reaction with atmospheric moisture.

  • Light: Protect from light, as UV radiation can potentially promote degradation or side reactions.

  • Container: Keep the container tightly sealed to prevent moisture ingress.[6]

FAQ 3: What are the key physical and chemical properties I should be aware of?

A summary of important properties is provided in the table below.

PropertyValueSource(s)
CAS Number 6253-28-7[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance White to off-white crystalline solid[7]
Melting Point Approximately 160 °C[1]
FAQ 4: What are the primary safety hazards associated with this compound?

Based on available safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Experimental Protocols & Workflows

Protocol 1: General Handling and Weighing

The workflow below outlines the best practices for handling the compound to maintain its purity and ensure user safety.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup a Equilibrate container to room temperature c Transfer desired amount to a pre-tared vial under inert atmosphere a->c Prevents condensation b Prepare inert atmosphere (e.g., glovebox or nitrogen-flushed bag) b->c Minimizes moisture/air exposure d Seal the vial immediately c->d f Decontaminate weighing utensils and surfaces c->f e Return main container to 2-8°C storage d->e

Caption: Workflow for safe handling and weighing.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Issue 1: Low or No Yield in Diels-Alder Synthesis

Problem: The reaction between furan and maleimide results in a low yield of the desired this compound product.

Causality: The Diels-Alder reaction involving furan is reversible.[4][8] The equilibrium between reactants and the product is highly sensitive to temperature. At elevated temperatures, the retro-Diels-Alder reaction is favored, leading to the decomposition of the product back to furan and maleimide.[4][8]

Troubleshooting Steps:

  • Temperature Control:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the formation of the endo isomer is kinetically favored, but this isomer is less stable. The desired exo isomer is thermodynamically more stable.[4][9] Running the reaction at a moderate temperature for a longer duration can allow the reaction to equilibrate to the more stable exo product. However, excessively high temperatures will shift the equilibrium back to the starting materials.[8]

    • Recommendation: Start with room temperature or slightly elevated temperatures (e.g., 40-50°C) and monitor the reaction progress. Avoid high-temperature reflux unless literature for a specific derivative suggests it.

  • Concentration and Stoichiometry:

    • Le Chatelier's Principle: The Diels-Alder reaction involves two molecules coming together. Increasing the concentration of the reactants can help drive the equilibrium towards the product.

    • Stoichiometry: Using a slight excess of one of the reactants (typically the more volatile one, furan) can also shift the equilibrium. However, be mindful that this will require purification to remove the excess reactant.[5]

  • Solvent Effects:

    • The choice of solvent can influence the reaction rate and equilibrium position. While often performed in non-polar solvents like toluene, aqueous conditions have been shown to accelerate some Diels-Alder reactions.[10]

Troubleshooting Flowchart:

G start Low Yield in Diels-Alder Synthesis q1 What was the reaction temperature? start->q1 a1_high High (>80°C) q1->a1_high a1_mod Moderate (25-50°C) q1->a1_mod sol1 Lower temperature to 40-50°C. High temperatures favor the retro-Diels-Alder reaction. a1_high->sol1 q2 Are reactant concentrations low? a1_mod->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Increase reactant concentration or use a minimal amount of solvent. a2_yes->sol2 q3 Consider solvent effects. Could an alternative solvent be used? a2_no->q3 sol2->q3

Caption: Decision tree for troubleshooting low synthesis yield.

Issue 2: Product Fails to Crystallize or Oils Out During Purification

Problem: After synthesis and solvent removal, the crude product is an oil and does not solidify, or it oils out during attempted crystallization.

Causality: The presence of impurities can significantly depress the melting point and disrupt the crystal lattice formation. Common impurities include unreacted starting materials, the less stable endo isomer, or byproducts from side reactions. The choice of crystallization solvent is also critical.

Troubleshooting Steps:

  • Purity Assessment:

    • Before attempting crystallization, analyze a small sample of the crude product by ¹H NMR or TLC to assess its purity. The presence of significant amounts of starting materials or other impurities may necessitate pre-purification.

  • Solvent Selection for Crystallization:

    • The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Common Solvents: Literature reports suggest using solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexane for the crystallization of this compound and its derivatives.[2][3][7]

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble. If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Handling Oiling Out:

    • If the product oils out upon cooling, it indicates that the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly again. Seeding the solution with a previously obtained crystal can also promote crystallization over oiling out.

Issue 3: Suspected Product Degradation in Solution

Problem: During an experiment in an aqueous or protic solvent, a loss of the compound is observed over time, as indicated by TLC or LC-MS.

Causality: The imide functionality and the ether bridge in the oxanorbornene core can be susceptible to hydrolysis, especially under acidic or basic conditions. While generally stable, prolonged exposure to harsh pH conditions can lead to ring-opening of the imide or other degradation pathways.

Preventative Measures and Solutions:

  • pH Control:

    • If the compound must be used in an aqueous solution, maintain the pH as close to neutral (pH 7) as possible. Use appropriate buffers if necessary.

    • Studies on similar structures like hydrazones and oximes show that hydrolysis is often acid-catalyzed.[11][12] It is reasonable to infer that acidic conditions should be avoided for this compound.

  • Temperature:

    • Hydrolytic reactions are generally accelerated at higher temperatures. If working in a protic solvent, conduct the experiment at the lowest feasible temperature.

  • Solvent Choice:

    • When possible, use aprotic solvents (e.g., THF, DCM, DMF) to avoid hydrolysis. If a protic solvent is required, consider those with lower reactivity, such as t-butanol, over more nucleophilic ones like methanol or water.

Section 4: Characterization Data

Expected Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound and its derivatives. This can be used as a reference to confirm the identity and purity of the synthesized material.

Technique Expected Features Reference(s)
¹H NMR Signals corresponding to the olefinic protons, bridgehead protons, and protons adjacent to the imide carbonyls. The exact chemical shifts and coupling constants will depend on the specific derivative.[2][3][7]
¹³C NMR Resonances for the carbonyl carbons (typically >170 ppm), olefinic carbons, and aliphatic carbons of the tricyclic core.[2][3][7]
FTIR Strong absorption bands for the imide C=O stretching (typically around 1700-1780 cm⁻¹). C-O-C stretching of the ether bridge may also be visible.[2]

References

  • Froidevaux, V., Borne, M., Laborbe, E., Auvergne, R., Gandini, A., & Boutevin, B. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37742-37754.
  • CymitQuimica. (n.d.). Safety Data Sheet: this compound.
  • McCracken, J. M., Finnegan, J. R., & Sottos, N. R. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Macromolecules, 53(21), 9513–9522.
  • Determan, M. D., & Kessler, M. R. (2013). Retro diels alder reaction as a cleavable linker in dna/rna applications. U.S.
  • Suh, Y. S., & Lim, Y. (2015). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide.
  • Martin, P., De Santis, A., & D'Anna, F. (2020). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. The Journal of Physical Chemistry Letters, 11(18), 7623–7629.
  • Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Chemical Science, 11(46), 12590-12596.
  • Asif, A., Clay, J. E., & Jones, J. R. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
  • Bekas, D. G., & Paipetis, A. S. (2019).
  • Wang, C., Liu, X., & Zhang, X. (2018). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 10(11), 1234.
  • Reddit. (2015). Trouble with furan/maleimide DA on nanoparticle surface. r/chemistry.
  • ChemicalBook. (n.d.). exo-n-hydroxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide.
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Technical Support Center: Crystal Growth for X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for macromolecular crystallization. This resource is designed to provide in-depth, actionable guidance to overcome common and complex challenges encountered during the crystal growth process. Whether you are facing persistent precipitation, struggling with small or poorly formed crystals, or seeking to optimize diffraction quality, this guide offers structured troubleshooting workflows and evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common initial questions in protein crystallization.

Q1: I've screened hundreds of conditions and all my drops are clear. What's the most likely problem?

A: A majority of clear drops almost always indicates that your protein concentration is too low to achieve the necessary supersaturation.[1][2] The protein remains soluble under all tested conditions.

  • Immediate Action: Concentrate your protein sample further. A typical starting concentration for screening is 10-20 mg/mL, but some proteins may require concentrations exceeding 50 or even 100 mg/mL.[3][4]

  • Causality: Crystallization occurs when the concentration of the macromolecule exceeds its solubility limit, creating a supersaturated state from which an ordered solid can form.[5] If the concentration is too low, this energetic threshold is never crossed.

Q2: My drops are full of amorphous precipitate. What does this mean?

A: Heavy amorphous precipitation suggests that the supersaturation level was reached too quickly or that the protein is unstable in the tested condition, leading to disordered aggregation rather than ordered crystal lattice formation.[1] This can be caused by protein concentration being too high, or the precipitant concentration being too aggressive.[1][6]

  • Immediate Action: Repeat the promising conditions but systematically reduce the protein concentration or the precipitant concentration.[6][7] For example, set up a grid screen where you vary both parameters around the original "hit" condition.[8][9]

  • Causality: The goal of crystallization is to traverse the supersaturation gap slowly, allowing molecules sufficient time to orient themselves correctly into a crystal lattice. Rapidly crashing out of solution favors kinetically trapped, disordered aggregates.[10]

Q3: What is the best crystallization method to start with?

A: The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common and recommended starting point for initial screening.[11]

  • Why it works: This method allows for a slow, controlled increase in both protein and precipitant concentration as water vapor equilibrates from the drop to the more concentrated reservoir solution.[11] This gentle approach to supersaturation is ideal for exploring a wide range of conditions using sparse matrix screens.[3]

  • Alternative: The microbatch method, where a small drop of the protein/precipitant mixture is placed under oil, is also effective and uses very small sample volumes.[11] The rate of equilibration can be controlled by the type of oil used.[11][12]

Q4: How pure does my protein sample need to be?

A: For the highest chance of success, your protein sample should be >95% pure and, just as importantly, conformationally and oligomerically homogeneous (monodisperse).[13]

  • Impact of Impurities: Impurities, including other proteins or even aggregated forms of your target protein, can inhibit nucleation or terminate crystal growth by binding to the crystal surface and disrupting the lattice.[7][13]

  • Verification: Purity should be confirmed by SDS-PAGE, and homogeneity can be assessed using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[13][14]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific, observable problems with detailed diagnostic workflows and step-by-step solutions.

Guide 1: Problem - Heavy Amorphous Precipitate

Symptom: The crystallization drop appears cloudy, grainy, or contains a dense, non-crystalline solid immediately or within a few hours of setup. Microscopic examination under cross-polarized light shows no birefringence.[6]

Potential Causes:

  • Kinetics of Supersaturation: The solution is moving into the precipitation zone of the phase diagram too rapidly. This is the most common cause.

  • Protein Instability: The pH, salt concentration, or other components of the crystallization solution are causing the protein to denature and aggregate.[1]

  • Incorrect Protein Concentration: The protein concentration is simply too high for the given precipitant condition, leading to immediate "crashing out."[1]

  • Protein Sample Quality: The sample may lack homogeneity, containing a fraction of misfolded or aggregated protein that seeds amorphous precipitation.

G start Amorphous Precipitate Observed check_timing Did precipitate form immediately (<1 hour)? start->check_timing immediate Kinetics are too fast or concentration is too high. check_timing->immediate Yes slow Possible protein instability or borderline kinetics. check_timing->slow No (forms over days) reduce_conc 1. Lower Protein Concentration 2. Lower Precipitant Concentration immediate->reduce_conc change_ratio 3. Vary Drop Ratio (e.g., 2:1, 1:2) reduce_conc->change_ratio change_temp 4. Change Temperature (e.g., move from 20°C to 4°C) change_ratio->change_temp check_purity Re-evaluate Protein Purity & Homogeneity (DLS, SEC) slow->check_purity additive_screen Perform Additive Screen (e.g., salts, detergents, ligands) check_purity->additive_screen grid_screen Fine Grid Screen around Condition (pH vs. Precipitant) additive_screen->grid_screen

Caption: Troubleshooting workflow for amorphous precipitate.

  • Optimize Concentrations (The Primary Fix):

    • Protocol: Create a systematic grid screen around the hit condition. For a 24-well plate, vary the precipitant concentration along the Y-axis (e.g., 80%, 90%, 100%, 110% of the original concentration) and the protein concentration along the X-axis (e.g., 5 mg/mL, 7.5 mg/mL, 10 mg/mL, 12.5 mg/mL).

    • Causality: This systematically explores the phase space around your initial condition, allowing you to find a "sweet spot" that promotes slower, more controlled supersaturation, favoring crystal nucleation over amorphous precipitation.[3]

  • Modify Equilibration Rate:

    • Protocol (Vapor Diffusion): Change the drop volume or the ratio of protein to reservoir solution. A larger drop (e.g., 4µL protein + 4µL reservoir) will equilibrate more slowly than a smaller one (1µL + 1µL). Alternatively, using a 2:1 protein-to-reservoir ratio will start the drop further from its final equilibrium point, altering the path through the phase diagram.

    • Protocol (Microbatch): Use a more viscous oil (e.g., paraffin oil) to slow down water evaporation from the drop.[11]

    • Causality: Slowing the rate of water vapor transport provides more time for molecules to diffuse and correctly orient into a growing crystal lattice.[7]

  • Re-evaluate and Buffer the Protein:

    • Protocol: Ensure your protein is in a minimal, stabilizing buffer before crystallization.[3] Consider adding small molecules known to increase protein stability and solubility, such as L-arginine/L-glutamate (50 mM) or low concentrations of glycerol (2-5%).[10] Perform a thermal shift assay (DSF) to screen for buffers and additives that increase the protein's melting temperature (Tm), as stability is directly linked to crystallization success.[15]

    • Causality: A more stable protein is less likely to denature and aggregate when subjected to the stress of a crystallization condition.[14]

Guide 2: Problem - Crystals Are Too Small, Needle-like, or Form Showers

Symptom: The drop contains a large number of very small crystals, often thin needles or plates, making them unsuitable for X-ray diffraction analysis. This is often referred to as a "crystal shower."

Potential Causes:

  • Excessive Nucleation: The rate of nucleation is too high, leading to the formation of many growth centers that compete for a limited supply of protein, preventing any single crystal from growing large.[7][16]

  • Rapid Crystal Growth: The kinetics drive rapid, one-dimensional growth (needles) or two-dimensional growth (plates) rather than controlled, three-dimensional expansion.[17][18]

  • Impurity-Induced Termination: Impurities in the protein sample can cap crystal growth, preventing them from reaching a suitable size.[7]

StrategyMechanismProtocol Example
Reduce Supersaturation Lowers the driving force for nucleation.Decrease protein or precipitant concentration by 10-20%.[7]
Increase Equilibration Time Allows fewer nuclei to form and grow larger.Increase drop volume; use a less volatile anti-solvent in vapor diffusion.[19]
Change Temperature Alters protein solubility and kinetics.Lowering the temperature (e.g., from 20°C to 4°C) often slows kinetics and can reduce nucleation.[4]
Additive Screening Additives can bind to the protein surface, altering crystal contacts and growth patterns.Use a commercial additive screen or add divalent cations (e.g., MgCl₂, CaCl₂) which can sometimes mediate better crystal contacts.
Seeding Provides a pre-formed crystal lattice, bypassing the spontaneous nucleation phase.Introduce a micro- or macro-seed from a previous experiment into a new, less-saturated drop.

This protocol is used when you have a condition that produces microcrystals and you want to grow larger, diffraction-quality crystals from it.

  • Prepare the Seed Stock: a. Locate a drop containing a shower of microcrystals. b. Insert a Hampton Research Seed Bead™ into the drop and agitate it gently to break up the crystal clusters. c. Alternatively, use a fine needle or whisker to manually crush the crystals. d. Transfer the bead or a small volume (0.1-0.5 µL) of the crushed crystal slurry into a 1.5 mL tube containing 50 µL of a "seed buffer" (typically the reservoir solution from the original hit). This is your seed stock. e. Create a serial dilution of this stock (1:10, 1:100, 1:1000) in the same seed buffer.

  • Set Up New Drops for Seeding: a. Prepare new crystallization drops using conditions that are slightly less supersaturated than the original hit. A good starting point is to use 70-80% of the original precipitant concentration. The goal is to be in the "metastable zone" where existing crystals will grow but new ones will not spontaneously form. b. Let these new drops equilibrate for 1-2 hours.

  • Introduce the Seeds: a. Using a clean whisker or pipette tip, transfer a tiny volume (~10-50 nL) from one of your diluted seed stocks and streak it through the new drop. b. Repeat for each dilution.

  • Incubate and Observe: a. Seal the plate and incubate under the original conditions. b. Observe the drops over the next few days. The ideal dilution will result in only a few crystals growing to a large size.

Causality: Seeding bypasses the stochastic and often uncontrollable nucleation step by providing a template for growth. By setting up the new drop in the metastable zone, you ensure that growth occurs only on the introduced seeds, channeling all available protein into a small number of crystals.

Guide 3: Problem - Crystals Diffract Poorly or Not at All

Symptom: You have successfully grown crystals that appear morphologically suitable (single, good size, clear edges), but they produce weak, diffuse, or no diffraction spots when exposed to an X-ray beam.

Potential Causes:

  • High Solvent Content / Poor Packing: The crystal lattice is poorly ordered, with large solvent channels and high molecular motion, which smears out the diffraction pattern.[20][21]

  • Lattice Strain: The accumulation of impurities or slight conformational heterogeneity within the crystal introduces defects and disorder.[7]

  • Radiation Damage: The crystal is being damaged by the X-ray beam, leading to a rapid decay in diffraction quality.[13][22] Protein crystals are particularly sensitive to this.[21]

  • Anisotropy: The crystal diffracts well in some directions but poorly in others, often a problem with plate-like or needle-like morphologies.[7]

G start Poor Diffraction Observed dehydration Post-Crystallization Dehydration start->dehydration annealing Crystal Annealing start->annealing additives Re-grow with Additives start->additives dehydration_exp Reduces solvent content, tightens lattice packing. dehydration->dehydration_exp outcome Improved Crystal Ordering & Diffraction Resolution dehydration->outcome annealing_exp Relieves mechanical stress and improves molecular ordering. annealing->annealing_exp annealing->outcome additives_exp Small molecules can act as 'molecular glue' to stabilize crystal contacts. additives->additives_exp additives->outcome

Caption: Key strategies to improve the diffraction quality of existing crystals.

  • Post-Crystallization Dehydration:

    • Protocol: Carefully transfer a crystal into a new solution containing a higher concentration of the original precipitant or a cryoprotectant. This can also be achieved by adding salts to the reservoir of a vapor diffusion setup, which draws more water out of the crystal.

    • Causality: Dehydration can shrink the unit cell and reduce the volume of the solvent channels, leading to tighter molecular packing and reduced mobility.[20] This often results in a significant improvement in the diffraction resolution limit.[20]

  • Crystal Annealing:

    • Protocol: After cryo-cooling a crystal in liquid nitrogen, briefly remove it from the nitrogen stream for 1-3 seconds to allow the surface to warm slightly before plunging it back in. This process can be repeated 2-3 times.

    • Causality: This controlled, transient warming can relieve mechanical stress and lattice imperfections introduced during the rapid freezing process, allowing molecules to settle into a more well-ordered state.

  • Chemical Modification and Additives:

    • Protocol: Attempt to re-grow the crystals in the presence of small molecule additives.[11] Alternatively, consider chemical modification of the protein itself, such as reductive methylation of lysine residues. This modifies surface properties and can reduce conformational entropy, potentially promoting better crystal contacts.[11][23]

    • Causality: Additives can sometimes be incorporated into the crystal lattice, forming new contacts that stabilize the overall packing.[24] Chemical modification can present a more homogeneous surface for crystallization.

References

  • Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Google Sites. Protein XRD Protocols - Crystallization of Proteins.
  • Creative Biostructure. Optimizing Protein Production and Purification for Crystallography. Available from: [Link]

  • ResearchGate. (2018). How to improve the diffraction quality of protein crystals?. Available from: [Link]

  • ResearchGate. (2019). Attempting to recreate protein crystallization conditions, however, am hitting a wall. Suggestions?. Available from: [Link]

  • Monteiro, D. (2021). Protein Crystallization Theory. YouTube. Available from: [Link]

  • MDPI. (2018). Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data. Available from: [Link]

  • Abdalla, M., et al. (2016). Important Factors Influencing Protein Crystallization. Global Journal of Biotechnology & Biomaterials Science. Available from: [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Available from: [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available from: [Link]

  • Bergfors, T. Crystals with problems. Available from: [Link]

  • Dessau, M., & Modis, Y. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. Available from: [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods. X-Ray Crystallography Facility. Available from: [Link]

  • JoVE. (2010). Video: Protein Crystallization for X-ray Crystallography. Available from: [Link]

  • ResearchGate. (2015). How can I determine optimal protein concentration for crystallization?. Available from: [Link]

  • Wikipedia. Protein crystallization. Available from: [Link]

  • The Biochemist. (2021). A beginner’s guide to X-ray data processing. Portland Press. Available from: [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Available from: [Link]

  • Pan, W., et al. (2010). Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates. Biophysical Journal. Available from: [Link]

  • Hampton Research. Crystallization Screening. Available from: [Link]

  • Wlodawer, A. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Available from: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available from: [Link]

  • Hulme, A. T., & Price, S. L. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Crystal Growth & Design. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • ACS Publications. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Available from: [Link]

  • Bergfors, T. Spherulites, gels, phase separations…. Available from: [Link]

  • NIH. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Available from: [Link]

  • ResearchGate. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available from: [Link]

  • PubMed. (2007). High-throughput crystallization screening. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

  • Applied Photophysics. Targeting Optimal Buffers for Downstream Crystallisation Screening. Available from: [Link]

  • RSC Publishing. (2021). Crystal growth and morphology control of needle-shaped organic crystals. Available from: [Link]

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Validation & Comparative

A Spectroscopic Guide to the Structural Confirmation of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a Diels-Alder adduct of furan and maleimide. We will delve into the application of fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate its unique tricyclic framework.

The synthesis of this compound, typically achieved through a Diels-Alder reaction between furan and maleimide, can result in both endo and exo isomers.[1][2] The stereochemistry of this adduct is crucial as it significantly influences the molecule's properties and subsequent reactivity. The exo isomer is generally the thermodynamically more stable product, especially at higher temperatures, due to reduced steric hindrance.[1][3] This guide will focus on the characterization of the exo isomer, which is often preferentially formed under thermal conditions.[4]

The Causality Behind Spectroscopic Choices

The selection of ¹H NMR, ¹³C NMR, IR, and MS is not arbitrary. Each technique provides a unique and complementary piece of the structural puzzle.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy are unparalleled in their ability to map the carbon-hydrogen framework of a molecule. They provide information on the chemical environment, connectivity, and stereochemistry of individual atoms. For a rigid bicyclic system like the target compound, the spatial arrangement of protons leads to distinct coupling constants and chemical shifts, which are instrumental in assigning the exo or endo configuration.[2][5]

  • Infrared (IR) Spectroscopy is highly sensitive to the functional groups present in a molecule. In this case, it will be used to confirm the presence of the characteristic cyclic imide and the ether linkage, key features of the target structure.[6]

  • Mass Spectrometry (MS) provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.[7]

By integrating the data from these four techniques, we can build a self-validating system for the structural confirmation of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.

Experimental Protocols and Data Interpretation

Synthesis of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (exo-isomer)

A common method for synthesizing the target compound involves the Diels-Alder reaction of furan with maleimide.[1] To favor the formation of the thermodynamically stable exo-isomer, the reaction is typically performed at elevated temperatures. Microwave irradiation has also been shown to be an efficient method for selectively producing the exo-adduct.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between the exo and endo isomers. The key lies in the coupling constants between the bridgehead protons and the protons on the carbon atoms adjacent to the imide ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent add_tms Add TMS internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Place tube in NMR spectrometer transfer->instrument acquire Acquire FID data instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Baseline Correction phase->integrate

Caption: Workflow for ¹H NMR analysis.

Interpretation of ¹H NMR Data

The expected ¹H NMR spectrum of the exo-isomer of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione will exhibit several key signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-8, H-9 (Olefinic)~6.5Singlet-These protons are chemically equivalent in the exo isomer, leading to a singlet. Their chemical shift is in the typical range for vinyl protons in a strained bicyclic system.[1]
H-2, H-6 (Bridgehead)~5.3Singlet-These protons are also equivalent and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.
H-1, H-7~2.9Singlet-In the exo configuration, these protons are equivalent and do not couple with the bridgehead protons, resulting in a singlet. This is a key diagnostic feature for the exo isomer.
N-H (Imide)~8.1Broad Singlet-The chemical shift of the imide proton can be variable and is often broad due to quadrupole broadening and exchange.[1]

Comparison with the endo-Isomer:

In the endo-isomer, the protons at positions 1 and 7 are not equivalent to the bridgehead protons (H-2 and H-6) and will exhibit a more complex splitting pattern due to coupling.[2] This clear difference in the multiplicity of the signals for the protons at C-1/C-7 and C-2/C-6 is the most reliable way to distinguish between the exo and endo isomers using ¹H NMR.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is expected to show four distinct signals in the aliphatic and olefinic regions, and one signal for the carbonyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C-3, C-5 (Carbonyl)~175The carbonyl carbons of the imide group are highly deshielded and appear at a characteristic downfield chemical shift.[9]
C-8, C-9 (Olefinic)~136These olefinic carbons appear in the expected region for a double bond within a bicyclic system.[9]
C-2, C-6 (Bridgehead)~80The bridgehead carbons attached to the oxygen atom are significantly deshielded.[9]
C-1, C-7~45These aliphatic carbons are shielded relative to the bridgehead carbons.[9]

The number of signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. The chemical shifts are consistent with the presence of the imide, ether, and alkene functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the characteristic functional groups in the target molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Diagram of the IR Spectroscopy Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Prepare sample (ATR or KBr pellet) instrument Place sample in FTIR spectrometer sample_prep->instrument acquire Acquire interferogram instrument->acquire ft Fourier Transform acquire->ft analyze Analyze spectrum ft->analyze

Caption: Workflow for IR spectroscopy analysis.

Interpretation of IR Data

The IR spectrum will provide clear evidence for the cyclic imide and the ether linkage.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale for Assignment
N-H Stretch~3200MediumCharacteristic stretching vibration of the N-H bond in the imide.[6]
C=O Stretch (asymmetric)~1770StrongCyclic imides typically show two carbonyl stretching bands. The asymmetric stretch appears at a higher frequency.[6][10]
C=O Stretch (symmetric)~1700StrongThe symmetric carbonyl stretch appears at a lower frequency.[6][10]
C-O-C Stretch (ether)~1100-1000StrongCharacteristic stretching vibration of the C-O-C ether linkage in the bicyclic system.
C=C Stretch (alkene)~1640MediumStretching vibration of the carbon-carbon double bond.

The presence of the two distinct carbonyl peaks is a strong indicator of the cyclic imide structure.[6]

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is used to determine the molecular weight of the compound, providing the final piece of evidence for its structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion peak.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Interpretation of Mass Spectrometry Data

The molecular formula of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is C₈H₇NO₃.[11] The expected monoisotopic mass is 165.0426 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization method used.

Ion Expected m/z Rationale
[M]⁺165.0426Molecular ion peak.
[M+H]⁺166.0504Protonated molecular ion, commonly observed in ESI-MS.[1]
[M+Na]⁺188.0323Sodiated adduct, also commonly observed in ESI-MS.

The observation of a peak at the expected m/z value provides strong evidence for the elemental composition of the synthesized compound.

Comparative Analysis and Conclusion

To provide a robust confirmation, it is beneficial to compare the acquired spectroscopic data with that of a known standard or with data reported in the literature. Additionally, comparing the data to that of a potential alternative structure, such as the corresponding anhydride (4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione), can highlight the unique spectral features of the target imide.

Spectroscopic Feature 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Anhydride) Key Differentiator
¹H NMR N-H signal (~8.1 ppm)Absence of N-H signalPresence of the imide proton.
¹³C NMR Carbonyl carbons (~175 ppm)Carbonyl carbons at a slightly different chemical shiftThe electronic environment of the carbonyls is different.
IR N-H stretch (~3200 cm⁻¹), two C=O stretches (~1770, ~1700 cm⁻¹)Absence of N-H stretch, two C=O stretches at different frequenciesPresence of the N-H bond and characteristic imide carbonyl absorptions.[6]
MS m/z of [M+H]⁺ = 166m/z of [M+H]⁺ = 167Difference in molecular weight due to N vs. O.

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals.

  • Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online.

  • 6-(4-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione). MDPI.

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health.

  • FT-IR data of synthesized maleimide derivatives (N1-N4). ResearchGate.

  • Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry.

  • A Diels-Alder probe for discovery of natural products containing furan moieties. PubMed.

  • A Diels–Alder probe for discovery of natural products containing furan moieties. Royal Society of Chemistry.

  • 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. National Institutes of Health.

  • 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. National Institutes of Health.

  • Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. National Institutes of Health.

  • Vibrational spectroscopy of N-phenylmaleimide. ResearchGate.

  • N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. Canadian Science Publishing.

  • exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. International Union of Crystallography.

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online.

  • Structural characterization of strained oxacycles by 13C NMR spectroscopy. Arkivoc.

  • FTIR spectrum data for cyclic imide derivatives (1–3). ResearchGate.

  • [Organic Chemistry II] Reading proton NMR of bicyclic compound? Reddit.

  • 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. Biosynth.

  • 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. Guidechem.

  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. University of Michigan.

  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 13C NMR spectrum. ChemicalBook.

  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 1H NMR spectrum. ChemicalBook.

  • (1-S,2-R,6-S,7-S)-8-[18-CARBOXY1X1-YL]-4,10-DIOXATRICYCLO-[5.2.1.0-(2.6)]-DEC-8-ENE-3,5-DIONE. SpectraBase.

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.

  • Maleimide, n-(2,6-xylyl)-. NIST WebBook.

  • N-Methylmaleimide. NIST WebBook.

  • This compound. American Elements.

  • Endo/exo transition structures (TSs) and products in Diels–Alder (DA)... ResearchGate.

  • Chemical shifts. University of Regensburg.

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Institutes of Health.

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

  • This compound. MySkinRecipes.

  • exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. ResearchGate.

  • Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar.

  • This compound. Fluorochem.

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  • Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide. MDPI.

  • An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. ACS Publications.

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI.

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A Comparative Guide to Conventional and Microwave Synthesis of the Exo-Diels-Alder Adduct

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainable practices is paramount. The Diels-Alder reaction, a cornerstone of C-C bond formation, presents a classic case study in stereoselectivity, often favoring the kinetically controlled endo isomer. However, for many applications in materials science and drug development, the thermodynamically more stable exo isomer is the desired product. This guide provides an in-depth comparison of conventional thermal methods and microwave-assisted organic synthesis (MAOS) for the efficient production of the exo-adduct of the Diels-Alder reaction between cyclopentadiene and maleic anhydride, a close analog to dimethyl maleate.

The Underlying Principle: Kinetic vs. Thermodynamic Control

The Diels-Alder reaction between a cyclic diene like cyclopentadiene and a dienophile such as maleic anhydride can form two diastereomeric products: the endo and the exo isomer.[1][2] At lower reaction temperatures, the endo product is predominantly formed due to favorable secondary orbital interactions that lower the activation energy of its transition state.[1] This makes the endo isomer the kinetic product.

Conversely, the exo isomer is sterically less hindered and therefore thermodynamically more stable.[3] At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing the initially formed endo adduct to undergo a retro-Diels-Alder reaction and subsequently re-form as the more stable exo product.[3] This equilibrium shift towards the thermodynamic product is the key to selectively synthesizing the exo isomer.

Conventional Thermal Synthesis: The Path of Patience

Conventional synthesis of the exo-isomer relies on prolonged heating to overcome the kinetic barrier and allow the reaction to reach thermodynamic equilibrium. This is typically achieved by first forming the endo-adduct at a lower temperature, followed by thermal isomerization at a significantly higher temperature.

Experimental Protocol: Conventional Thermal Isomerization
  • Synthesis of the endo-adduct: Freshly cracked cyclopentadiene is reacted with maleic anhydride in a suitable solvent (e.g., ethyl acetate) at room temperature to yield the endo-5-norbornene-2,3-dicarboxylic anhydride.

  • Thermal Isomerization: The isolated endo-adduct is then heated in a high-boiling point solvent, such as 1,2-dimethoxybenzene or toluene, or even neat, at temperatures ranging from 190°C to 220°C.[3][4]

  • Reaction Monitoring and Work-up: The reaction is monitored over a period of 1.5 to 4 hours until the desired exo:endo ratio is achieved.[3][4] Upon cooling, the exo-isomer can often be purified by recrystallization. A detailed study demonstrated that heating the endo-isomer at 190°C for 1.5 hours can effectively produce a mixture rich in the exo-isomer.[3]

Microwave-Assisted Synthesis: The Acceleration of Thermodynamics

Microwave-assisted organic synthesis (MAOS) offers a transformative approach to driving reactions towards their thermodynamic products in a fraction of the time required by conventional heating. Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and a significant acceleration of the endo-exo isomerization.[5] The mechanism of microwave heating involves dipolar polarization and ionic conduction, which allows for rapid and uniform heating of the reaction medium.

Experimental Protocol: Microwave-Assisted Isomerization
  • Preparation: The endo-adduct of cyclopentadiene and maleic anhydride is dissolved in a suitable high-boiling, microwave-absorbent solvent like toluene.

  • Microwave Irradiation: The reaction vessel is placed in a dedicated microwave reactor. The mixture is irradiated at a set temperature, typically around 200°C.[6]

  • Rapid Isomerization: The target temperature is reached within minutes, and the isomerization to the exo-adduct proceeds rapidly. A typical reaction time is between 8 to 15 minutes.[6]

  • Cooling and Isolation: After the short reaction period, the vessel is cooled, and the exo-product is isolated, often with high purity, through crystallization.[6]

Performance Comparison: Conventional vs. Microwave Synthesis

The advantages of microwave synthesis in terms of reaction time and efficiency are stark when compared to conventional methods for obtaining the exo-isomer.

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 1.5 - 4 hours[3][4]8 - 15 minutes[6]
Temperature 190 - 220°C[3][4]~200°C[6]
Yield Good to high, but requires extended reaction timesHigh (e.g., 80.1%)[6]
Energy Efficiency Lower due to prolonged heatingHigher due to rapid, targeted heating
Process Control GoodExcellent, with precise temperature and pressure monitoring
exo:endo Ratio Can achieve high ratios with sufficient time (e.g., 1.19:1 at 260°C)[3]High ratios achieved rapidly

Visualizing the Workflow

The following diagrams illustrate the distinct workflows for the synthesis of the exo-isomer via conventional and microwave methods.

G cluster_0 Conventional Thermal Synthesis A React Cyclopentadiene & Maleic Anhydride (Room Temp) B Isolate endo-adduct A->B C Prolonged Heating (1.5 - 4 hours at 190-220°C) B->C D Cooling & Purification C->D E exo-isomer D->E

Caption: Workflow for Conventional Synthesis of the exo-isomer.

G cluster_1 Microwave-Assisted Synthesis F React Cyclopentadiene & Maleic Anhydride (Room Temp) G Isolate endo-adduct F->G H Microwave Irradiation (8-15 mins at 200°C) G->H I Cooling & Purification H->I J exo-isomer I->J

Sources

A Senior Application Scientist's Guide to Stereochemical Control in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Formation and Stability of Endo and Exo Isomers

For researchers in organic synthesis and drug development, mastering the principles that govern stereochemical outcomes is not merely academic—it is fundamental to designing efficient, selective, and potent molecules. The formation of endo and exo isomers, particularly in the context of the Diels-Alder reaction, serves as a quintessential case study in the nuanced interplay between reaction kinetics and thermodynamics. This guide provides an in-depth analysis of the factors controlling the formation and relative stability of these diastereomers, supported by mechanistic insights and practical experimental protocols.

Foundational Concepts: Defining the Endo and Exo Space

In cycloaddition reactions involving cyclic dienes, the dienophile can approach the diene in two distinct orientations, leading to the formation of two possible diastereomeric products: endo and exo.[1]

  • Endo Product : The substituent(s) on the dienophile are oriented syn (on the same side) to the larger or more unsaturated bridge of the newly formed bicyclic system.[1][2]

  • Exo Product : The substituent(s) on the dienophile are oriented anti (on the opposite side) to the larger or more unsaturated bridge.[1][2]

A common observation, often referred to as the Alder-Endo Rule , is that the endo isomer is typically the major product formed under standard, kinetically controlled conditions, even though it is often the less stable of the two.[3] This paradox lies at the heart of the kinetic versus thermodynamic control debate.

The Decisive Principle: Kinetic vs. Thermodynamic Control

The product distribution in a reaction that can yield multiple products is dictated by the reaction conditions.[4] Understanding this principle is paramount to selectively synthesizing the desired isomer.

  • Kinetic Control : This regime governs reactions that are irreversible or are stopped before equilibrium is reached. The product ratio is determined by the relative rates of formation. The major product, known as the kinetic product, is the one that forms the fastest because its formation proceeds through the lowest energy transition state.[4][5] These conditions are typically favored by lower temperatures and shorter reaction times.[4][6]

  • Thermodynamic Control : This applies when a reaction is reversible, allowing an equilibrium to be established between reactants and products. The product ratio reflects the relative thermodynamic stabilities of the products themselves. The major product, the thermodynamic product, is the most stable isomer (lowest Gibbs free energy).[4][5] These conditions are achieved with higher temperatures and longer reaction times, providing enough energy to overcome the activation barriers of both forward and reverse reactions.[5]

The energy profile below illustrates this fundamental concept.

G cluster_0 Reaction Coordinate Diagram: Endo vs. Exo Formation Reactants Reactants (Diene + Dienophile) Endo_Product Endo Product (Kinetic) p1 Reactants->p1 p3 Reactants->p3 p5 TS_Endo TS_endo p2 TS_Endo->p2 TS_Exo TS_exo p4 TS_Exo->p4 Exo_Product Exo Product (Thermodynamic) p1->TS_Endo ΔG‡ (endo) p2->Endo_Product p3->TS_Exo ΔG‡ (exo) p4->Exo_Product G cluster_endo Endo Transition State cluster_exo Exo Transition State Diene_Endo Diene π-system Dienophile_Endo Dienophile Activating Group (e.g., C=O) Diene_Endo->Dienophile_Endo Favorable Secondary Orbital Interaction Diene_Exo Diene π-system Dienophile_Exo Dienophile Activating Group (e.g., C=O)

Caption: Secondary orbital overlap in the endo transition state.

Analysis of Isomer Stability: Why the Exo Product is More Stable

The thermodynamic preference for the exo isomer is a direct consequence of steric hindrance . [3][7] In the final bicyclic product, the endo isomer holds the dienophile's substituents in a sterically crowded environment, tucked under the rigid, boat-like conformation of the six-membered ring. [7]This creates unfavorable van der Waals repulsions, increasing the overall strain and energy of the molecule.

Conversely, the exo isomer places these substituents in a position pointing away from the bicyclic framework, minimizing steric clashes and resulting in a lower energy, more stable conformation. [1][8]The stability of these rigid bicyclic systems is also conceptually linked to Bredt's Rule , which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system due to the immense strain of forcing a planar geometry on the non-planar ring structure. [9][10]While not directly about endo/exo stability, this rule underscores the importance of strain in determining the feasibility and stability of such bridged structures.

Experimental Guide: Synthesis and Analysis of Endo/Exo Isomers

The Diels-Alder reaction between cyclopentadiene and maleic anhydride is a classic undergraduate and research laboratory experiment that effectively demonstrates these principles. [11][12]

Controlling the Outcome: Temperature and Time

The product distribution can be readily manipulated by adjusting the reaction conditions, as summarized in the table below.

ConditionTemperatureTimeDominant ProcessMajor Product
Kinetic Control Low (e.g., 0-25 °C)ShortIrreversible Reactionendo-adduct
Thermodynamic Control High (e.g., >80 °C, reflux)LongReversible Reaction (Equilibrium)exo-adduct

Note: The reversibility of the Diels-Alder reaction (a retro-Diels-Alder) is crucial for achieving thermodynamic control. [5]At elevated temperatures, the less stable endo adduct can revert to the starting materials, which can then recombine to form the more stable exo adduct, eventually shifting the equilibrium to favor the thermodynamic product. [5][13]

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Reactant Prep (Freshly crack dicyclopentadiene) C 3. Reaction Setup A->C B 2. Dissolve Maleic Anhydride (e.g., in Ethyl Acetate) B->C D Kinetic Control (0-25°C, short time) C->D Low Temp E Thermodynamic Control (Reflux, long time) C->E High Temp F 4. Product Isolation (Crystallization, Filtration) D->F E->F G 5. Product Analysis (¹H NMR, Melting Point) F->G

Caption: Workflow for selective synthesis and analysis.

Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride (Kinetic Product)

This protocol is adapted from established laboratory procedures. [11][14][15]

  • Reactant Preparation : Freshly prepare cyclopentadiene by "cracking" dicyclopentadiene via fractional distillation. The monomer must be used immediately as it readily dimerizes back. [12][15]2. Dissolution : In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate, warming gently on a hot plate if necessary. [14]3. Solvent Mixture : Add 8 mL of hexane or petroleum ether to the solution and cool the flask in an ice bath. [14]4. Reaction : To the cold solution, add 2 mL of the freshly prepared cyclopentadiene. Swirl the flask to mix the reactants. An exothermic reaction should be observed. [14][16]5. Crystallization : Allow the flask to stand in the ice bath. The endo product will crystallize out of the solution.

  • Isolation : Collect the white crystalline product by suction filtration, wash with a small amount of cold hexane, and allow it to air dry.

  • Analysis : Determine the yield and melting point. Acquire a ¹H NMR spectrum to confirm the structure and stereochemistry.

Characterization: Differentiating Isomers with ¹H NMR Spectroscopy

¹H NMR is the most powerful tool for distinguishing between endo and exo isomers due to their distinct symmetries and the resulting differences in proton environments. [17][18]Key diagnostic signals are the protons on the carbons where the anhydride ring is attached.

  • In the exo isomer : The dihedral angle between the bridgehead protons and the adjacent protons on the anhydride-bearing carbons is approximately 90°. According to the Karplus equation, this results in a very small coupling constant (J ≈ 0 Hz), and these protons often appear as a singlet . [19]* In the endo isomer : The corresponding dihedral angle is much smaller (around 45°), leading to a significant coupling constant and a more complex splitting pattern (e.g., a doublet of doublets ). [19]

Exceptions and Advanced Perspectives

While the Alder-Endo rule is a robust guideline, it is not infallible.

  • Thermodynamically Stable Endo Adducts : In some systems, the endo adduct can be the more stable product. For example, theoretical and experimental studies of the reaction between cyclopentadiene and 1,4-benzoquinone show that the endo adduct is both the kinetic and thermodynamic product, likely due to favorable electronic interactions outweighing steric repulsion. [20]* Computational Chemistry : Modern computational methods, such as Density Functional Theory (DFT), allow for the accurate calculation of transition state energies and product stabilities. [21][22]These tools are invaluable for predicting stereochemical outcomes and understanding the subtle electronic and steric effects that govern selectivity, especially in complex systems or when experimental results deviate from simple models. [23]

Conclusion

The formation of endo and exo isomers is a classic demonstration of the principles of kinetic and thermodynamic control. The kinetic preference for the endo product is driven by stabilizing secondary orbital interactions in the transition state, while the thermodynamic preference for the exo product is governed by minimizing steric strain. By carefully manipulating reaction conditions such as temperature and time, researchers can selectively favor the formation of one isomer over the other. A thorough understanding of these underlying principles, combined with powerful analytical techniques like NMR and computational modeling, provides the essential toolkit for rational design and stereochemical control in modern chemical synthesis.

References

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  • da Silva, J. B. P., et al. (2014). Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. Química Nova, 37(4), 641-644. Retrieved from [Link]

  • Pearson. (n.d.). In 1935, J. Bredt, a German chemist, proposed that a bicycloalken... Retrieved from [Link]

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  • Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). SFU Summit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.2: Bredt's Rule. Retrieved from [Link]

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  • ResearchGate. (n.d.). Temperature and time-dependent relative molar ratios of 1-endo, 1-exo,.... Retrieved from [Link]

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  • ERIC. (2009). A Computational Experiment of the Endo versus Exo Preference in a Diels-Alder Reaction. Journal of Chemical Education. Retrieved from [Link]

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  • MDPI. (2020). Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The rigid, bicyclic structure of 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, an exo-adduct of the Diels-Alder reaction between furan and maleimide, presents a unique and valuable starting point for chemical exploration.[1][2] Its constrained conformation and strategically positioned functional groups make it an attractive template for designing compounds that can interact with specific biological targets. This guide provides a comparative overview of the biological activities of the parent scaffold and its structurally diverse derivatives, supported by experimental data from peer-reviewed literature. We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their therapeutic potential across various domains, including virology, oncology, and neuroscience.

The core structure is typically synthesized via a Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. This foundational reaction provides a straightforward entry into the tricyclic system, which can then be functionalized, particularly at the nitrogen atom of the imide ring, to generate a library of derivatives.[1]

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Furan Furan Core 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Furan->Core Diels-Alder Reaction Maleimide Maleimide Maleimide->Core Derivatives N-Substituted Derivatives Core->Derivatives Functionalization (e.g., Alkylation, Acylation)

Caption: General synthesis and derivatization pathway.

Comparative Biological Evaluation: From Antiviral to Anticancer and Beyond

The true potential of the 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is unlocked through the strategic introduction of various substituents. These modifications dramatically alter the molecule's physicochemical properties, leading to a broad spectrum of biological activities.

Antiviral Activity: Targeting Coxsackievirus

Initial investigations into the therapeutic applications of this scaffold have revealed promising, albeit modest, antiviral properties. A study focusing on arylpiperazine derivatives of a chlorinated and methoxylated analog, 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, identified several compounds with activity against Coxsackievirus B2 (CVB-2).[3][4] CVB-2 is an enterovirus implicated in a range of human illnesses, from mild febrile conditions to more severe diseases like myocarditis and aseptic meningitis.

While the parent imide exhibited high cytotoxicity, its derivatization with arylpiperazine moieties significantly reduced this toxicity.[3] Specifically, compounds 2c , 2g , and 3d from the study demonstrated selective activity against CVB-2 with EC50 values in the range of 10–17 μM.[3][4] This highlights a crucial principle in drug design: derivatization can be employed not only to introduce or enhance a desired biological activity but also to mitigate off-target toxicity. The introduction of the arylpiperazine group appears to be key for this antiviral effect, suggesting that this moiety may be involved in crucial interactions with viral or host cell targets.

CompoundVirus TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Parent Imide (1) -Not Active1.6-[3]
Derivative 2c CVB-210>100>10[3]
Derivative 2g CVB-217>100>5.8[3]
Derivative 3d CVB-211>100>9[3]
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
Anticancer and Anti-Angiogenesis Properties

The exploration of this scaffold has yielded significant findings in oncology. A series of aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were synthesized and evaluated for their anti-cancer and anti-angiogenesis activities.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it an important target for cancer therapy.

The study revealed that compounds 2 and 5 possessed potent anti-tumor activity against various cancer cell lines, with IC50 values ranging from 7.1 to 15.9 μM.[5] Importantly, these compounds exhibited low cytotoxicity against normal cells (IC50 > 79.3 μM), indicating a favorable therapeutic window.[5]

Furthermore, compound 5 demonstrated a significant ability to inhibit endothelial cell migration, a key step in angiogenesis, with an IC50 of 6.7 μM, despite having a weaker effect on endothelial cell proliferation (IC50 = 65.3 μM).[5] This suggests a specific mechanism of action targeting cell motility over cell division in endothelial cells, which is a desirable trait for an anti-angiogenic agent. This work provides a strong foundation for developing novel anti-tumor and anti-angiogenesis agents based on this scaffold.[5]

CompoundCell LineAnti-Proliferative IC₅₀ (µM)Anti-Migration IC₅₀ (µM)Reference
Derivative 2 Various Cancer Lines7.1 - 15.9Not Reported[5]
Derivative 5 Various Cancer Lines7.1 - 15.9-[5]
Derivative 5 Endothelial Cells65.36.7[5]
Neuroprotective and Psychotropic Potential

The versatility of the azatricyclo scaffold extends to the central nervous system. Researchers have synthesized derivatives with the aim of developing neuroprotective agents, drawing inspiration from the calcium-modulating properties of other polycyclic compounds.[6][7] Excitotoxicity, a process involving excessive glutamate stimulation and calcium overload, is a known mechanism of neuronal damage in neurodegenerative diseases.[6] By incorporating various functional groups through aminolysis, a series of imide derivatives were created as potential modulators of these pathological processes.[6]

In a separate line of investigation, arylpiperazine derivatives connected to the imide core via propyl and butyl linkers were assessed for anxiolytic and antidepressant activities.[8] Compounds 3a and 3b from this series showed notable antidepressant activity in the forced swimming test in mice without inducing neurotoxic effects.[8] This finding suggests that by modulating the linker length and the arylpiperazine substituent, it is possible to tune the pharmacological activity towards specific CNS targets.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the derivatives discussed.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for evaluating the cytotoxic potential of novel compounds against both cancerous and non-cancerous cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MT-4, A549, or endothelial cells) in a 96-well microtiter plate at a predetermined density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete growth medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ or CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Wound Healing Assay for Cell Migration

This assay is a straightforward and widely used method to study directional cell migration in vitro. It is particularly relevant for assessing the anti-angiogenic potential of compounds by measuring their effect on endothelial cell motility.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells on the edges of the wound to migrate and close the gap over time is monitored and quantified. Inhibitors of cell migration will slow down or prevent this wound closure.

Step-by-Step Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with a fresh culture medium containing the test compound at the desired concentration. Include an untreated or vehicle control well.

  • Image Acquisition (Time 0): Immediately after adding the compound, capture images of the scratch in predefined locations using an inverted microscope equipped with a camera. This is the baseline (T=0).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the wound.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for both treated and control samples. Compare the migration rates to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold has proven to be a remarkably fruitful platform for the development of biologically active molecules. The derivatization of its core structure, particularly with arylpiperazine moieties, has led to the discovery of compounds with promising antiviral, anticancer, anti-angiogenic, and psychotropic properties.[3][5][8] The data clearly indicate that subtle structural modifications can lead to significant changes in biological activity and specificity, reducing cytotoxicity while enhancing therapeutic effects.[3][5]

Future research should focus on a more profound exploration of the structure-activity relationships. This includes synthesizing a broader range of derivatives to probe the effects of different substituents on the arylpiperazine ring, varying the linker between the core and the pharmacophore, and exploring modifications to the tricyclic scaffold itself. Furthermore, elucidating the precise molecular mechanisms of action through target identification studies will be crucial for optimizing these lead compounds into clinical candidates. The collective evidence suggests that this versatile scaffold will continue to be a valuable asset in the quest for novel therapeutics.

References

  • Kossakowski, J., et al. (2009). Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Molecules, 14(12), 5189-5202. [Link]

  • Stefańska, J., et al. (2010). Biological evaluation of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. ResearchGate. [Link]

  • Kossakowski, J., et al. (2009). Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. PubMed. [Link]

  • Guo, L., et al. (2019). Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. ResearchGate. [Link]

  • Struga, M., et al. (2010). Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo[5.2.1.02,6] dec-8-ene-3,5-dione. ResearchGate. [Link]

  • Struga, M. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide. Molbank. [Link]

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  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar. [Link]

  • Egunlusi, A. O., & O'Brien, P. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. [Link]

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A Comparative Guide to N-Substituted Benzamide Analogs as Histone Deacetylase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antitumor effects of three prominent N-substituted benzamide analogs that function as Histone Deacetylase (HDAC) inhibitors: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Tacedinaline (CI-994) . We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the standardized methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Role of HDAC Inhibition in Cancer Therapy

The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the repression of gene expression.[3][4]

In many cancers, HDACs are overexpressed, leading to the silencing of crucial tumor suppressor genes like p21 and p53, which in turn promotes uncontrolled cell proliferation and survival.[1] HDAC inhibitors are a class of anticancer agents that counteract this effect.[1][3] By blocking the activity of HDAC enzymes, these inhibitors cause an accumulation of acetylated histones, leading to a more relaxed chromatin state and the reactivation of tumor suppressor gene expression.[5][6] This can induce a variety of antitumor responses, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][7][8]

The N-substituted benzamide derivatives represent a significant chemical class of HDAC inhibitors, known for their selectivity towards Class I HDACs (HDAC1, 2, and 3), which are key regulators of gene expression and are often dysregulated in cancer.[2][9][10][11] This guide focuses on a comparative analysis of Entinostat, Mocetinostat, and Tacedinaline to elucidate their distinct pharmacological profiles.

Profiles of Selected N-Substituted Benzamide Analogs

Entinostat (MS-275)

Entinostat is a synthetic benzamide derivative that potently and selectively inhibits Class I HDAC enzymes.[7] It has shown the highest potency against HDAC1, with significantly less activity against HDAC2 and HDAC3, and no reported activity against Class II HDACs.[12][13] This isoform selectivity may contribute to a more favorable safety profile compared to non-selective pan-HDAC inhibitors.[7] The primary mechanism of Entinostat involves the induction of histone hyperacetylation, which reactivates the transcription of tumor suppressor genes, leading to the inhibition of cell proliferation, induction of terminal differentiation, and apoptosis.[7][14] It is orally bioavailable and has a long half-life, allowing for less frequent dosing schedules in clinical trials.[7][15]

Mocetinostat (MGCD0103)

Mocetinostat is another orally active, isotype-selective HDAC inhibitor that potently targets Class I and IV HDACs, specifically HDAC1, 2, 3, and 11.[8][16][17][18] Its inhibitory activity is most potent against HDAC1.[16] The mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle blockade and apoptosis in a wide range of human cancer cell lines.[8][18] Preclinical studies have demonstrated that Mocetinostat can significantly inhibit the growth of human tumor xenografts in animal models.[16][18] Furthermore, it has been shown to modulate the tumor microenvironment by upregulating antigen presentation genes and decreasing immunosuppressive cell populations, suggesting a potential synergy with immunotherapy.[19]

Tacedinaline (CI-994)

Tacedinaline is an orally active benzamide derivative that was initially developed as an anticonvulsant but was later found to possess antitumor activity.[20] It is a Class I HDAC inhibitor, primarily targeting HDAC1 and HDAC2.[20] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of HDAC activity, leading to cell proliferation inhibition.[20] Tacedinaline has demonstrated a broad spectrum of antitumor activity in various preclinical models, both in vitro and in vivo.[20] Clinical studies have explored its use in combination with conventional chemotherapy agents for various cancers, including acute myeloid leukemia (AML) and pancreatic cancer.[21][22]

Comparative Analysis of Antitumor Activity

The following tables summarize the comparative in vitro and in vivo performance of Entinostat, Mocetinostat, and Tacedinaline based on available preclinical data.

Table 1: Comparative In Vitro HDAC Isoform Selectivity (IC50 Values)
CompoundHDAC1 (μM)HDAC2 (μM)HDAC3 (μM)Other HDACs InhibitedReference(s)
Entinostat (MS-275) 0.51~Low μM1.7HDAC9 (low μM), Class IV[7][12][15]
Mocetinostat (MGCD0103) 0.150.291.66HDAC11[16][17]
Tacedinaline (CI-994) Potent InhibitorPotent InhibitorMore SelectiveN/A[10][20]

Note: IC50 values can vary based on assay conditions. This table provides a general comparison based on reported data.

Table 2: Comparative In Vitro Antiproliferative Activity (IC50 Values in Cancer Cell Lines)
CompoundA549 (Lung)HCT-116 (Colon)K562 (Leukemia)MCF-7 (Breast)Reference(s)
Entinostat (MS-275) ~2.5 μM>10 μM~0.2 μM~5 μM[10][12]
Mocetinostat (MGCD0103) ~0.7 μM~0.5 μM~0.25 μM~1.5 μM[18]
Tacedinaline (CI-994) ~4.5 μM~1.5 μMN/AN/A[10]

Note: These values are approximate and serve for comparative purposes. The original sources should be consulted for specific experimental details.

Table 3: Comparative In Vivo Antitumor Efficacy in Xenograft Models
CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference(s)
Entinostat (MS-275) Nude MiceA549 Lung XenograftWell-tolerated dosesComparable efficacy to Paclitaxel[10][23]
Mocetinostat (MGCD0103) Nude MiceA549 & H1437 Lung Xenografts80-120 mg/kg, p.o.Significant tumor growth inhibition[16]
Tacedinaline (CI-994) RatAcute Myeloid Leukemia (BNML)High dosagesInduced complete remissions[22]

Key Signaling Pathways and Experimental Workflows

Mechanism of Action: HDAC Inhibitor-Induced Tumor Suppression

HDAC inhibitors exert their antitumor effects through multiple pathways.[5] By preventing the deacetylation of histones, they facilitate a transcriptionally active chromatin state, leading to the expression of tumor suppressor genes like p21 and p53.[1][5] This, in turn, can trigger cell cycle arrest, typically at the G1/S or G2/M phase, and induce apoptosis through both intrinsic and extrinsic pathways.[1][5][9]

HDAC_Inhibition_Pathway HDACi N-Substituted Benzamide Inhibitor HDAC HDAC1/2/3 HDACi->HDAC Inhibits AcHistones Acetylated Histones (Relaxed Chromatin) Histones Histone Proteins HDAC->Histones Deacetylates Histones->AcHistones Acetylation (HATs) Transcription Gene Transcription Reactivated AcHistones->Transcription TSG Tumor Suppressor Genes (e.g., p21, p53, Bim) CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) TSG->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) TSG->Apoptosis Transcription->TSG Upregulates TumorGrowth Tumor Growth Inhibition CellCycleArrest->TumorGrowth Apoptosis->TumorGrowth

Caption: General signaling pathway of HDAC inhibitor-induced antitumor effects.

Detailed Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used to evaluate the antitumor effects of these N-substituted analogs.

In Vitro HDAC Enzyme Activity Assay (Fluorometric)

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific purified HDAC isoform.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue coupled to a fluorescent molecule, is used.[24] In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by an active HDAC enzyme, a developer solution containing a protease (like trypsin) cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.[25]

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_dev Signal Development & Reading A 1. Add Assay Buffer, Inhibitor (Test Compound), and purified HDAC Enzyme to 96-well plate. B 2. Pre-incubate at 37°C for 5-10 minutes. A->B C 3. Initiate reaction by adding fluorogenic substrate. B->C D 4. Incubate at 37°C for 30-90 minutes. C->D E 5. Stop reaction and develop signal by adding Developer Solution (Trypsin). D->E F 6. Incubate at 37°C for 15-20 minutes. E->F G 7. Measure fluorescence (e.g., Ex: 380nm, Em: 430nm) using a plate reader. F->G

Caption: Workflow for a typical fluorometric HDAC enzyme activity assay.

Step-by-Step Protocol:

  • Preparation: In a 96-well microplate, add the assay buffer, various concentrations of the N-substituted benzamide inhibitor, and the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3).[25]

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[25]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.[25]

  • Reaction Incubation: Incubate the plate for an appropriate time (e.g., 30 minutes for HDAC2/3, 90 minutes for HDAC1) at 37°C.[25]

    • Scientific Rationale: This incubation period is optimized for each enzyme to ensure the reaction proceeds within the linear range, allowing for accurate measurement of inhibition.

  • Reaction Termination: Stop the reaction by adding a developer solution containing a protease like trypsin and a potent pan-HDAC inhibitor (like Trichostatin A or SAHA) to prevent any further deacetylation.[25]

  • Signal Development: Incubate for an additional 15-20 minutes at 37°C to allow for the complete cleavage of the deacetylated substrate.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 430 nm Em).[25]

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[25]

    • Scientific Rationale: Seeding a consistent number of cells and allowing them to adhere ensures that any observed differences in viability are due to the compound's effect and not variations in initial cell numbers.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-substituted benzamide inhibitor for a specified period (e.g., 48 or 72 hours).[25] Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[25]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[25]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the N-substituted benzamide inhibitor (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.[4]

    • Scientific Rationale: Randomization minimizes bias and ensures that the treatment and control groups are comparable at the start of the study. Using a vehicle control is essential to distinguish the compound's effect from the effect of the delivery solution.

  • Monitoring: Measure tumor volume (typically using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Discussion and Future Outlook

The comparative analysis reveals that while Entinostat, Mocetinostat, and Tacedinaline all belong to the N-substituted benzamide class and target Class I HDACs, they exhibit distinct pharmacological profiles. Mocetinostat generally displays the most potent antiproliferative activity across several cell lines in vitro.[18] Entinostat's high selectivity for HDAC1 and its long half-life are notable features that may translate to a unique efficacy and safety profile in clinical settings.[7][13][15] Tacedinaline has shown promise, particularly in combination therapies for hematological malignancies.[22]

The choice of an optimal HDAC inhibitor for a specific cancer type likely depends on the specific HDAC isoforms that are driving the malignancy. For instance, the broader Class I inhibition by Mocetinostat might be advantageous in some contexts, while the more targeted profile of Entinostat could be beneficial in others to minimize off-target effects.

Future research should focus on:

  • Head-to-head clinical trials: To definitively compare the efficacy and safety of these agents in specific patient populations.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to a particular HDAC inhibitor.

  • Combination strategies: Exploring synergistic combinations with other therapeutic modalities, such as immunotherapy, kinase inhibitors, and conventional chemotherapy, is a promising avenue.[14][19][22][26] The ability of these agents to remodel the tumor microenvironment and enhance immune responses is a particularly exciting area of investigation.[19]

By continuing to dissect the nuanced differences between these N-substituted analogs, the scientific community can better tailor epigenetic therapies to improve outcomes for cancer patients.

References

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Evaluating the neuroprotective efficacy of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives against other neuroprotective agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Neuroprotective Efficacy of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Derivatives

This guide provides a detailed evaluation of a novel class of neuroprotective candidates—this compound derivatives—and compares their preclinical efficacy against other established and emerging neuroprotective agents. We will delve into the mechanistic underpinnings of these compounds, present supporting experimental data, and provide robust protocols for comparative evaluation in a research setting.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2] The pathological cascades are complex and multifactorial, involving excitotoxicity, oxidative stress, neuroinflammation, and protein misfolding.[1][3] While current therapies often provide symptomatic relief, they rarely halt the underlying degenerative processes.[2] This therapeutic gap has spurred the search for novel small molecules that can intervene in these pathways.[4][5][6]

Recently, polycyclic cage compounds have emerged as promising scaffolds in medicinal chemistry.[7] Among these, derivatives of the This compound core structure have been identified as potential neuroprotective agents, primarily through the modulation of excitotoxic pathways.[8][9][10] This guide aims to situate the efficacy of these novel compounds within the broader landscape of neuroprotective agents, providing a data-driven comparison for researchers and drug development professionals.

The Mechanistic Landscape of Neuroprotection

Effective neuroprotective agents often target key convergence points in neuronal cell death pathways. Understanding these mechanisms is crucial for evaluating and comparing different compounds.

  • Excitotoxicity: This phenomenon, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), leads to an excessive influx of Ca2+.[7][8] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species (ROS).[7]

  • Oxidative Stress: The brain's high metabolic rate and lipid-rich composition make it particularly vulnerable to oxidative damage from ROS.[3] Antioxidant agents, or free radical scavengers, work by neutralizing these harmful species.

  • Neuroinflammation: The activation of microglia, the brain's resident immune cells, can lead to the release of pro-inflammatory cytokines, contributing to neuronal damage.[11] Modulating this response is another key therapeutic strategy.[12]

  • Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-β in Alzheimer's and α-synuclein in Parkinson's, is a pathological hallmark of many neurodegenerative diseases.[1][2][4]

The following Graphviz diagram illustrates the central role of excitotoxicity and the points of intervention for agents targeting NMDA receptors and VGCCs.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Excess Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx VGCC Voltage-Gated Ca2+ Channel (VGCC) VGCC->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Apoptotic Cascade Activation Ca_Influx->Apoptosis ROS ↑ ROS Production Mito->ROS ROS->Apoptosis Neuron_Death Neuronal Death Apoptosis->Neuron_Death Blocker 10-Oxa-4-azatricyclo[...] Derivatives Blocker->NMDA_R Blocks Blocker->VGCC Blocks

Caption: The Excitotoxicity Cascade and Point of Intervention.

Comparative Efficacy Analysis

A. Profile: this compound Derivatives

This novel class of compounds has been investigated for its ability to counteract neurotoxicity in cellular models.[8][10][13] The primary mechanism of action identified is the dual blockade of NMDA receptors and VGCCs, directly mitigating excitotoxicity.[8][14]

Supporting Experimental Data: In a key study, a series of these derivatives were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells against toxicity induced by MPP+, a neurotoxin commonly used to model Parkinson's disease pathology.[8][10][13] At a concentration of 10 µM, the compounds demonstrated a significant capacity to attenuate MPP+-induced neurotoxicity, enhancing cell viability by a considerable margin.[8][10] Molecular docking studies further support the hypothesis that these compounds bind within the NMDA receptor ion channel, in a manner comparable to the known antagonist MK-801.[8][10]

Compound SeriesModel SystemNeurotoxinConcentrationEfficacy Outcome (Increase in Cell Viability)Proposed MechanismReference
4-oxatricyclo[...]dione DerivativesSH-SY5Y CellsMPP+10 µM23.05% to 53.56%NMDA Receptor & VGCC Blockade[8][10][13]
B. Comparative Agents: A Spectrum of Mechanisms

To contextualize the performance of the novel tricyclic derivatives, we compare them to other agents with different mechanisms of action.

  • Edaravone (Free Radical Scavenger): Approved for the treatment of acute ischemic stroke in Japan, Edaravone is a potent antioxidant that reduces oxidative stress.[15] Unlike the targeted receptor-blocking action of the tricyclic compounds, Edaravone provides a broader defense against ROS, which is a downstream effect of excitotoxicity and other stressors.[15][16]

  • Citicoline (Multi-Modal Agent): Citicoline has demonstrated neuroprotective effects in preclinical studies, although clinical evidence remains inconclusive.[16] Its proposed mechanisms include stabilizing cell membranes and increasing the synthesis of acetylcholine. In some studies, its efficacy in improving long-term outcomes was found to be inferior to other agents.[16]

  • Tricyclic Antidepressants (TCAs): While primarily known for inhibiting serotonin and norepinephrine reuptake, some TCAs like amitriptyline have been studied for neuroprotective properties.[17][18] However, their utility can be limited by off-target effects, such as strong anticholinergic action, which can be detrimental.[17] This contrasts with the more specific ion channel target of the novel tricyclic dione derivatives.

  • Nerinetide (NA-1) (PSD-95 Inhibitor): Nerinetide is an investigational drug that works by disrupting the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95), thus uncoupling the receptor from downstream death signaling pathways.[12] This represents a highly specific approach to inhibiting excitotoxicity, with promising results in certain patient subgroups in clinical trials.[12][19]

C. Summary Comparison Table
Agent ClassPrimary MechanismKey Preclinical FindingDevelopment StageKey Advantage
10-Oxa-4-azatricyclo[...] Derivatives NMDA Receptor & VGCC BlockadeUp to 53.56% increase in viability vs. MPP+[8][10]PreclinicalDirect, upstream targeting of excitotoxicity
Edaravone Free Radical ScavengerMulti-target antioxidant effects[15]Clinically Approved (in Japan)Broad-spectrum antioxidant activity
Citicoline Membrane StabilizationIncreases SIRT1 protein levels in the brain[12]Clinical TrialsLong therapeutic window
Nerinetide (NA-1) PSD-95 / NMDA-R UncouplingReduces infarct volume in animal models[12]Phase III Clinical TrialsHighly specific mechanism of action
Tricyclic Antidepressants Monoamine Reuptake InhibitionUpregulation of BDNF and Bcl-2[20]Clinically ApprovedWell-established pharmacology

Experimental Protocols for In-Vitro Evaluation

To ensure a standardized comparison, robust, self-validating protocols are essential. The following workflows describe the core methodologies for assessing the neuroprotective potential of test compounds in a cell-based model of neurotoxicity.

Workflow Diagram: In-Vitro Neuroprotection Assay

Caption: Standard workflow for assessing neuroprotective activity.

Protocol 1: MTT Cell Viability Assay for Neuroprotection

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of neuroprotection against a toxin.

Methodology:

  • Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Pre-treatment: Prepare serial dilutions of the this compound derivatives and comparator agents in serum-free media. Remove the culture medium from the wells and add 100 µL of the compound-containing media. Incubate for 2 hours.

    • Control Groups: Include wells for "Vehicle Control" (media + vehicle), "Toxin Control" (media + vehicle + neurotoxin), and "Compound Toxicity" (media + highest compound concentration, no toxin).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+, to a final concentration of 500 µM) to all wells except the "Vehicle Control" and "Compound Toxicity" groups.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Neuroprotective efficacy is the percentage recovery of viability in compound-treated wells relative to the toxin-only control.

Conclusion and Future Directions

The available preclinical data suggest that This compound derivatives represent a promising new scaffold for the development of neuroprotective agents.[8][9][10] Their targeted mechanism of inhibiting excitotoxicity via dual NMDA receptor and VGCC blockade offers a direct approach to preventing a key initiating event in neuronal cell death.[8][14]

Compared to broader-acting agents like antioxidants or compounds with multiple off-target effects, these derivatives provide a more focused intervention. While agents like Edaravone have achieved clinical use and drugs like Nerinetide show promise in late-stage trials, the chemical novelty and potent in-vitro activity of the tricyclic dione scaffold make it a compelling candidate for further development.[12][15][19]

Future research should focus on in-vivo animal models to assess blood-brain barrier permeability, pharmacokinetic profiles, and efficacy in models of ischemic stroke or Parkinson's disease.[6] A deeper investigation into their effects on downstream signaling pathways, beyond calcium influx, will further elucidate their therapeutic potential.

References

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  • Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0 2 , 6 ]dec-8-ene-3,5-dione. MDPI. [Link]

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A Guide to Cross-Validation of Experimental Results with Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational predictions with experimental results. We will delve into the underlying principles, provide detailed methodologies for both computational and experimental workflows, and outline the statistical analyses required for a meaningful comparison.

The Symbiotic Relationship: In Silico and In Vitro Approaches

A Case Study: Validating a Predicted Kinase Inhibitor

To illustrate the cross-validation process, we will use the common scenario of a computationally predicted kinase inhibitor. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[7] Therefore, identifying potent and selective kinase inhibitors is a major focus of drug discovery.

The Computational Prediction Workflow

The initial step involves using a computational model to predict the inhibitory activity of a novel compound against a specific kinase. This can be achieved through various methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, or machine learning algorithms.[8] These models are trained on existing datasets of compounds with known activities to identify chemical features that correlate with inhibition.

Logical Flow of Computational Prediction:

G cluster_0 Computational Modeling Training_Data Known Actives & Inactives Model_Development QSAR / Machine Learning Model Training_Data->Model_Development Prediction Predicted IC50 Value Model_Development->Prediction New_Compound Novel Compound Structure New_Compound->Model_Development

Caption: Computational prediction of a kinase inhibitor's IC50 value.

The Experimental Validation Workflow

The computationally predicted inhibitor must then be synthesized and tested experimentally to determine its actual inhibitory activity. A common method for this is the in vitro kinase inhibition assay, which measures the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide)

    • ATP (adenosine triphosphate)

    • Test compound (the predicted inhibitor)

    • Assay buffer

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set period to allow the reaction to proceed.

    • Stop the reaction and add the detection reagent.

    • Measure the signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Experimental Validation:

G cluster_1 Experimental Validation Compound_Synthesis Synthesize Predicted Inhibitor Assay_Setup In Vitro Kinase Assay Compound_Synthesis->Assay_Setup Data_Collection Measure Kinase Activity Assay_Setup->Data_Collection Analysis Calculate Experimental IC50 Data_Collection->Analysis

Caption: Experimental validation of a predicted kinase inhibitor.

Data Presentation and Comparison

A crucial aspect of cross-validation is the clear and objective presentation of both the predicted and experimental data. A simple table is often the most effective way to summarize and compare the results.

Table 1: Comparison of Predicted and Experimental IC50 Values for a Novel Kinase Inhibitor

Compound IDPredicted IC50 (nM)Experimental IC50 (nM)Fold Difference
XYZ-12350751.5

Statistical Analysis for Cross-Validation

While a direct comparison of the values is informative, a more rigorous statistical analysis is necessary to quantify the agreement between the computational predictions and the experimental results.

Key Statistical Methods:

  • Correlation Analysis: This assesses the strength and direction of the linear relationship between the predicted and experimental values. A high positive correlation (e.g., a Pearson correlation coefficient close to 1) indicates that the model is accurately predicting the trend in activity.[9]

  • Root Mean Square Error (RMSE): This measures the average magnitude of the errors between the predicted and experimental values. A lower RMSE indicates a better fit of the model to the data.

  • t-test: This can be used to determine if there is a statistically significant difference between the means of the predicted and experimental values.[10] A non-significant result suggests that the model is, on average, accurately predicting the experimental outcome.

Logical Flow of Cross-Validation Analysis:

G Predicted_Data Computational Predictions Statistical_Analysis Correlation, RMSE, t-test Predicted_Data->Statistical_Analysis Experimental_Data Experimental Results Experimental_Data->Statistical_Analysis Model_Evaluation Model Accuracy & Reliability Statistical_Analysis->Model_Evaluation

Caption: Statistical analysis for cross-validation.

Best Practices for Robust Cross-Validation

To ensure the integrity and reproducibility of your cross-validation efforts, adhere to the following best practices:

  • Transparency in Methods: Provide detailed descriptions of both the computational and experimental protocols, including software versions, hardware specifications, and all assay parameters.[11]

  • Data Sharing: Whenever possible, make your raw and processed data publicly available in a suitable repository.[12] This allows for independent verification and builds trust in your findings.

  • Standardized Procedures: Follow established guidelines and standard operating procedures for both computational modeling and experimental assays to ensure consistency and comparability.[13]

  • Appropriate Statistical Treatment: Choose statistical methods that are appropriate for the type of data being analyzed and clearly report the results, including measures of uncertainty.[10][14]

Conclusion

References

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  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PubMed. [Link]

  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton - University of Southampton. [Link]

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  • The Company of Biologists. (2022). Best practices for building and curating databases for comparative analyses. Journal of Experimental Biology. [Link]

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Spectroscopic data comparison with published literature for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to a lack of complete, published spectroscopic data for the parent imide, this guide establishes a robust benchmark by comparing its predicted spectral characteristics with experimentally verified data from its immediate synthetic precursor, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, and a closely related N-substituted derivative. This comparative approach allows for a detailed and scientifically rigorous validation of the core tricyclic framework.

Introduction: The Importance of Spectroscopic Validation

The tricyclic scaffold of this compound is a cornerstone for the development of novel therapeutic agents and functional polymers. Its rigid, bicyclic framework, derived from the Diels-Alder reaction of furan and maleimide, provides a well-defined three-dimensional structure for further functionalization. Derivatives have shown a wide range of biological activities, including antitumor properties.[1]

Accurate structural confirmation through spectroscopic methods is a critical, non-negotiable step in the synthesis and development of any new chemical entity. This guide serves as a practical reference for researchers, providing the necessary comparative data to confidently verify the synthesis of the target compound and its analogues.

Comparative Spectroscopic Analysis

For a robust comparison, we will utilize the published data for (1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (the anhydride precursor) and N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide (an N-substituted derivative).

1H NMR Spectroscopy

The proton NMR spectrum is highly sensitive to the local electronic environment and stereochemistry of the protons. The key diagnostic signals for this tricyclic system are the olefinic protons of the double bond, the bridgehead protons, and the protons adjacent to the carbonyl groups.

Proton Assignment (1R,2S,6R,7S)-4-Oxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione [2]N-acetyl-N-(3,5-dioxo-10-oxa-4-aza- tricyclo[5.2.1.02,6]dec-4-yl)-acetamide [1]Expected for 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione
Olefinic (C=C-H )6.31 (t, J=1.6 Hz, 2H)Not reported for the unsaturated parent~6.3-6.5 ppm (t)
Bridgehead (CH -O)3.58-3.57 (dd, J=3.0, 1.7 Hz, 2H)4.96 (s, 2H, CH-O)~5.0-5.3 ppm (s or narrow m)
Methine (CH -C=O)3.51-3.50 (dd, J=2.9, 1.6 Hz, 2H)3.1 (s, 2H, CH-C=O)~3.0-3.3 ppm (s or narrow m)
Methylene bridge (CH 2)1.80-1.77 (dt, J=9.0, 1.5 Hz, 1H), 1.58-1.56 (d, J=9.0 Hz, 1H)1.93 (m, 2H, CH2); 1.68 (m, 2H, CH2)~1.6-2.0 ppm (m)
N-H --Broad singlet, concentration dependent
N-Acetyl (CH 3)-2.59 (s, 3H, CH3); 2.11 (s, 3H, CH3)-

Rationale for Expected Shifts: The anhydride precursor provides an excellent model for the core ring system's proton signals. The introduction of the nitrogen atom in the imide is expected to have a minor deshielding effect on the adjacent protons. The data from the N-acetylated derivative, although for a saturated ring system, gives an indication of the chemical shifts for the bridgehead and methine protons in a related imide environment.

13C NMR Spectroscopy

Carbon NMR provides crucial information about the carbon skeleton of the molecule. The key signals to observe are the carbonyl carbons, the olefinic carbons, and the carbons of the bicyclic framework.

Carbon Assignment (1R,2S,6R,7S)-4-Oxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione [2]N-acetyl-N-(3,5-dioxo-10-oxa-4-aza- tricyclo[5.2.1.02,6]dec-4-yl)-acetamide [1]Expected for 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione
Carbonyl (C =O)171.29174.3~175-178 ppm
Olefinic (C =C)135.55136.1 (for the unsaturated parent)~134-136 ppm
Bridgehead (C H-O)47.0879.8~80-82 ppm
Methine (C H-C=O)46.1345.0~45-48 ppm
Methylene bridge (C H2)52.7638.8~48-52 ppm
N-Acetyl (C H3)-Not specified-
N-Acetyl (C =O)-Not specified-

Rationale for Expected Shifts: The carbonyl carbons in the imide are expected to be slightly downfield compared to the anhydride due to the different electronic nature of the nitrogen atom. The olefinic and aliphatic carbons of the core ring system should have very similar chemical shifts to the anhydride precursor. The N-acetyl derivative's data, while from a saturated analogue, supports the expected chemical shifts for the carbonyl and methine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For the target molecule, the characteristic vibrations of the imide group and the carbon-carbon double bond are of primary interest.

Functional Group (1R,2S,6R,7S)-4-Oxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione [2]Expected for 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione
N-H stretch-~3200-3300 cm-1 (broad)
C=O stretch (imide)1840, 1766 cm-1 (anhydride)~1770 cm-1 (asymmetric), ~1700 cm-1 (symmetric)
C=C stretchNot reported~1640-1660 cm-1
C-O-C stretch1229, 1088 cm-1~1230, ~1090 cm-1

Rationale for Expected Peaks: The anhydride C=O stretches are typically at higher wavenumbers than imide C=O stretches. The two characteristic imide C=O bands (asymmetric and symmetric) are key diagnostic peaks. The N-H stretch will be a broad signal, and its position can be influenced by hydrogen bonding. The C=C and C-O-C stretches are expected to be very similar to the anhydride precursor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Analysis N-acetyl-N-(3,5-dioxo-10-oxa-4-aza- tricyclo[5.2.1.02,6]dec-4-yl)-acetamide [1]Expected for 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione
Molecular Formula C12H14N2O5C8H7NO3
Molecular Weight 266.25 g/mol 165.15 g/mol
Expected [M+H]+ 289.2 [M+Na]+166.05
Expected Fragmentation -Retro-Diels-Alder reaction yielding furan and maleimide fragments.

Rationale for Expected Data: The molecular weight of the parent imide is 165.15 g/mol .[3] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]+ at m/z 166.05 would be the expected parent ion. A characteristic fragmentation pathway for this system is a retro-Diels-Alder reaction, which would result in fragments corresponding to furan (m/z 68) and maleimide (m/z 97).

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate all signals and determine the chemical shift relative to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of 13C (typically 1024 or more scans).

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • If fragmentation analysis is desired, perform MS/MS on the parent ion.

Experimental Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparison with Literature Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of the target compound.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging the detailed, published data of its immediate synthetic precursor and a related N-substituted derivative, researchers can confidently assign the key 1H NMR, 13C NMR, IR, and MS features of this important heterocyclic scaffold. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and accelerating the pace of research and development.

References

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link]

  • Li, J., & Liang, Z. (2012). Synthesis and Structural Characterization of N-propyl-7-oxa-bicyclo[2][4][4]hept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 24(12), 5651-5653.

  • Anonymous. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2 ,6 ]dec-4-yl)-acetamide. Molbank, 2007(4), M533. [Link]

  • Tan, X., et al. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Li, J. (2011). 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(4), o888.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The tricyclic scaffold of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a pivotal structural motif in medicinal chemistry and materials science. Its rigid, bicyclic framework, derived from the Diels-Alder reaction of furan and maleimide, serves as a versatile precursor for a range of derivatives with potential biological activities, including antitumor and neuroprotective properties[1]. The efficiency and stereochemical outcome of its synthesis are therefore of critical importance to researchers in drug development and chemical synthesis.

This guide provides an in-depth comparison of the primary synthetic routes to this scaffold, focusing on the core Diels-Alder cycloaddition step. We will analyze the traditional thermal methods versus modern microwave-assisted synthesis, offering experimental data to benchmark their efficiency and providing detailed protocols for replication.

Pillar 1: Mechanistic Insight and Strategic Comparison of Synthetic Routes

The cornerstone of synthesizing the 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and maleimide (the dienophile). The choice of reaction conditions profoundly impacts the yield, reaction time, and, crucially, the stereoselectivity of the product. The cycloaddition can result in two diastereomers: the exo and endo adducts. For many subsequent applications, isolation of the thermodynamically more stable exo isomer is preferred. The use of furan as the diene, in contrast to cyclopentadiene, generally favors the formation of the exo adduct[2].

Route 1: The Conventional Thermal Approach

Historically, the Diels-Alder reaction between furan and maleimide has been conducted by heating the neat reactants or their solution in an organic solvent (e.g., toluene, xylene) for extended periods, sometimes under high pressure. While effective, this method often suffers from several drawbacks:

  • Long Reaction Times: Stirring the reactants for hours to several days at room temperature or under reflux is common[3].

  • Moderate Yields and Stereoselectivity: These conditions can lead to the formation of a mixture of endo and exo isomers, necessitating challenging purification steps to isolate the desired product[3].

  • Harsh Conditions: High temperatures can lead to side reactions, including the retro-Diels-Alder reaction, which can decrease the overall yield.

The underlying principle is to provide sufficient thermal energy to overcome the activation barrier of the cycloaddition. However, the prolonged exposure to heat can also facilitate the equilibration of the kinetic endo product to the more stable exo product, though this is not always efficient.

Route 2: Microwave-Assisted Synthesis in Aqueous Media

A significant advancement in the synthesis of the target scaffold involves the use of microwave irradiation, often in an aqueous medium. This "green chemistry" approach offers substantial improvements over conventional heating.

  • Dramatic Rate Acceleration: Microwave heating can reduce reaction times from days to minutes. A reported procedure achieves an 87% yield in just one hour[3].

  • Enhanced Stereoselectivity: Performing the reaction in water has been shown to exclusively yield the exo-cycloadduct[3]. This is attributed to the hydrophobic effect, where the nonpolar reactants are forced together in the aqueous medium, promoting the more compact transition state leading to the exo product.

  • Energy Efficiency and Safety: Microwave synthesis is generally more energy-efficient than conventional heating. The reaction can also be performed at lower bulk temperatures, minimizing byproduct formation.

The causality behind this efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.

Pillar 2: Quantitative Performance Benchmarking

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the two synthetic routes based on published experimental data.

Parameter Route 1: Conventional Thermal Synthesis Route 2: Microwave-Assisted Synthesis
Reaction Time 1 to 9 days at room temperature[3]1 hour[3]
Typical Yield Moderate, variableHigh (87%)[3]
Stereoselectivity Mixture of endo and exo isomers (e.g., 1.5:1 to 7:3)[3]Exclusively exo isomer[3]
Solvent Organic solvents (e.g., toluene) or neatWater[3]
Energy Input Prolonged conventional heating (reflux)Focused microwave irradiation
Purification Often requires column chromatography to separate isomersSimple precipitation and filtration[3]

Pillar 3: Experimental Protocols and Visualization

The following protocols are provided as self-validating systems for the synthesis of the exo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Protocol 1: Microwave-Assisted Synthesis of exo-10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol is adapted from a highly efficient, stereoselective method published in the literature[3].

Materials:

  • Maleimide

  • Furan (freshly distilled)

  • Deionized water

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add maleimide (1.0 eq).

  • Add deionized water to the vial.

  • Add an excess of furan (e.g., 5.0 eq).

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at 90 °C for 1 hour with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The desired exo-cycloadduct will precipitate from the aqueous solution.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry in vacuo.

Protocol 2: Synthesis of 4-Amino-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol describes a two-step synthesis starting from maleic anhydride, which first forms the anhydride adduct, followed by imidization[1].

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether).

  • Add furan (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product, exo-10-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, will precipitate.

  • Collect the solid by filtration and wash with cold solvent.

Step 2: Imidization with Hydrazine

  • Suspend the anhydride product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of hydrazine (e.g., 80% solution, 1.1 eq) dropwise to the suspension[1].

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-amino-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

cluster_reactants Starting Materials cluster_route1 Route 1: Conventional Thermal cluster_route2 Route 2: Microwave-Assisted Furan Furan Thermal_Conditions Toluene, Reflux (Hours to Days) Furan->Thermal_Conditions MW_Conditions Water, 90°C, Microwave (1 Hour) Furan->MW_Conditions Maleimide Maleimide Maleimide->Thermal_Conditions Maleimide->MW_Conditions Product_Mix Endo/Exo Product Mixture Thermal_Conditions->Product_Mix [4+2] Cycloaddition Purification Chromatographic Separation Product_Mix->Purification Exo_Product1 exo-Adduct Purification->Exo_Product1 Exo_Product2 exo-Adduct (High Yield, Precipitated) MW_Conditions->Exo_Product2 Stereoselective [4+2] Cycloaddition cluster_reactants Starting Materials cluster_synthesis Two-Step Synthesis Pathway Furan Furan DA_Reaction Diels-Alder Reaction (Room Temp) Furan->DA_Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->DA_Reaction Hydrazine Hydrazine Hydrate Imidization Imidization (Reflux) Hydrazine->Imidization Anhydride_Adduct exo-10-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione DA_Reaction->Anhydride_Adduct Anhydride_Adduct->Imidization Final_Product 4-Amino-10-oxa-4-azatricyclo... dec-8-ene-3,5-dione Imidization->Final_Product

Caption: Two-step synthesis route to N-amino substituted tricycle.

Conclusion and Future Outlook

The synthesis of 10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is most efficiently and selectively achieved through a microwave-assisted Diels-Alder reaction in water.[3] This method not only provides a high yield of the desired exo isomer but also aligns with the principles of green chemistry by minimizing reaction time and avoiding organic solvents. For the synthesis of N-substituted derivatives, a two-step approach starting from maleic anhydride remains a viable and effective strategy.[1] The choice of synthetic route will ultimately depend on the specific derivative required and the available laboratory equipment. However, for accessing the parent scaffold, the microwave-assisted protocol is demonstrably superior in its synthetic efficiency.

References

  • Egunlusi, A. O., Malan, S. F., & Joubert, J. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link]

  • Egunlusi, A. O., Malan, S. F., & Joubert, J. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. [Link]

  • Anonymous. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Molbank, 2007(4), m533. [Link]

  • Wigle, J. C., & Charkhzarrin, S. (2011). Microwave-assisted synthesis of exo-4-(2-{2-[2-(2-ethoxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione. Molbank, 2011(3), M735. [Link]

  • Li, J., et al. (2011). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1728. [Link]

  • Anonymous. (2025). Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo[5.2.1.02,6] dec-8-ene-3,5-dione. ResearchGate. [Link]

  • Ishar, M. P. S., et al. (2012). Synthesis of some novel 4-aza-tricyclo[5.2.2.0]undecane-3,5,8-triones from 2-trimethylsilyloxy-1,3-cyclohexadiene and 1-methoxy-1,3-cyclohexadiene. Records of Natural Products, 6(4), 369-374. [Link]

  • Li, J., et al. (2011). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1728. [Link]

  • Al-Karawi, A. S. M., et al. (2013). exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a chemical compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Given these hazards, a multi-faceted personal protective equipment (PPE) strategy is not just recommended, but essential for mitigating exposure and ensuring a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

Why it's critical: The most immediate and severe risk is serious eye irritation.[1] Accidental splashes or contact with airborne particles can lead to significant discomfort and potential damage to the eyes.

Recommended Equipment:

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Safety Goggles: Essential when there is a risk of splashing or when handling larger quantities. These provide a complete seal around the eyes.

  • Face Shield: To be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling the compound outside of a fume hood.[1]

Protocol:

  • Always wear at least safety glasses with side shields when in the laboratory.

  • Upgrade to chemical safety goggles when preparing solutions or transferring the compound.

  • Utilize a face shield over your goggles during any procedure with a high potential for splashing.

Why it's critical: This compound is known to cause skin irritation.[1] Direct contact can lead to redness, itching, and discomfort.

Recommended Equipment:

  • Nitrile Gloves: Provide a good barrier against this chemical. Always check the manufacturer's compatibility chart for specific breakthrough times.

Protocol:

  • Inspect gloves for any signs of damage before use.

  • Don gloves before handling the primary container.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

  • If direct contact occurs, immediately remove the contaminated glove and wash the affected area with soap and water.

Why it's critical: To prevent accidental skin contact on areas other than the hands.

Recommended Equipment:

  • Laboratory Coat: A standard lab coat is required to protect your street clothes and skin from contamination.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.

Protocol:

  • Ensure your lab coat is fully buttoned.

  • For procedures with a higher risk of splashes, wear a chemical-resistant apron over your lab coat.

Why it's critical: The dust of this compound may cause respiratory irritation.[1] Inhalation of airborne particles should be avoided.

Recommended Equipment:

  • Work in a Fume Hood: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.

  • NIOSH-Approved Respirator: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary. The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.

Protocol:

  • Whenever possible, handle the solid compound in a fume hood to minimize dust generation.

  • If a respirator is required, ensure you have been properly fit-tested and trained in its use.

PPE Selection and Usage Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 10-Oxa-4-azatricyclo [5.2.1.0,2,6]dec-8-ene-3,5-dione CheckSplash Splash Risk? Start->CheckSplash BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckSplash->BasePPE Low Goggles Add: Chemical Goggles CheckSplash->Goggles Moderate CheckDust Dust/Aerosol Risk? FumeHood Work in Fume Hood CheckDust->FumeHood Yes Respirator Use NIOSH-Approved Respirator CheckDust->Respirator If Fume Hood Unavailable BasePPE->CheckDust Goggles->CheckDust FaceShield Add: Face Shield Goggles->FaceShield High FaceShield->CheckDust

Caption: PPE Selection Workflow for Handling the Compound.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye/Face Safety Glasses with Side Shields, Chemical Goggles, Face ShieldPrevents serious eye irritation from splashes or dust.
Hand Nitrile GlovesProtects against skin irritation.
Body Laboratory Coat, Chemical-Resistant ApronPrevents accidental skin contact.
Respiratory Fume Hood, NIOSH-Approved RespiratorAvoids respiratory tract irritation from dust inhalation.

Operational and Disposal Plans

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry place in a tightly closed container.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Collect waste in a suitable, closed container.[1]

  • Avoid creating dust during disposal.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • Safety Data Sheet - CymitQuimica. (URL not available)
  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

  • This compound | AMERICAN ELEMENTS. (URL: [Link])

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.